Nitric acid, ammonium calcium salt
Description
The exact mass of the compound Azanium;calcium;nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
15245-12-2 |
|---|---|
Molecular Formula |
CaH4N2O3 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
azanium;calcium;nitrate |
InChI |
InChI=1S/Ca.HNO3.H3N/c;2-1(3)4;/h;(H,2,3,4);1H3 |
InChI Key |
VXESZGDGSIZRQV-UHFFFAOYSA-N |
SMILES |
[NH4+].[N+](=O)([O-])[O-].[Ca+2] |
Canonical SMILES |
N.[N+](=O)(O)[O-].[Ca] |
Other CAS No. |
15245-12-2 |
physical_description |
PelletsLargeCrystals |
Pictograms |
Corrosive; Irritant |
Related CAS |
13780-11-5 |
Synonyms |
nitric acid, ammonium calcium salt |
Origin of Product |
United States |
Foundational & Exploratory
Laboratory Synthesis of Calcium Ammonium Nitrate from Calcium Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Calcium Ammonium Nitrate (CAN) commencing from calcium hydroxide. Two primary synthesis methodologies are detailed: a two-step process involving the initial synthesis of calcium nitrate followed by its conversion to the double salt, and a single-step process utilizing a direct reaction between calcium hydroxide and ammonium nitrate. This document includes detailed experimental protocols, stoichiometric data, and safety considerations. All quantitative information is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams.
Introduction
Calcium Ammonium Nitrate (CAN) is a widely used nitrogen fertilizer. In a laboratory setting, its synthesis provides a practical example of acid-base and double displacement reactions. The final product is a double salt with the general formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O.[1][2] This guide focuses on synthesis routes utilizing calcium hydroxide as the calcium source.
Synthesis Pathways
There are two principal routes for the laboratory synthesis of Calcium Ammonium Nitrate starting from calcium hydroxide.
Route 1: Two-Step Synthesis via Calcium Nitrate Intermediate
This method involves two sequential reactions:
-
Neutralization: Calcium hydroxide is reacted with nitric acid to produce a calcium nitrate solution.
-
Double Salt Formation: The resulting calcium nitrate is then combined with ammonium nitrate to form Calcium Ammonium Nitrate.
The overall chemical transformations are:
-
Step 1: Ca(OH)₂ + 2HNO₃ → Ca(NO₃)₂ + 2H₂O
-
Step 2: 5Ca(NO₃)₂ + NH₄NO₃ + 10H₂O → 5Ca(NO₃)₂·NH₄NO₃·10H₂O[3]
Route 2: Single-Step Direct Reaction
This approach involves the direct reaction of calcium hydroxide with ammonium nitrate. The reaction is driven to completion by the removal of ammonia gas upon heating.[4] The resulting product is a solution of calcium nitrate, which can then be used to form the double salt by the addition of a stoichiometric amount of ammonium nitrate.
The primary reaction is:
-
Ca(OH)₂ + 2NH₄NO₃ → Ca(NO₃)₂ + 2NH₃↑ + 2H₂O[4]
Experimental Protocols
Protocol for Route 1: Two-Step Synthesis
Step 1: Synthesis of Calcium Nitrate Tetrahydrate
-
Reaction Setup: In a 250 mL beaker, place a magnetic stir bar and add 7.41 g (0.1 mol) of calcium hydroxide.
-
Neutralization: Slowly add 12.6 g (0.2 mol) of 63% nitric acid to the beaker while stirring continuously in a fume hood. The reaction is exothermic.
-
Completion and Filtration: Once the addition is complete, gently heat the solution to approximately 60°C for 15-20 minutes to ensure the reaction goes to completion. If any unreacted calcium hydroxide remains, filter the warm solution.
-
Crystallization: Transfer the clear calcium nitrate solution to an evaporating dish and heat it gently in a water bath to concentrate the solution.
-
Isolation: Cool the concentrated solution to room temperature and then in an ice bath to induce crystallization of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O).
-
Drying: Collect the crystals by filtration and dry them on a watch glass.
Step 2: Formation of Calcium Ammonium Nitrate
-
Dissolution: In separate beakers, dissolve 109.26 g of the synthesized calcium nitrate tetrahydrate and 7.41 g of ammonium nitrate in a minimal amount of hot deionized water.[3]
-
Mixing: Combine the two hot solutions with vigorous stirring.[3]
-
Crystallization: Allow the mixed solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the Calcium Ammonium Nitrate double salt.[3]
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry them in a desiccator.
Protocol for Route 2: Single-Step Direct Reaction
-
Reaction Setup: In a 500 mL flask equipped with a magnetic stir bar and a reflux condenser, add 7.41 g (0.1 mol) of calcium hydroxide and 16.01 g (0.2 mol) of ammonium nitrate. Add approximately 100 mL of deionized water.
-
Reaction: Heat the mixture to boiling. Ammonia gas will be evolved.[4] This step must be performed in a well-ventilated fume hood. The ammonia can be trapped by bubbling the evolved gas through a dilute acid solution.
-
Completion: Continue boiling the solution until the evolution of ammonia gas ceases. This can be tested by holding a piece of moist pH paper near the condenser outlet; the paper will no longer turn basic when the reaction is complete.
-
Filtration: Allow the solution to cool and filter it to remove any unreacted calcium hydroxide. The resulting solution contains calcium nitrate.
-
Double Salt Formation: To the calcium nitrate solution, add a stoichiometric amount of ammonium nitrate (approximately 3.2 g, 0.04 mol, based on the initial amount of calcium hydroxide) and warm the solution to dissolve the solid.
-
Crystallization and Isolation: Cool the solution to induce crystallization of Calcium Ammonium Nitrate. Collect the crystals by filtration and dry them in a desiccator.
Data Presentation
Table 1: Stoichiometric Ratios for Synthesis
| Reactant 1 | Molar Mass ( g/mol ) | Reactant 2 | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Molar Ratio (R1:R2) |
| Route 1, Step 1 | ||||||
| Ca(OH)₂ | 74.09 | 2HNO₃ | 63.01 | Ca(NO₃)₂ | 164.09 | 1:2 |
| Route 1, Step 2 | ||||||
| 5Ca(NO₃)₂·4H₂O | 236.15 | NH₄NO₃ | 80.04 | 5Ca(NO₃)₂·NH₄NO₃·10H₂O | 1080.71 | 5:1 |
| Route 2 | ||||||
| Ca(OH)₂ | 74.09 | 2NH₄NO₃ | 80.04 | Ca(NO₃)₂ | 164.09 | 1:2 |
Table 2: Example Quantitative Data for a Related Reaction
The following data is adapted from an experiment involving the conversion of the ammonium nitrate component in a CAN fertilizer to calcium nitrate using calcium hydroxide.[5][6] While this represents the reverse of the synthesis in some respects, it provides an indication of potential yields.
| Starting Material | Mass (g) | Reactant | Mass (g) | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Calcium Ammonium Nitrate | 146 | Ca(OH)₂ | 10 | Calcium Nitrate | 122 | 106 | 87 |
| Calcium Ammonium Nitrate | 300 | Ca(OH)₂ | 20 | Calcium Nitrate | 250.54 | 214.91 | 85.8 |
Visualization of Experimental Workflows
Caption: Workflow for the two-step synthesis of Calcium Ammonium Nitrate.
Caption: Workflow for the single-step synthesis of Calcium Ammonium Nitrate.
Safety and Handling
-
Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a fume hood.
-
Ammonia: Ammonia gas is toxic and has a pungent odor. The direct reaction route (Route 2) should be performed in a well-ventilated fume hood to avoid inhalation of the evolved ammonia gas.
-
Exothermic Reactions: The neutralization of calcium hydroxide with nitric acid is an exothermic reaction. Add the acid slowly to control the temperature rise.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
The laboratory synthesis of Calcium Ammonium Nitrate from calcium hydroxide can be successfully achieved through either a two-step or a single-step reaction pathway. The choice of method may depend on the availability of reagents and equipment. The two-step process offers a more controlled synthesis of the calcium nitrate intermediate, while the single-step process is more direct but requires careful handling of evolved ammonia gas. Both methods provide a practical means of producing this important double salt for research and development purposes.
References
- 1. Calcium Nitrate/Calcium Ammonium Nitrate (CAN) - Phohom [jsfert.net]
- 2. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Calcium-ammonium nitrate - Crystal growing [en.crystalls.info]
- 4. Sciencemadness Discussion Board - Synthesis of calcium nitrate using calcium hydroxide and ammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of Nitric Acid, Ammonium Calcium Salt for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of nitric acid, ammonium calcium salt, commonly known as calcium ammonium nitrate (CAN). The information presented herein is intended to support researchers, scientists, and professionals in drug development and related fields by offering detailed data, experimental methodologies, and an exploration of its components' relevance in a research context.
Introduction
This compound, is a double salt with the general formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O. It is a granular or prilled solid that is highly soluble in water. While its primary application is in agriculture as a nitrogen fertilizer, its well-defined chemical properties and the nature of its constituent ions—calcium (Ca²⁺), nitrate (NO₃⁻), and ammonium (NH₄⁺)—warrant a closer examination for its potential utility in various research settings. This guide delves into its core physicochemical characteristics, the experimental protocols to determine them, and the broader context of its components in scientific research, including areas relevant to pharmaceutical and biomedical sciences.
Physicochemical Properties
The key physicochemical properties of calcium ammonium nitrate are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value |
| Appearance | White to brownish, dry granules or prills[1] |
| Odor | Odorless[1] |
| Molecular Formula | 5Ca(NO₃)₂·NH₄NO₃·10H₂O[1] |
| Melting Point | Approximately 169 °C[1] |
| Decomposition Temperature | > 220 °C[1] |
| Solubility in Water | 190 g/100 mL (at 20 °C)[1] |
| Bulk Density | 1000 - 1100 kg/m ³[1] |
| Hygroscopicity | Hygroscopic[1] |
| Dissolution in Water | Endothermic[1] |
Experimental Protocols
This section provides detailed methodologies for determining the key physicochemical properties of calcium ammonium nitrate.
Determination of Solubility in Water
Objective: To determine the mass of calcium ammonium nitrate that dissolves in a given mass of water at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of calcium ammonium nitrate to a known volume of deionized water in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.
-
Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, heated syringe fitted with a filter to prevent the transfer of solid particles.
-
-
Analysis:
-
Transfer the collected sample to a pre-weighed evaporating dish.
-
Dry the sample in an oven at a temperature below the decomposition point (e.g., 105 °C) until a constant weight is achieved.
-
The weight of the residue corresponds to the mass of dissolved calcium ammonium nitrate.
-
-
Calculation:
-
Solubility ( g/100 g water) = (mass of residue / (mass of saturated solution - mass of residue)) * 100
-
Determination of Melting Point
Objective: To determine the temperature at which calcium ammonium nitrate transitions from a solid to a liquid state.
Methodology (Capillary Method):
-
Sample Preparation:
-
Ensure the calcium ammonium nitrate sample is finely powdered and completely dry.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Place the capillary tube in a melting point apparatus.
-
The apparatus should have a calibrated thermometer or a digital temperature sensor.
-
-
Measurement:
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
-
Determination of Decomposition Temperature
Objective: To determine the temperature at which calcium ammonium nitrate begins to chemically decompose.
Methodology (Thermogravimetric Analysis - TGA):
-
Instrument Setup:
-
Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.
-
Use an inert sample pan (e.g., alumina or platinum).
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of the calcium ammonium nitrate sample (typically 5-10 mg) into the TGA pan.
-
-
Analysis:
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C per minute).
-
The TGA instrument will record the mass of the sample as a function of temperature.
-
-
Data Interpretation:
-
The onset of a significant mass loss in the TGA curve, after any initial loss of moisture, indicates the beginning of decomposition. The decomposition temperature is typically reported as the temperature at which this rapid mass loss begins.
-
Visualizations
The following diagrams illustrate the composition of calcium ammonium nitrate and a general workflow for its physicochemical characterization.
References
chemical structure and formula of hydrated calcium ammonium nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrated calcium ammonium nitrate is an inorganic double salt with significant applications in agriculture as a fertilizer. While its primary utility lies outside the pharmaceutical realm, a thorough understanding of its chemical structure, formula, and synthesis is pertinent for researchers in various fields, including materials science and chemistry. This technical guide provides a comprehensive overview of hydrated calcium ammonium nitrate, focusing on its chemical identity, synthesis, and characterization.
Chemical Structure and Formula
The most common and stable form of hydrated calcium ammonium nitrate is a decahydrate with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O .[1][2][3][4][5] This formula indicates that the crystal lattice is composed of five units of calcium nitrate, one unit of ammonium nitrate, and ten molecules of water of hydration.
The structure is a complex ionic lattice. Calcium (Ca²⁺) and ammonium (NH₄⁺) cations are present, along with nitrate (NO₃⁻) anions. The water molecules are incorporated into the crystal structure, contributing to its stability.
A visualization of the constituent ions and their relationship within the hydrated double salt is presented below.
Caption: Relationship of components in hydrated calcium ammonium nitrate.
Physicochemical Properties
A summary of the key physicochemical properties of hydrated calcium ammonium nitrate is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | 5Ca(NO₃)₂·NH₄NO₃·10H₂O | [1][2][3][4][5] |
| Molar Mass | 1080.71 g/mol | |
| Appearance | White to yellowish crystalline solid or prills | [4] |
| Solubility | Highly soluble in water | [4] |
| Hygroscopicity | Hygroscopic | [4] |
Experimental Protocols
Synthesis of Hydrated Calcium Ammonium Nitrate
The synthesis of 5Ca(NO₃)₂·NH₄NO₃·10H₂O is typically achieved through the crystallization from a solution containing a stoichiometric ratio of calcium nitrate and ammonium nitrate.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Ammonium nitrate (NH₄NO₃)
-
Deionized water
Procedure:
-
Molar Calculation: Calculate the required mass of calcium nitrate tetrahydrate and ammonium nitrate to achieve a 5:1 molar ratio.
-
Dissolution: In a beaker, dissolve the calculated amounts of calcium nitrate tetrahydrate and ammonium nitrate in a minimal amount of hot deionized water. Stir the solution until all salts are completely dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold deionized water and then dry them in a desiccator over a suitable drying agent.
The workflow for the synthesis is illustrated in the following diagram.
Caption: A flowchart of the synthesis process.
Characterization Techniques
Powder XRD is employed to confirm the crystalline phase of the synthesized product.
Sample Preparation: The crystalline sample is finely ground to a homogenous powder.
Instrumentation and Parameters (Typical):
-
Instrument: A standard powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
The resulting diffraction pattern should be compared with reference patterns for 5Ca(NO₃)₂·NH₄NO₃·10H₂O to confirm its identity.[2]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the hydrated salt, including dehydration and decomposition.
Sample Preparation: A small, accurately weighed amount of the crystalline sample (typically 5-10 mg) is placed in an aluminum or ceramic pan.
Instrumentation and Parameters (Typical):
-
Instrument: A simultaneous DSC-TGA instrument.
-
Temperature Range: Ambient to 500 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.
The TGA curve will show mass loss corresponding to the loss of water molecules and subsequent decomposition, while the DSC curve will indicate the endothermic or exothermic nature of these transitions.
FTIR spectroscopy is used to identify the functional groups present in the compound, namely the nitrate and ammonium ions, and the water of hydration.
Sample Preparation (ATR method): A small amount of the powdered sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Parameters (Typical):
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Characteristic absorption bands for the nitrate group (around 1380 cm⁻¹ and 830 cm⁻¹), the ammonium group (around 3150 cm⁻¹ and 1400 cm⁻¹), and water (broad peak around 3400 cm⁻¹) should be observed.
Data Presentation
The following table summarizes the expected outcomes from the characterization techniques.
| Technique | Expected Results |
| Powder XRD | A diffraction pattern matching the reference for 5Ca(NO₃)₂·NH₄NO₃·10H₂O. |
| DSC-TGA | Stepwise mass loss in the TGA corresponding to the 10 water molecules, followed by decomposition at higher temperatures. The DSC will show endothermic peaks for dehydration and decomposition. |
| FTIR | Characteristic absorption bands for NO₃⁻, NH₄⁺, and H₂O functional groups. |
Conclusion
This technical guide has provided a detailed overview of the chemical structure, formula, synthesis, and characterization of hydrated calcium ammonium nitrate, specifically 5Ca(NO₃)₂·NH₄NO₃·10H₂O. The provided experimental protocols offer a foundation for the laboratory preparation and analysis of this double salt. While its primary application is in agriculture, the information presented is valuable for researchers across various scientific disciplines requiring a comprehensive understanding of this inorganic compound.
References
- 1. iea-shc.org [iea-shc.org]
- 2. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 3. ES2379135T3 - Preparation procedure of a granulated industrial nitrogen-calcium fertilizer - Google Patents [patents.google.com]
- 4. US1899310A - Process of obtaining a double salt from a single salt - Google Patents [patents.google.com]
- 5. store.nfthydro.co.za [store.nfthydro.co.za]
thermal decomposition of calcium ammonium nitrate under laboratory conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal decomposition of Calcium Ammonium Nitrate (CAN) under laboratory conditions. The document details the decomposition pathways, presents quantitative data from thermal analysis, and outlines experimental protocols for key analytical techniques.
Introduction
Calcium Ammonium Nitrate (CAN) is a granular fertilizer composed of a mixture of ammonium nitrate (AN) and calcium carbonate (CaCO₃) or a hydrated double salt of calcium nitrate and ammonium nitrate (5Ca(NO₃)₂·NH₄NO₃·10H₂O). While widely used in agriculture, its thermal behavior is of significant interest due to the inherent decomposition characteristics of its ammonium nitrate component. The presence of calcium carbonate or calcium nitrate significantly influences the decomposition process, primarily by increasing the thermal stability of the material compared to pure ammonium nitrate. This guide explores the mechanisms, quantitative aspects, and experimental investigation of this process.
Decomposition Mechanism and Pathways
The thermal decomposition of Calcium Ammonium Nitrate is intrinsically linked to the decomposition of its primary component, ammonium nitrate. However, the presence of calcium carbonate fundamentally alters the reaction pathway. The decomposition of pure ammonium nitrate can proceed through a runaway exothermic reaction. Calcium carbonate acts as a stabilizer by neutralizing the nitric acid formed during the initial dissociation of ammonium nitrate, thus inhibiting the subsequent exothermic decomposition steps.
The primary decomposition process can be understood through the following key stages:
-
Initial Dissociation of Ammonium Nitrate: The process begins with the endothermic dissociation of ammonium nitrate (AN) into ammonia (NH₃) and nitric acid (HNO₃). This is a reversible reaction and a crucial first step in the overall decomposition.
-
Acid-Base Neutralization: In the presence of calcium carbonate (CaCO₃), the nitric acid produced in the first step undergoes an acid-base reaction. This neutralization reaction is a key stabilizing factor, as it consumes the acidic species that would otherwise catalyze the exothermic decomposition of ammonium nitrate.
-
Decomposition of Ammonium Nitrate: At elevated temperatures, the ammonium nitrate component that has not been stabilized will decompose. This decomposition can follow multiple pathways, producing a variety of gaseous products, including nitrous oxide (N₂O), nitrogen (N₂), oxygen (O₂), and water (H₂O).
-
Decomposition of Calcium Nitrate: At significantly higher temperatures, the calcium nitrate component will decompose to form calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).
The following diagram illustrates the simplified primary signaling pathway for the thermal decomposition of Calcium Ammonium Nitrate:
Quantitative Data from Thermal Analysis
The thermal stability of Calcium Ammonium Nitrate is significantly higher than that of pure ammonium nitrate. This is evident from the higher onset temperature of decomposition and the reduced heat of decomposition observed in thermal analysis experiments such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Parameter | Pure Ammonium Nitrate (AN) | Calcium Ammonium Nitrate (CAN) / AN with CaCO₃ | Reference |
| Melting Point | ~169 °C | ~169 °C (for the AN component) | [1] |
| Decomposition Onset Temperature | ~200-220 °C | > 220 °C | [1] |
| Maximum Decomposition Temperature (Tₘₐₓ) | 263.0 °C (DTA) | 270.7 - 308.8 °C (with 5% dolomite/limestone) | [2] |
| 326 °C (DSC) | 360.0 °C (with 5% CaCO₃), 389.0 °C (with 20% CaCO₃) | [2] | |
| Heat of Decomposition | 1255 J/g | 397 J/g (with 33% CaCO₃) | [2] |
| Primary Gaseous Products | N₂O, H₂O, NH₃, NOx | N₂O, H₂O, NH₃, NOx, CO₂ | [1][3][4] |
| Solid Residue | (none) | CaO (at high temperatures) |
Experimental Protocols
The investigation of the thermal decomposition of Calcium Ammonium Nitrate under laboratory conditions typically involves thermal analysis techniques.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperatures, and heat of decomposition of Calcium Ammonium Nitrate.
Methodology:
-
Sample Preparation: A small, representative sample of Calcium Ammonium Nitrate (typically 5-10 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The TGA/DSC instrument is calibrated according to the manufacturer's specifications.
-
A controlled atmosphere is established, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).
-
-
Experimental Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass loss (TGA) and the differential heat flow (DSC) are recorded as a function of temperature.
-
-
Data Analysis:
-
The TGA curve is analyzed to identify the temperature ranges of mass loss, corresponding to dehydration and decomposition events.
-
The DSC curve is analyzed to identify endothermic and exothermic events. The onset temperature of decomposition and the peak maximum temperature are determined. The area under the exothermic peak is integrated to calculate the heat of decomposition.
-
The following diagram outlines the general experimental workflow for TGA/DSC analysis:
Conclusion
The thermal decomposition of Calcium Ammonium Nitrate is a complex process governed by the interplay of its constituent components. The presence of calcium carbonate significantly enhances the thermal stability of the material by neutralizing the nitric acid formed during the initial stages of decomposition. Understanding the decomposition pathways, quantitative thermal parameters, and appropriate experimental protocols is crucial for the safe handling, storage, and utilization of this important nitrogen-based compound in various industrial and research applications. The data and methodologies presented in this guide provide a foundational understanding for professionals working with Calcium Ammonium Nitrate.
References
Navigating the Solubility Landscape of Calcium Ammonium Nitrate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium ammonium nitrate (CAN) in various organic solvents. Given that "calcium ammonium nitrate" can refer to different chemical entities, this document clarifies the distinctions and presents available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility analysis. This guide is intended to be a valuable resource for professionals in research, scientific, and pharmaceutical development fields who require a thorough understanding of CAN's behavior in non-aqueous systems.
Understanding Calcium Ammonium Nitrate: More Than a Single Compound
It is crucial to recognize that Calcium Ammonium Nitrate (CAN) is not a monolithic entity. Commercially, it is available in two primary forms, and understanding the specific composition is paramount for any solubility study:
-
The Double Salt: This is a hydrated double salt with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O . It is a fully water-soluble, crystalline compound often used in fertilizers.[1] For the purposes of this guide, this formulation is the primary subject of interest when discussing "calcium ammonium nitrate."
-
A Mixture: In some contexts, CAN can refer to a physical mixture of calcium carbonate (CaCO₃) or calcium sulfate (CaSO₄) with ammonium nitrate (NH₄NO₃). The solubility of such mixtures will be dominated by the individual solubilities of its components and the largely insoluble nature of calcium carbonate or sulfate in organic solvents.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for calcium nitrate and ammonium nitrate in key organic solvents at various temperatures. It is important to note that the solubility of the double salt, 5Ca(NO₃)₂·NH₄NO₃·10H₂O, may differ from that of its individual components due to interactions in the crystal lattice and in solution.
Table 1: Solubility of Calcium Nitrate (Ca(NO₃)₂) in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |
| Methanol | 40 | 158[2] |
| Ethanol | 20 | 51.4[3] |
| 40 | 62.9[2][3] | |
| Acetone | Room Temperature | Very Soluble[4] |
Table 2: Solubility of Ammonium Nitrate (NH₄NO₃) in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |
| Methanol | 14 | 14.6[5] |
| 18.5 | 16.3[5] | |
| 20 | 17.1[5] | |
| Ethanol | 20 | 3.8 |
| 40 | 5[5] | |
| 60 | 7.5[5] | |
| Acetone | Room Temperature | Practically Insoluble (0.5 g / 100 g) |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for any research or development application. The following are detailed methodologies for key experiments to determine the solubility of calcium ammonium nitrate or its components in organic solvents.
Isothermal Equilibrium (Shake-Flask) Method
This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a solid in a liquid.
Principle: A supersaturated solution is prepared by adding an excess of the solid solute to the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow equilibrium to be reached between the undissolved solid and the solution. The concentration of the solute in the clear, saturated solution is then determined.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh an excess amount of finely ground calcium ammonium nitrate (or its individual components).
-
Place the weighed solid into a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or flasks in a thermostatic shaker bath).
-
Add a known volume or mass of the desired organic solvent to each vessel.
-
-
Equilibration:
-
Agitate the mixtures at a constant, controlled temperature. The agitation should be vigorous enough to ensure good mixing but not so aggressive as to cause significant particle size reduction.
-
Allow the mixture to equilibrate for an extended period (e.g., 24 to 72 hours). The exact time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature, thereby preventing precipitation or further dissolution.
-
Immediately filter the sample through a fine-pored, solvent-resistant filter (e.g., PTFE) to remove any remaining solid particles.
-
-
Analysis of Solute Concentration:
-
The concentration of the dissolved solute in the filtrate can be determined using a suitable analytical technique, such as:
-
Gravimetric Analysis: A known mass or volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is determined.
-
Spectroscopic Methods: Techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the concentration of calcium ions.
-
Chromatographic Methods: Ion chromatography can be employed to quantify the concentration of nitrate and ammonium ions.
-
-
Gravimetric Analysis
This method is a straightforward approach for determining the concentration of a non-volatile solute in a saturated solution.
Principle: A precisely measured amount of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.
Detailed Methodology:
-
Sample Collection:
-
Following the equilibration and phase separation steps described in the isothermal equilibrium method, accurately pipette a known volume or weigh a known mass of the clear, saturated solution into a pre-weighed, dry evaporating dish.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the solution in the evaporating dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition of the solute.
-
-
Drying and Weighing:
-
Once the solvent appears to be fully evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 60-80°C) to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature to prevent the hygroscopic solid from absorbing atmospheric moisture.
-
Weigh the dish containing the dry solid residue.
-
Repeat the drying, cooling, and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
The solubility can be calculated as follows:
-
Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + residue)] * 100
-
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination and analysis of the solubility of calcium ammonium nitrate in an organic solvent.
References
- 1. Sciencemadness Discussion Board - Ammonium nitrate solubility in different fuels. - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. chegg.com [chegg.com]
- 4. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ammonium nitrate [chemister.ru]
A Technical Guide to Calcium Ammonium Nitrate: Historical Development and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical development, physicochemical properties, and diverse research applications of Calcium Ammonium Nitrate (CAN). While primarily known as an agricultural fertilizer, CAN's unique properties have led to its use in various specialized research contexts, from plant biotechnology and animal nutrition to forensic and environmental sciences. This document details key experimental methodologies and presents quantitative data to support its utility as a research chemical.
Historical Development
Calcium Ammonium Nitrate was first synthesized in the early 20th century, emerging from the need for a safer and more stable nitrogen-based fertilizer than pure ammonium nitrate.[1] The development of industrial-scale ammonia synthesis via the Haber-Bosch process in 1908 was a pivotal moment, providing the raw materials for nitrogen fertilizers.[2] Following this, major chemical companies like BASF began expanding their production of nitrogen fertilizers, leading to the creation of CAN.[2]
The primary motivation for developing CAN was to mitigate the explosion hazard and hygroscopic nature of ammonium nitrate. By mixing ammonium nitrate with a stabilizer like calcium carbonate (limestone or dolomite), a safer, granular product was created.[3] This formulation, also known as nitro-limestone or nitrochalk, not only improved safety but also offered the agronomic benefit of supplying calcium to the soil.[4][5] Initially, CAN contained around 20.5% nitrogen, but modern formulations typically contain 26-28% nitrogen.[6]
Physicochemical and Toxicological Properties
CAN is typically a white to off-white granular solid.[7] It is highly soluble in water, a property crucial for its application in both agriculture and laboratory settings.[7] The dissolution of CAN in water is an endothermic process, which has led to its use in instant cold packs as a safer alternative to ammonium nitrate.[4][5] High-purity grades of CAN are valued in laboratory and industrial settings for their stable pH and consistent chemical behavior, which minimizes unwanted side reactions.[3]
Table 1: Physicochemical Properties of Calcium Ammonium Nitrate
| Property | Value / Description | Reference(s) |
| Chemical Formula | Variable; a mixture of NH₄NO₃ and CaCO₃, or a hydrated double salt: 5Ca(NO₃)₂•NH₄NO₃•10H₂O. | [4][5] |
| Appearance | White to off-white or brownish granules. | [7][8] |
| Nitrogen Content | Typically 21-27%. | [5] |
| Calcium Content | Roughly 8%. | [5] |
| Solubility in Water | High; approx. 190-200 g/100 mL at 20°C. | [7][8] |
| pH of Solution | Generally around 5.5 to 6.5. | [7] |
| Melting Point | Approx. 169°C. | [8] |
| Decomposition Temp. | > 220°C; releases toxic fumes (NOx). | [8] |
| Key Characteristic | Endothermic dissolution in water. | [4] |
Table 2: Toxicological Data for Calcium Ammonium Nitrate Components
| Parameter | Chemical | Value | Species | Reference(s) |
| LD50 (Oral) | Ammonium Nitrate | 2300 mg/kg | Rat | [8] |
| LD50 (Dermal) | Ammonium Nitrate | > 2000 mg/kg | Rat | [1] |
| LC50 (Inhalation) | Ammonium Nitrate | > 88 mg/L (4 hrs) | Rat | [8] |
| Eye Irritation | CAN | Causes serious eye damage. | Rabbit | [1] |
| Skin Irritation | Ammonium Nitrate | Very slight skin irritation. | - | [8] |
Note: Toxicological data for CAN as a mixture can vary. The data presented primarily reflects its main component, ammonium nitrate. Ingestion of large quantities can lead to methemoglobinemia due to the nitrate ions.[9]
Applications in Research
While not a mainstream laboratory chemical for drug development, CAN has been utilized in several specific areas of scientific research.
Recent research has demonstrated the successful use of fertilizer-grade CAN as a substitute for ammonium nitrate and potassium nitrate in Murashige and Skoog (MS) medium for the in-vitro propagation of sugarcane.[10] This is significant as the acquisition of pure ammonium nitrate for research is often restricted.
Experimental Protocol: Preparation of Modified MS Medium with CAN
-
Objective: To replace the standard nitrogen sources (NH₄NO₃ and KNO₃) in MS medium with Calcium Ammonium Nitrate and ammonium sulfate for sugarcane tissue culture.
-
Materials:
-
Fertilizer-grade Calcium Ammonium Nitrate (CAN, purity up to 99%).[10]
-
Ammonium sulfate ((NH₄)₂SO₄).
-
Standard MS medium components (excluding NH₄NO₃ and KNO₃).
-
Sucrose, agar, and growth regulators as required.
-
Sterile distilled water.
-
-
Methodology:
-
Prepare a basal MS medium solution containing all macro- and micronutrients, vitamins, and iron sources, but omitting NH₄NO₃ and KNO₃.
-
In place of the standard nitrogen sources, add CAN and ammonium sulfate to achieve the desired final concentrations of nitrate (NO₃⁻) and ammonium (NH₄⁺) ions. A study on sugarcane found optimal results with a final concentration of 39.38 mM NO₃⁻ and 20.59 mM NH₄⁺.[10]
-
Adjust the pH of the medium to the standard level (typically 5.7-5.8) using NaOH or HCl.
-
Add agar and autoclave the medium for sterilization.
-
Aseptically transfer sugarcane explants to the cooled, solidified medium and incubate under standard culture conditions.
-
-
Analysis: Assess plantlet growth by measuring morphological and physiological parameters (e.g., height, root length, biomass) and compare against a standard MS medium control group.[10]
CAN has been investigated as a non-protein nitrogen source and a methane inhibitor in the diet of ruminants like dairy cows and goats.[6][11] Research in this area provides valuable insights into microbial fermentation and metabolic processes, which can be relevant to broader bioprocessing and gut microbiome studies.
Experimental Protocol: In Vivo Ruminant Feeding Trial with CAN
-
Objective: To evaluate the effects of dietary CAN supplementation on nutrient digestibility, milk quality, and ruminal fermentation in lactating dairy goats.[6]
-
Animals and Diet:
-
Use lactating Saanen goats in a controlled study design (e.g., Latin square).
-
Formulate a basal diet. Experimental diets include a control (e.g., with urea) and treatments with CAN added at different concentrations (e.g., 10 g/kg and 20 g/kg of dry matter).[6]
-
The CAN used is a decahydrate form [5Ca(NO₃)₂·NH₄NO₃·10H₂O].[6]
-
-
Methodology:
-
Adapt animals to the experimental diets gradually over several days.
-
During the collection period, record feed intake and collect samples of feed, feces, and milk.
-
Collect rumen fluid samples via esophageal tubing at specified time points post-feeding to analyze fermentation parameters (e.g., pH, volatile fatty acids, ammonia concentration).
-
Analyze milk samples for composition (fat, protein), fatty acid profile, and nitrate/nitrite residues.
-
-
Analysis: Use standard laboratory procedures for nutrient analysis (e.g., Kjeldahl for protein), gas chromatography for fatty acids and volatile fatty acids, and spectrophotometry for nitrate/nitrite levels. Statistically analyze data to determine the effects of CAN supplementation.
The misuse of CAN in improvised explosive devices has necessitated the development of advanced analytical methods for its detection and origin tracing.[5][12] This research is at the forefront of analytical chemistry, employing sophisticated techniques that are broadly applicable in pharmaceutical and environmental analysis.
Experimental Protocol: Isotopic and Elemental Profiling of CAN
-
Objective: To differentiate between different batches and manufacturers of ammonium nitrate-based materials, including CAN, for forensic intelligence.[5][13]
-
Materials:
-
Ammonium nitrate or CAN samples from various sources.
-
Post-blast debris samples from controlled detonations.
-
-
Methodology: Sample Preparation & Analysis
-
For post-blast debris, collect samples from witness materials (e.g., metal, plastic) using aqueous swabs.[12]
-
For bulk material, dissolve the sample in deionized water.
-
Elemental Analysis: Analyze the aqueous samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the trace elemental composition. Over 30 elements, including Magnesium (Mg), Calcium (Ca), and Strontium (Sr), can be useful for differentiation.[5]
-
Isotopic Analysis: Analyze samples using Isotope-Ratio Mass Spectrometry (IRMS) to determine the ¹⁵N and ¹⁸O isotopic composition of the nitrate and ammonium components.[5][13]
-
-
Data Analysis:
-
Use the unique elemental and isotopic "fingerprints" to compare samples.
-
Apply statistical methods like Linear Discriminant Analysis (LDA) to calculate likelihood ratios, providing a quantitative measure of the strength of a match between a crime scene sample and a reference sample from a suspect.[5]
-
Conclusion
The historical development of Calcium Ammonium Nitrate was driven by the need for a safe and stable agricultural fertilizer. While its role as a primary research chemical in fields like drug discovery is limited, its unique properties have enabled its application in specialized areas of scientific inquiry. For researchers in biotechnology, high-purity CAN presents a viable and safer alternative nitrogen source in cell culture applications. For those in animal science and microbiology, it serves as a tool to study microbial fermentation and metabolic pathways. Furthermore, the forensic investigation of CAN has pushed the boundaries of analytical chemistry, yielding sophisticated protocols for elemental and isotopic profiling that have broad relevance. This guide demonstrates that even a common industrial chemical can find significant utility in diverse and technically advanced research settings.
References
- 1. redox.com [redox.com]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. Trusted Industrial Chemical Manufacturers and Global Nitrate Suppliers | Knlan [knlanchemical.com]
- 4. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 5. Isotopic and elemental profiling of ammonium nitrate in forensic explosives investigations [repository.tno.nl]
- 6. mdpi.com [mdpi.com]
- 7. mygarden.co.nz [mygarden.co.nz]
- 8. store.unifirstfirstaidandsafety.com [store.unifirstfirstaidandsafety.com]
- 9. Page loading... [guidechem.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of calcium ammonium nitrate fed to dairy cows on nutrient intake and digestibility, milk quality, microbial protein synthesis, and ruminal fermentation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physical and chemical evidence remaining after the explosion of large improvised bombs. Part 2: Firings of calcium ammonium nitrate/sugar mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotopic and elemental profiling of ammonium nitrate in forensic explosives investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine: Physicochemical Properties, Safety, and Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number provided in the query, 15245-12-2, corresponds to Nitric acid, ammonium calcium salt, a substance primarily used as a fertilizer. However, the request for information on signaling pathways and the specified audience strongly indicate an interest in a pharmacologically active compound. It is highly probable that the intended compound of interest is 1-(2-Pyrimidinyl)piperazine (1-PP) , a significant metabolite of several anxiolytic drugs, for which the correct CAS number is 20980-22-7 . This guide will focus exclusively on 1-(2-Pyrimidinyl)piperazine.
Executive Summary
1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active N-arylpiperazine derivative. It is the principal metabolite of several azapirone anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone.[1][2] 1-PP itself exhibits significant biological activity, primarily as a potent antagonist of the α₂-adrenergic receptor and a weak partial agonist of the 5-HT₁ₐ serotonin receptor.[1][3] This dual mechanism contributes to the overall pharmacological profile of its parent drugs.[2] This document provides a comprehensive overview of the physicochemical data, safety information, experimental protocols, and key signaling pathways associated with 1-(2-Pyrimidinyl)piperazine.
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(2-Pyrimidinyl)piperazine.
| Property | Value | Reference(s) |
| CAS Number | 20980-22-7 | [4][5] |
| Molecular Formula | C₈H₁₂N₄ | [5][6] |
| Molecular Weight | 164.21 g/mol | [5][6] |
| IUPAC Name | 2-(piperazin-1-yl)pyrimidine | [6] |
| Synonyms | 1-PP, 1-PmP, 2-(1-Piperazinyl)pyrimidine, 1-(2-Pyrimidyl)piperazine | [4][7] |
| Appearance | After melting, clear yellow liquid | [7] |
| Melting Point | 32-34 °C | |
| Boiling Point | 277 °C (lit.); 118-120 °C at 2 Torr | [7] |
| Density | 1.158 g/mL at 25 °C (lit.) | |
| pKa (basic) | 8.9 | [6] |
| LogP | 0.49 | |
| Flash Point | > 110 °C (> 230 °F) | [5] |
| Refractive Index | n20/D 1.587 (lit.) | |
| Vapor Pressure | 0.000195 mmHg at 25°C | [7] |
Safety and Handling
1-(2-Pyrimidinyl)piperazine is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[4][8] Work should be conducted in a well-ventilated area or under a fume hood.[4]
GHS Hazard Classification
The following table summarizes the GHS classification for 1-(2-Pyrimidinyl)piperazine. It is important to note that classifications can vary between suppliers.
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 1B / 1 / 2 | H314: Causes severe skin burns and eye damage | [1][6][8] |
| H315: Causes skin irritation | [1][6] | ||
| Serious Eye Damage/Eye Irritation | 1 / 2 | H319: Causes serious eye irritation | [1][6] |
| Specific Target Organ Toxicity (Single Exp.) | 3 | H335: May cause respiratory irritation | [1][5][6] |
| Acute Toxicity, Oral | 4 | Harmful if swallowed | [4] |
Toxicological Data
| Test | Result | Species | Reference |
| LD50 | 130 mg/kg | Mammal (species unspec.) |
Experimental Protocols
Synthesis of 1-(2-Pyrimidinyl)piperazine
This protocol describes a common method for the synthesis of 1-PP via nucleophilic substitution.
Principle: An excess of piperazine is reacted with 2-chloropyrimidine. The excess piperazine acts as both a nucleophile and a base to neutralize the HCl byproduct. The product is then isolated by extraction and purified by distillation.
Materials:
-
Anhydrous piperazine
-
2-Chloropyrimidine
-
Ethanol
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Chloroform
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Dissolve anhydrous piperazine (e.g., 1 mol) in ethanol in a reaction flask.
-
To this solution, add 2-chloropyrimidine (e.g., 0.2 mol) portion-wise while stirring.[9]
-
Stir the resulting mixture at room temperature for approximately 3 hours.[9]
-
After the reaction is complete, add a 5% aqueous sodium hydroxide solution to the mixture.
-
Transfer the mixture to a separatory funnel and extract the product into chloroform. Repeat the extraction from the aqueous layer three times.[9]
-
Combine the organic (chloroform) layers and wash them three times with water.
-
Dry the chloroform layer over anhydrous magnesium sulfate.[9]
-
Filter to remove the drying agent and remove the chloroform solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by vacuum distillation to yield 1-(2-pyrimidinyl)piperazine.[9]
Radioligand Binding Assay for α₂-Adrenergic Receptor Affinity
This protocol provides a general method for determining the binding affinity (Ki) of 1-PP for α₂-adrenergic receptors using a competitive binding assay.
Principle: This assay measures the ability of a test compound (1-PP) to compete with a radiolabeled ligand (e.g., [³H]yohimbine, an α₂-antagonist) for binding to receptors in a tissue preparation (e.g., rat brain synaptosomes or cell membranes expressing the receptor).
Materials:
-
Tissue preparation (e.g., isolated brain membranes) containing α₂-adrenergic receptors.
-
Radioligand: e.g., [³H]yohimbine.
-
Test Compound: 1-(2-Pyrimidinyl)piperazine.
-
Non-specific binding control: A high concentration of an unlabeled α₂-ligand (e.g., phentolamine or yohimbine).
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (1-PP).
-
Total and Non-specific Binding: Prepare tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (1-PP) concentration. Determine the IC₅₀ (concentration of 1-PP that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for 5-HT₁ₐ Receptor Partial Agonism ([³⁵S]GTPγS Binding)
This protocol outlines a method to determine the functional activity (partial agonism) of 1-PP at the 5-HT₁ₐ receptor.
Principle: Agonist activation of G-protein coupled receptors (GPCRs) like the 5-HT₁ₐ receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify receptor activation. Partial agonists will stimulate binding but to a lesser degree than a full agonist.
Materials:
-
Membrane preparation from cells expressing 5-HT₁ₐ receptors (e.g., rat hippocampus or recombinant cell lines).
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: 1-(2-Pyrimidinyl)piperazine.
-
Full Agonist Control: e.g., Serotonin (5-HT) or 8-OH-DPAT.
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM Ascorbic Acid).
-
GDP (Guanosine 5'-diphosphate).
-
Glass fiber filters, filtration apparatus, and liquid scintillation counter.
Procedure:
-
Membrane Pre-incubation: Pre-incubate the membranes in the assay buffer containing GDP.[10]
-
Reaction Initiation: Start the reaction by adding varying concentrations of the test compound (1-PP) or the full agonist control, immediately followed by the addition of [³⁵S]GTPγS.[10]
-
Basal and Non-specific Binding: Prepare tubes for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[10]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the logarithm of the agonist concentration. Determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect). The Eₘₐₓ of 1-PP will be expressed as a percentage of the Eₘₐₓ of the full agonist to quantify its partial agonist activity.[1]
Biological Activity and Signaling Pathways
1-PP is a primary active metabolite of buspirone and other azapirones, formed via oxidation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[11][12] It readily crosses the blood-brain barrier and can reach higher concentrations in the brain than its parent drug, buspirone.[2][13] 1-PP is further metabolized via hydroxylation by the polymorphic enzyme CYP2D6.[14]
The primary pharmacological actions of 1-PP are mediated through two key receptor systems.
α₂-Adrenergic Receptor Antagonism
1-PP is a potent antagonist at α₂-adrenergic receptors (Kᵢ = 7.3–40 nM).[1] These receptors are inhibitory G-protein (Gᵢ/Gₒ) coupled receptors that function as autoreceptors on noradrenergic neurons and as postsynaptic receptors in various brain regions. By blocking these receptors, 1-PP disinhibits noradrenergic neurons, leading to an increase in the firing rate of neurons in the locus coeruleus and enhanced norepinephrine release in terminal fields.[3] This action is believed to contribute to the therapeutic effects of its parent drugs.
5-HT₁ₐ Receptor Partial Agonism
1-PP also acts as a partial agonist at 5-HT₁ₐ serotonin receptors, though with significantly lower affinity (Kᵢ = 414 nM) and intrinsic efficacy (Eₘₐₓ ≈ 54%) compared to full agonists like serotonin or buspirone.[1] 5-HT₁ₐ receptors are also coupled to Gᵢ/Gₒ proteins. As autoreceptors on serotonergic neurons in the raphe nuclei, their activation reduces neuronal firing and serotonin release. The partial agonism of 1-PP means it can produce a submaximal response, potentially acting as a functional antagonist in the presence of a full agonist like serotonin.
Metabolic Pathway from Buspirone
The formation of 1-PP is a critical step in the metabolism of buspirone. This biotransformation significantly alters the pharmacological profile, introducing potent α₂-adrenergic antagonism.
References
- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1-(2-嘧啶基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. prepchem.com [prepchem.com]
- 10. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Buspirone - Wikipedia [en.wikipedia.org]
- 13. Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
role of calcium in the chemical stability of ammonium nitrate
An In-depth Technical Guide on the Role of Calcium in the Chemical Stability of Ammonium Nitrate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ammonium nitrate (AN) is a widely utilized compound, primarily as a nitrogen source in fertilizers and as an oxidizing agent in explosives. However, its inherent instability, characterized by hygroscopicity, phase transitions, and potential for explosive decomposition, presents significant safety and handling challenges. The addition of calcium, typically in the form of calcium carbonate (limestone/dolomite) or calcium nitrate, is a critical strategy for enhancing the chemical stability of ammonium nitrate. This technical guide provides a comprehensive analysis of the mechanisms through which calcium mitigates the hazardous properties of AN, supported by quantitative data, detailed experimental protocols, and process visualizations.
The Chemical Instability of Ammonium Nitrate
The instability of pure ammonium nitrate stems from two primary characteristics:
-
Thermal Decomposition: The decomposition of ammonium nitrate begins with an endothermic dissociation into ammonia (NH₃) and nitric acid (HNO₃). This initial step is followed by a series of complex and highly exothermic reactions that can become self-sustaining and lead to a runaway reaction or detonation under certain conditions, such as confinement or the presence of contaminants.[1][2][3]
-
Crystalline Phase Transitions: Ammonium nitrate exists in several crystalline phases at atmospheric pressure. The transition between its β-rhombic and α-rhombic forms occurs around 32.3 °C and is accompanied by a significant 3.6% change in density and volume.[2] This repeated volume change during thermal cycling can degrade the physical integrity of AN prills, leading to caking and dust formation, which increases handling risks.[4]
The Stabilizing Role of Calcium
The incorporation of calcium-containing compounds, leading to the formation of Calcium Ammonium Nitrate (CAN), is a proven method to counteract the inherent instabilities of AN.[5][6] The primary mechanism of stabilization involves the chemical intervention of the calcium compound in the decomposition pathway.
Mechanism of Thermal Stabilization
Computational and experimental studies have elucidated the mechanism by which calcium carbonate (CaCO₃), a common additive, enhances thermal stability.[5][7][8] The carbonate anion (CO₃²⁻) acts as a robust stabilizer by intercepting the nitric acid produced during the initial dissociation of AN.
The proposed reaction pathway is as follows:
-
AN Dissociation (Unstabilized): NH₄NO₃ ⇌ NH₃ + HNO₃
-
Acid Interception (Stabilized): CaCO₃ + 2HNO₃ → Ca(NO₃)₂ + H₂O + CO₂
By consuming the nitric acid, the calcium carbonate prevents the subsequent exothermic decomposition reactions from occurring, thus inhibiting a runaway thermal event.[5][7] This chemical stabilization significantly raises the decomposition temperature and reduces the total heat generated.[5]
Caption: Ammonium Nitrate decomposition pathways, with and without calcium carbonate stabilization.
Quantitative Effects of Calcium on AN Stability
The addition of calcium compounds results in measurable improvements in the thermal and detonation stability of ammonium nitrate.
Thermal Stability Data
Differential Scanning Calorimetry (DSC) is used to quantify the effect of additives on the thermal decomposition of AN. Key parameters include the maximum temperature of the exothermic peak (T_max) and the total heat of decomposition.
Table 1: Effect of Calcium Carbonate and Calcium Sulfate on AN Thermal Decomposition
| Additive | Concentration (wt%) | T_max (°C) | Heat of Decomposition (J/g) | Data Source |
|---|---|---|---|---|
| None (Pure AN) | 0% | 326 | 1255 | [5][7] |
| Calcium Carbonate (CaCO₃) | 5% | 360 | Not Reported | [5][7] |
| Calcium Carbonate (CaCO₃) | 20% | 389 | Not Reported | [5][7] |
| Calcium Carbonate (CaCO₃) | 33% | Not Reported | 397 | [5][7] |
| Calcium Sulfate (CaSO₄) | 5% | 333 | Not Reported | [5] |
| Calcium Sulfate (CaSO₄) | 20% | 334 | Not Reported | [5] |
| Calcium Sulfate (CaSO₄) | 33% | Not Reported | 669 |[5] |
As indicated by the data, calcium carbonate is a significantly more effective thermal stabilizer than calcium sulfate.[5]
Detonation Properties
Calcium additives act as a diluent, absorbing heat and reducing the energy released during decomposition, which in turn suppresses detonation properties.
Table 2: Effect of Calcium Additives on AN Detonation Properties
| Mixture | Parameter | Value | Reference Standard | Data Source |
|---|---|---|---|---|
| AN / CaCO₃ (90/10 wt%) | Explosive Power | 10% of Picric Acid | Pure AN: 80% of Picric Acid | [5][7] |
| AN / Calcium Nitrate (1:1 ratio) | Velocity of Detonation (VOD) | 5000 m/s | PETN Detonating Cord: 7000 m/s | [9] |
| AN coated with 20% Limestone | Detonation Propagation | Prevented | Uncoated AN: Propagates |[10][11] |
Hygroscopicity
While beneficial for thermal stability, the addition of calcium nitrate can increase the hygroscopicity of the final product. Calcium Ammonium Nitrate (CAN) is known to be hygroscopic, meaning it readily absorbs moisture from the air.[12][13][14]
Table 3: Hygroscopicity of Calcium Ammonium Nitrate
| Product | Parameter | Condition | Value | Data Source |
|---|
| Prilled Calcium Ammonium Nitrate (CAN) | Critical Relative Humidity (CRH) | 30 °C | ~55% |[13] |
The Critical Relative Humidity is the atmospheric humidity above which the material will absorb moisture. A lower CRH indicates higher hygroscopicity.
Experimental Protocols
The assessment of AN stability involves several key analytical techniques.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
These techniques are used to study the thermal behavior of materials.
-
Objective: To determine phase transition temperatures, melting points, decomposition temperatures, and heat of reaction.
-
Methodology:
-
Sample Preparation: A small, precisely weighed sample (e.g., 5-25 mg) of the AN mixture is placed into a crucible (typically aluminum or ceramic).[1]
-
Instrument Setup: The sample crucible and an empty reference crucible are placed in the DSC/TGA furnace. The furnace atmosphere is controlled (e.g., nitrogen or air flow).
-
Thermal Program: The sample is heated at a constant, predefined rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).[15]
-
Data Acquisition: The instrument continuously measures the difference in heat flow between the sample and the reference (DSC signal) and the change in sample mass (TGA signal) as a function of temperature.[15][16][17]
-
Data Analysis: The resulting thermogram is analyzed to identify endothermic events (e.g., melting, phase transitions) and exothermic events (decomposition), as well as mass loss corresponding to the release of gaseous products.
-
Caption: A typical experimental workflow for DSC/TGA analysis of ammonium nitrate mixtures.
Detonation Velocity Testing (D'autriche Method)
This method is a field technique used to measure the velocity of detonation (VOD) of an explosive.
-
Objective: To determine the speed at which the detonation wave propagates through a column of the explosive material.
-
Methodology:
-
Charge Preparation: The explosive material (e.g., AN/CN mixture) is packed into a tube or charge of known length.
-
Detonating Cord Setup: A detonating cord with a known, high VOD (e.g., 7000 m/s) is marked at two points (A and B) and inserted into the explosive charge at both ends.[9] The cord extends out from the charge and the two ends are brought together.
-
Initiation: The explosive charge is initiated at one end.
-
Collision Point Measurement: The detonation waves from the charge travel through the detonating cord from points A and B. The point where these two waves collide and extinguish each other is marked on the cord.
-
Calculation: The distance from the center point between A and B to the collision point is measured. Using the known VOD of the detonating cord and the geometry of the setup, the VOD of the test explosive can be calculated.[9]
-
Conclusion
The addition of calcium, primarily as calcium carbonate, is a highly effective and widely adopted method for improving the chemical stability of ammonium nitrate. It functions by chemically interrupting the thermal decomposition pathway, significantly increasing the onset temperature of decomposition and reducing the net energy release. This stabilization mitigates the risk of accidental detonation, making the resulting product, Calcium Ammonium Nitrate (CAN), safer for transport, storage, and use, particularly in the fertilizer industry. While this process enhances safety, it is important to manage the increased hygroscopicity of the final product to maintain its physical quality. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals working with these critical materials.
References
- 1. Publishers Panel [zeszyty-naukowe.awl.edu.pl]
- 2. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Toward the Mechanistic Understanding of the Additives’ Role on Ammonium Nitrate Decomposition: Calcium Carbonate and Calcium Sulfate as Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jes.or.jp [jes.or.jp]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 13. fertechinform.org [fertechinform.org]
- 14. Calcium Ammonium Nitrate : Agrico [agricocanada.com]
- 15. fpe.umd.edu [fpe.umd.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
theoretical yield calculation for nitric acid and ammonia reaction to form CAN
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Calcium Ammonium Nitrate (CAN)
Introduction
Calcium Ammonium Nitrate (CAN) is a widely used nitrogen fertilizer in the agricultural sector. It is valued for its nutrient composition, providing both ammonium and nitrate forms of nitrogen to plants, and for its improved safety and handling characteristics compared to pure ammonium nitrate. The production of CAN is a multi-step industrial process that begins with the synthesis of ammonia and nitric acid. This guide provides a detailed technical overview of the core chemical reaction between ammonia and nitric acid to form ammonium nitrate, the subsequent production of CAN, and a comprehensive methodology for calculating the theoretical yield.
This document is intended for researchers, scientists, and professionals in the fields of chemical engineering and drug development who require a fundamental understanding of the stoichiometry, reaction conditions, and mass balance calculations involved in the production of CAN.
The Core Chemical Reaction: Ammonium Nitrate Synthesis
The foundational chemical process in the production of CAN is the acid-base neutralization reaction between ammonia (NH₃) and nitric acid (HNO₃) to produce ammonium nitrate (NH₄NO₃).[1] This reaction is highly exothermic and is the basis for the theoretical yield calculation.[2][3]
The balanced chemical equation for this reaction is:
This equation shows a 1:1 stoichiometric relationship between ammonia and nitric acid, meaning that one mole of ammonia reacts with one mole of nitric acid to produce one mole of ammonium nitrate.[6][7]
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation.
Step-by-Step Calculation Protocol
-
Determine the Molar Masses: Calculate the molar masses of the reactants (NH₃, HNO₃) and the product (NH₄NO₃).
-
Identify the Limiting Reactant: Convert the mass of each reactant to moles. The reactant that produces the least amount of product is the limiting reactant and will determine the theoretical yield.
-
Calculate the Theoretical Yield of Ammonium Nitrate: Use the mole ratio from the balanced equation to determine the moles of NH₄NO₃ produced from the limiting reactant.
-
Convert Moles of Product to Mass: Convert the moles of NH₄NO₃ to grams to find the theoretical yield.
-
Calculate the Final Mass of CAN: CAN is a mixture of ammonium nitrate and a filler, typically calcium carbonate (CaCO₃).[8] The final mass of CAN is determined by the mass of ammonium nitrate produced and the desired percentage of the filler.
Sample Calculation
Objective: Calculate the theoretical yield of ammonium nitrate and the final mass of CAN from 100.0 g of ammonia and 400.0 g of nitric acid, assuming the final CAN product contains 80% NH₄NO₃ by mass.
Step 1: Molar Masses
-
Molar Mass of NH₃ = 14.01 g/mol + 3 * (1.01 g/mol ) = 17.04 g/mol
-
Molar Mass of HNO₃ = 1.01 g/mol + 14.01 g/mol + 3 * (16.00 g/mol ) = 63.02 g/mol
-
Molar Mass of NH₄NO₃ = 2 * (14.01 g/mol ) + 4 * (1.01 g/mol ) + 3 * (16.00 g/mol ) = 80.06 g/mol
Step 2: Identify the Limiting Reactant
-
Moles of NH₃ = 100.0 g / 17.04 g/mol = 5.87 moles
-
Moles of HNO₃ = 400.0 g / 63.02 g/mol = 6.35 moles
Since the reaction is 1:1, ammonia (5.87 moles) is the limiting reactant as there is less of it than nitric acid.
Step 3: Calculate Moles of Ammonium Nitrate
-
Moles of NH₄NO₃ produced = 5.87 moles of NH₃ * (1 mole NH₄NO₃ / 1 mole NH₃) = 5.87 moles
Step 4: Calculate Theoretical Yield of Ammonium Nitrate
-
Theoretical Yield of NH₄NO₃ = 5.87 moles * 80.06 g/mol = 469.95 g
Step 5: Calculate Final Mass of CAN
-
If NH₄NO₃ is 80% of the final CAN mass:
-
Final Mass of CAN = 469.95 g / 0.80 = 587.44 g
Industrial Production of CAN: An Experimental Protocol Overview
The industrial synthesis of CAN is a continuous process.[9] The following protocol outlines the major stages.
Raw Material Synthesis
-
Ammonia Production (Haber-Bosch Process): Nitrogen from the air is reacted with hydrogen (typically derived from natural gas) at high temperatures and pressures to produce anhydrous ammonia.[10][11]
-
Nitric Acid Production (Ostwald Process): The synthesized ammonia is catalytically oxidized with air to form nitrogen monoxide (NO), which is then further oxidized to nitrogen dioxide (NO₂) and absorbed in water to produce nitric acid (HNO₃).[2][9]
Ammonium Nitrate Synthesis
-
Neutralization: Anhydrous ammonia gas and concentrated nitric acid are fed into a reactor.[3] The highly exothermic neutralization reaction occurs, forming an aqueous solution of ammonium nitrate, typically at a concentration of about 83%.[2]
-
Concentration: The excess water is evaporated from the ammonium nitrate solution to achieve a melt with a concentration of 95% to 99.9%.[3]
CAN Granulation
-
Mixing: The concentrated ammonium nitrate melt is mixed with a filler, which is typically powdered limestone or dolomite (calcium carbonate).[9][12]
-
Granulation/Prilling: The mixture is then formed into granules or prills. This can be done in a rotating drum or by spraying the melt down a prilling tower where it solidifies into small beads as it falls.[2][3]
-
Drying and Coating: The granules are dried, cooled, and then coated with an anti-caking agent to prevent moisture absorption.[2][9]
Data Presentation
The following tables summarize key quantitative data relevant to the industrial production of CAN.
Table 1: Molar Masses of Key Compounds
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Ammonia | NH₃ | 17.04 |
| Nitric Acid | HNO₃ | 63.02 |
| Ammonium Nitrate | NH₄NO₃ | 80.06 |
| Calcium Carbonate | CaCO₃ | 100.09 |
Table 2: Typical Process Parameters and Yields
| Parameter | Value | Reference |
| Ammonia Oxidation Efficiency (Ostwald Process) | ~95% | [9] |
| Overall Yield of Nitric Acid from Ammonia | ~94.9% | [9] |
| Initial Ammonium Nitrate Solution Concentration | ~83% | [2][3] |
| Final Ammonium Nitrate Melt Concentration | 95% - 99.9% | [3] |
| On-Stream Factor for Production Plant | 96% | [13] |
| Overall Process Yield (N) | 99% | [13] |
Visualization of Workflows and Pathways
The following diagrams illustrate the logical relationships in the CAN production process.
Caption: Overall workflow for the industrial production of Calcium Ammonium Nitrate (CAN).
Caption: Logical relationship of reactants and filler in the formation of CAN.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. production of ammonium nitrate - San Corporation [sinooan.com]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. webqc.org [webqc.org]
- 7. gauthmath.com [gauthmath.com]
- 8. researchgate.net [researchgate.net]
- 9. pdst.ie [pdst.ie]
- 10. How fertilizers are made - Fertilizers Europe [fertilizerseurope.com]
- 11. How we make our fertilizers | Yara's mineral fertilizer production | Yara International [yara.com]
- 12. cdn.intratec.us [cdn.intratec.us]
- 13. ureaknowhow.com [ureaknowhow.com]
Spectroscopic Analysis of Calcium Ammonium Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of nitric acid, ammonium calcium salt, commonly known as calcium ammonium nitrate (CAN). This compound, often found as a double salt or a mixture of calcium nitrate and ammonium nitrate, is a widely used fertilizer and has applications in other chemical processes. Understanding its spectroscopic signature is crucial for quality control, compositional analysis, and stability studies. This document details experimental protocols and presents quantitative data for Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Calcium ammonium nitrate is commercially available in various formulations, including a hydrated double salt with the formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O.[1] Spectroscopic techniques are powerful non-destructive methods to characterize this material, providing insights into its molecular structure, composition, and the interactions between its constituent ions. This guide focuses on the practical application of FTIR, Raman, and NMR spectroscopy for the analysis of solid calcium ammonium nitrate.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the molecular vibrations of a sample, offering a fingerprint for identification and characterization. Both FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the ammonium (NH₄⁺) and nitrate (NO₃⁻) ions, as well as the influence of the calcium (Ca²⁺) ion and water of hydration.
Expected Vibrational Modes
The primary vibrational modes of interest in calcium ammonium nitrate are those associated with the ammonium and nitrate ions.
-
Ammonium Ion (NH₄⁺): Belongs to the Td point group and has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (bending), ν₃ (asymmetric stretch), and ν₄ (bending). All are Raman active, while only ν₃ and ν₄ are infrared active.
-
Nitrate Ion (NO₃⁻): Belongs to the D3h point group and has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (out-of-plane bend), ν₃ (asymmetric stretch), and ν₄ (in-plane bend). The local symmetry of the nitrate ion can be lowered due to interactions with neighboring ions and water molecules, leading to the appearance of otherwise forbidden bands and the splitting of degenerate modes.[2][3]
Data Presentation
The following tables summarize the characteristic vibrational frequencies for ammonium nitrate and calcium nitrate, which are the primary components of calcium ammonium nitrate. The exact peak positions in a calcium ammonium nitrate sample may vary slightly due to intermolecular interactions.
Table 1: FTIR Spectral Data of Ammonium Nitrate (Phase IV)
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3000 | ν₃ (N-H asymmetric stretch) |
| ~1700 | 2ν₄ (overtone) |
| ~1400 | ν₄ (N-H bend) |
| ~1040 | ν₁ (N-O symmetric stretch) |
| ~830 | ν₂ (N-O out-of-plane bend) |
| ~715 | ν₄ (O-N-O in-plane bend) |
Data inferred from studies on ammonium nitrate.[4]
Table 2: Raman Spectral Data of Ammonium and Calcium Nitrate
| Wavenumber (cm⁻¹) | Assignment (Ammonium Nitrate) | Wavenumber (cm⁻¹) | Assignment (Calcium Nitrate in aqueous solution) |
| ~1047 | ν₁ (NO₃⁻ symmetric stretch) | ~1050 | ν₁ (NO₃⁻ symmetric stretch) |
| ~716 | ν₄ (NO₃⁻ in-plane bend) | ~717, ~740 | ν₄ (NO₃⁻ in-plane bend) - split |
| ~1460 | ν₄ (NH₄⁺ bend) | ~1358, ~1450 | ν₃ (NO₃⁻ asymmetric stretch) - split |
Data for ammonium nitrate is for the solid state, while data for calcium nitrate is for aqueous solutions, which shows the effect of hydration and ionic interactions on the nitrate ion's vibrational modes.[5]
Experimental Protocols
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground calcium ammonium nitrate sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.
-
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid calcium ammonium nitrate sample is placed on a microscope slide or in a sample holder. No special preparation is usually required for solid samples.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source.
-
Data Acquisition:
-
Excitation Wavelength: Common laser sources include 532 nm, 633 nm, or 785 nm. The choice of laser may depend on the sample's fluorescence properties.
-
Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation (typically 1-10 mW).
-
Spectral Range: 100 - 3500 cm⁻¹
-
Resolution: 2-4 cm⁻¹
-
Acquisition Time and Accumulations: These parameters should be adjusted to achieve an adequate signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information about the local chemical environment of specific nuclei. For calcium ammonium nitrate, ¹H, ¹⁴N, and ¹⁵N NMR could be used to study the ammonium ion, while ¹⁴N, ¹⁵N, and ¹⁷O NMR could probe the nitrate ion. Solid-state NMR would be the technique of choice for analyzing the material in its solid form.
Expected Chemical Environments
-
¹H NMR: A single resonance is expected for the protons in the ammonium ion. The chemical shift and linewidth will be influenced by the surrounding ions and the degree of hydration.
-
¹⁴N/¹⁵N NMR: Separate signals for the nitrogen in the ammonium and nitrate ions are expected. The chemical shifts will be characteristic of these two different nitrogen environments.
Experimental Protocol (Solid-State NMR)
-
Sample Preparation: The solid calcium ammonium nitrate sample is packed into a solid-state NMR rotor (e.g., zirconia). The rotor is then sealed with a cap.
-
Instrumentation: A solid-state NMR spectrometer with a suitable probe for the nuclei of interest.
-
Data Acquisition:
-
Technique: Magic Angle Spinning (MAS) is typically used to average out anisotropic interactions and obtain higher resolution spectra.
-
Spinning Speed: A moderate to fast spinning speed (e.g., 5-15 kHz) is generally applied.
-
Pulse Sequence: A simple one-pulse experiment or more advanced sequences like cross-polarization (CP/MAS) can be used.
-
Referencing: Chemical shifts should be referenced to an appropriate standard (e.g., TMS for ¹H, liquid ammonia for ¹⁵N).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationships between the components of calcium ammonium nitrate.
Experimental workflow for spectroscopic analysis.
Component relationships in calcium ammonium nitrate.
References
Methodological & Application
Application Notes and Protocols for Utilizing Calcium Ammonium Nitrate as a Nitrogen Source in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen is a critical macronutrient for plant growth and development, playing a pivotal role in the synthesis of amino acids, nucleic acids, and other essential organic molecules. In plant tissue culture, the provision of an adequate and balanced nitrogen supply is paramount for successful micropropagation, callus induction, and somatic embryogenesis. Traditionally, Murashige and Skoog (MS) medium and its derivatives have utilized a combination of ammonium nitrate (NH₄NO₃) and potassium nitrate (KNO₃) as the primary nitrogen sources. However, due to restrictions on the sale and storage of ammonium nitrate in several regions owing to its potential misuse as an explosive precursor, researchers are seeking safe, effective, and cost-efficient alternatives.[1]
Calcium ammonium nitrate (CAN) has emerged as a promising substitute, offering a balanced supply of both ammonium (NH₄⁺) and nitrate (NO₃⁻) ions, which is known to be beneficial for in vitro plant growth.[1][2][3] Furthermore, CAN provides the essential secondary macronutrient, calcium (Ca²⁺), which is a key component of cell walls and acts as a crucial second messenger in various signal transduction pathways, including those involved in nitrogen uptake and assimilation.[4][5]
These application notes provide a comprehensive guide for researchers on the use of CAN as a primary nitrogen source in plant tissue culture media. The document outlines detailed protocols for media preparation, sterilization, and application, supported by quantitative data from relevant studies. Additionally, it delves into the underlying signaling pathways influenced by the dual nitrogen source and the presence of calcium.
Advantages of Using Calcium Ammonium Nitrate in Plant Tissue Culture
-
Safety and Accessibility: CAN is not classified as an oxidizing agent and is readily available, circumventing the stringent regulations associated with ammonium nitrate.[1]
-
Balanced Nitrogen Nutrition: It provides both ammonium and nitrate ions, a combination that is often more conducive to optimal plant cell growth and development than either form alone.[2][3] The dual forms of nitrogen can lead to a more stable medium pH during culture.
-
Source of Calcium: CAN supplies calcium, which is essential for cell wall integrity, membrane function, and as a signaling molecule in nutrient uptake pathways.[4][5]
-
Cost-Effectiveness: As a widely used fertilizer, CAN can be a more economical option compared to purchasing individual high-purity nitrate salts for large-scale micropropagation.[1]
Data Presentation: Efficacy of Calcium Ammonium Nitrate in Sugarcane Micropropagation
A key study on sugarcane (a monocot) demonstrated the successful replacement of ammonium nitrate and potassium nitrate with calcium ammonium nitrate and ammonium sulfate. The following tables summarize the quantitative outcomes of this research, comparing different treatment concentrations with a standard MS medium control.
Table 1: Composition of Nitrogen Sources in Experimental Media
| Treatment | Nitrate (NO₃⁻) Concentration (mM) | Ammonium (NH₄⁺) Concentration (mM) | Nitrate to Ammonium Ratio |
| Control (MS) | 39.28 | 20.49 | ~2:1 |
| Treatment 1 | 19.69 | 10.30 | ~2:1 |
| Treatment 2 | 29.54 | 15.44 | ~2:1 |
| Treatment 3 | 39.38 | 20.59 | ~2:1 |
| Treatment 4 | 49.225 | 25.74 | ~2:1 |
| Treatment 5 | 59.07 | 30.89 | ~2:1 |
| Treatment 6 | 68.915 | 36.03 | ~2:1 |
Data sourced from a study on sugarcane micropropagation.[1]
Table 2: Effect of CAN-Based Media on Sugarcane Growth Parameters
| Treatment | Proliferation Rate (Shoots/explant) | Shoot Length (cm) | Fresh Weight (g) |
| Control (MS) | 4.5 | 6.2 | 1.8 |
| Treatment 1 | 3.2 | 5.1 | 1.2 |
| Treatment 2 | 4.1 | 5.8 | 1.6 |
| Treatment 3 | 4.8 | 6.5 | 2.0 |
| Treatment 4 | 4.9 | 6.6 | 2.1 |
| Treatment 5 | 4.2 | 5.9 | 1.7 |
| Treatment 6 | 3.8 | 5.5 | 1.5 |
Data represents the average values observed in the sugarcane micropropagation study.[1] Treatments 3 and 4, with nitrogen concentrations similar to or slightly higher than the MS control, showed the best morphological and physiological indicators.[1]
Experimental Protocols
Preparation of CAN-Based Macronutrient Stock Solution (10x)
This protocol outlines the preparation of a 1-liter 10x macronutrient stock solution where ammonium nitrate and potassium nitrate are replaced by calcium ammonium nitrate and ammonium sulfate.
Materials:
-
Calcium Ammonium Nitrate [5Ca(NO₃)₂·NH₄NO₃·10H₂O]
-
Ammonium Sulfate [(NH₄)₂SO₄]
-
Potassium Sulfate (K₂SO₄)
-
Potassium Chloride (KCl)
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
-
Weighing balance and weigh boats
Procedure:
-
Add approximately 800 mL of deionized water to a 1 L beaker with a magnetic stir bar.
-
While stirring, dissolve the following salts one by one, ensuring each is fully dissolved before adding the next:
-
Potassium Sulfate (K₂SO₄) - refer to your desired final medium concentration to calculate the 10x amount.
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) - 3.7 g
-
Potassium Dihydrogen Phosphate (KH₂PO₄) - 1.7 g
-
Potassium Chloride (KCl) - refer to your desired final medium concentration to calculate the 10x amount.
-
-
In a separate beaker, dissolve the Calcium Ammonium Nitrate and Ammonium Sulfate in a small amount of deionized water. The exact amounts will depend on the desired final concentration of nitrate and ammonium (refer to Table 1 for guidance). For a medium similar to MS (approximating Treatment 3 in Table 1), you would aim for a final concentration of ~39.38 mM NO₃⁻ and ~20.59 mM NH₄⁺.
-
Once all components are dissolved, transfer the contents of the beakers to a 1 L volumetric flask.
-
Rinse the beakers with small amounts of deionized water and add the rinsate to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Store the stock solution in a refrigerator at 4°C. It is advisable to prepare a separate stock for calcium-containing salts to prevent precipitation.[2][6]
Preparation of 1 L of CAN-Based Plant Tissue Culture Medium
This protocol describes the preparation of 1 liter of working culture medium from the stock solutions.
Materials:
-
CAN-based Macronutrient Stock Solution (10x)
-
Micronutrient Stock Solution (e.g., MS micronutrients, 100x)
-
Iron Stock Solution (e.g., Fe-EDTA, 100x)
-
Vitamin Stock Solution (e.g., MS vitamins, 100x)
-
Myo-inositol
-
Sucrose
-
Plant Growth Regulators (e.g., auxins, cytokinins) as required
-
Gelling agent (e.g., agar, gellan gum)
-
Deionized or distilled water
-
1 N HCl and 1 N NaOH for pH adjustment
-
pH meter
-
Autoclavable culture vessels (e.g., flasks, jars)
Procedure:
-
To a 1 L beaker, add approximately 800 mL of deionized water.
-
While stirring, add the following:
-
100 mL of CAN-based Macronutrient Stock Solution (10x)
-
10 mL of Micronutrient Stock Solution (100x)
-
10 mL of Iron Stock Solution (100x)
-
10 mL of Vitamin Stock Solution (100x)
-
Myo-inositol (typically 100 mg/L)
-
Sucrose (typically 30 g/L)
-
-
Add the required plant growth regulators from their respective stock solutions.
-
Adjust the pH of the medium to the desired level (typically 5.7-5.8) using 1 N HCl or 1 N NaOH.[1]
-
Add the gelling agent (e.g., 8 g/L agar) and heat the medium while stirring until the agent is completely dissolved.
-
Bring the final volume to 1 L with deionized water.
-
Dispense the molten medium into culture vessels.
-
Cover the vessels with appropriate closures.
-
Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes. The duration may need to be adjusted based on the volume of the medium in each vessel. While nitrates are generally heat-stable, prolonged autoclaving at high temperatures should be avoided to prevent any potential degradation.
-
Allow the medium to cool and solidify in a sterile environment.
Explant Sterilization and Culture Initiation
Standard surface sterilization protocols should be followed for the explant material. The choice of sterilizing agent (e.g., sodium hypochlorite, calcium hypochlorite, ethanol) and the duration of treatment will depend on the plant species and the type of explant.[7] Once sterilized, the explants can be inoculated onto the prepared CAN-based medium and incubated under appropriate light and temperature conditions.
Signaling Pathways and Visualization
The use of CAN as a nitrogen source introduces a unique interplay of signaling pathways involving nitrate, ammonium, and calcium. Understanding these pathways is crucial for optimizing culture conditions and interpreting experimental outcomes.
Nitrogen Uptake and Assimilation
Plants have distinct uptake and assimilation pathways for nitrate and ammonium.
-
Nitrate (NO₃⁻): Upon uptake by nitrate transporters (NRTs), nitrate is reduced to nitrite (NO₂⁻) in the cytoplasm by nitrate reductase. Nitrite is then transported to plastids where it is further reduced to ammonium (NH₄⁺) by nitrite reductase.[4]
-
Ammonium (NH₄⁺): Ammonium is taken up by ammonium transporters (AMTs) and can be directly assimilated into amino acids in the plastids via the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle.[4]
A balanced supply of both nitrate and ammonium, as provided by CAN, can be energetically more efficient for the plant cells and can prevent the potential toxicity associated with high levels of ammonium.[3]
Calcium's Role in Nitrogen Signaling
Calcium acts as a critical second messenger in the signaling cascade that regulates nitrogen uptake and response.
-
Nitrate Sensing and Uptake: The nitrate transceptor NRT1.1 (also known as CHL1) senses external nitrate levels and, in response, triggers a transient increase in cytosolic calcium concentration.[4][5] This calcium signal is then decoded by calcium-binding proteins like Calcineurin B-like proteins (CBLs), which in turn interact with and activate CBL-interacting protein kinases (CIPKs).[5][8][9] The CBL-CIPK complex can then phosphorylate and regulate the activity of nitrate transporters, thereby modulating nitrate uptake.[5]
-
Ammonium Transport Regulation: The CBL-CIPK signaling pathway also plays a role in regulating ammonium transport to prevent toxicity from excessive uptake.[5]
The synergistic effect of nitrogen and calcium can enhance the overall efficiency of nitrogen utilization and promote plant growth.[10]
Visualizations
Caption: Experimental workflow for using CAN in plant tissue culture.
References
- 1. mdpi.com [mdpi.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Primary nitrate responses mediated by calcium signalling and diverse protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signaling in plant mineral nutrition: From uptake to transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Annexure [14.139.61.83]
- 8. The Calcium Sensor CBL-CIPK Is Involved in Plant's Response to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CBL-CIPK Pathway in Plant Response to Stress Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of Calcium Ammonium Nitrate in Algal and Cyanobacterial Growth Media
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction:
Calcium Ammonium Nitrate (CAN) is a widely used nitrogen fertilizer in agriculture that presents a promising and cost-effective alternative to standard laboratory-grade nitrogen sources for the cultivation of microalgae and cyanobacteria. Its composition, typically a mix of ammonium nitrate and calcium carbonate or a hydrated double salt of calcium nitrate and ammonium nitrate, provides nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms. This dual provision of nitrogen can be advantageous for the growth of various algal and cyanobacterial species, as different species exhibit preferences for specific nitrogen forms. Furthermore, the presence of calcium is beneficial for various cellular processes.
Key Advantages of Using Calcium Ammonium Nitrate:
-
Cost-Effectiveness: As an agricultural-grade fertilizer, CAN is significantly more affordable than the high-purity nitrogen salts (e.g., potassium nitrate, sodium nitrate) commonly used in standard laboratory media like BG-11 or Chu-10. This cost reduction is particularly beneficial for large-scale cultivation for biomass production, biofuels, or the extraction of high-value compounds.
-
Dual Nitrogen Source: CAN provides both ammonium and nitrate. While ammonium is often the preferred nitrogen source for many microorganisms due to lower energy requirements for assimilation, high concentrations can be toxic to some species.[1] The presence of nitrate offers an alternative nitrogen source that can support robust growth. Some cyanobacteria, when ammonium is available, may not assimilate other inorganic nitrogen sources.[2]
-
Balanced Nutrient Supply: The combination of readily available nitrate and more gradually absorbed ammonium can provide a sustained nitrogen supply for the culture over time.[3]
-
Calcium Supplementation: Calcium is an essential secondary messenger in cellular signaling pathways in algae and plays a role in various physiological processes.[4][5]
Considerations and Potential Challenges:
-
Variable Composition: The exact nitrogen and calcium content can vary between different commercial CAN products.[6] It is crucial to know the specific composition of the fertilizer being used to accurately formulate the growth medium.
-
Trace Contaminants: Agricultural-grade fertilizers may contain impurities that could be toxic to some sensitive algal or cyanobacterial strains. It is advisable to perform small-scale pilot studies to assess any potential negative effects.
-
pH Fluctuation: The uptake of ammonium and nitrate can influence the pH of the culture medium. Ammonium uptake tends to lower the pH, while nitrate uptake can lead to an increase. The buffering capacity of the medium should be sufficient to maintain a stable pH within the optimal range for the target organism.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the growth of algae and cyanobacteria with different nitrogen sources, providing a basis for comparison when considering the use of Calcium Ammonium Nitrate.
Table 1: Effect of Different Nitrogen Sources on the Growth of Microcystis viridis (Cyanobacterium)
| Nitrogen Source | Specific Growth Rate (µ day⁻¹) | Maximum Cell Concentration | Protein Concentration |
| Ammonium | 0.393 | Lower than Nitrate treatments | Lower than Nitrate treatments |
| Nitrate | 0.263 | Higher than Ammonium | Higher than other treatments |
| Ammonium + Nitrate (50/50) | 0.325 | Highest of all treatments | Higher than Ammonium |
Data extracted from a study on Microcystis viridis, which showed that while ammonium supported a faster growth rate, a combination of ammonium and nitrate resulted in the highest cell density.[2]
Table 2: Growth of Algal Consortia with Various Nitrogen Sources
| Nitrogen Source (0.1 g/L) | Biomass (g/L) - Sample 1 | Biomass (g/L) - Sample 2 | Total Chlorophyll (mg/ml) - Sample 1 | Total Chlorophyll (mg/ml) - Sample 2 |
| Sodium Nitrate (NaNO₃) | Lower than Urea | Lower than Urea | Lower than Urea | Lower than Urea |
| Potassium Nitrate (KNO₃) | Lower than Urea | Lower than Urea | Lower than Urea | Lower than Urea |
| Ammonium Nitrate (NH₄NO₃) | Lower than Urea | Lower than Urea | Lower than Urea | Lower than Urea |
| Calcium Nitrate (Ca(NO₃)₂) | Lower than Urea | Lower than Urea | Lower than Urea | Lower than Urea |
| Urea | 2.25 | 1.95 | 22.01 | 20.19 |
This study on algal consortia indicated that urea resulted in the highest biomass and total chlorophyll content compared to various nitrate and ammonium salts.[5]
Table 3: Comparison of Agricultural Fertilizers for Chlorella vulgaris Cultivation
| Medium | Optical Density (Max) | Dry Cell Weight (g/L) | Specific Growth Rate (day⁻¹) | Biomass Productivity (g/L/day) |
| AWW + 0.1 g/L NPK | Lower than 1.0 g/L | Lower than 1.0 g/L | Lower than 1.0 g/L | Lower than 1.0 g/L |
| AWW + 0.5 g/L NPK | Lower than 1.0 g/L | Lower than 1.0 g/L | Lower than 1.0 g/L | Lower than 1.0 g/L |
| AWW + 1.0 g/L NPK | 4.872 ± 0.025 | 2.858 ± 0.015 | 0.2097 ± 0.0038 | 0.1701 ± 0.0007 |
| Bold's Basal Medium (BBM) | Lower than 1.0 g/L NPK | Lower than 1.0 g/L NPK | Lower than 1.0 g/L NPK | Lower than 1.0 g/L NPK |
Data from a study using NPK fertilizer in aquaculture wastewater (AWW) for C. vulgaris cultivation, demonstrating the potential of fertilizers to outperform standard media in certain conditions.
Experimental Protocols
Protocol 1: Preparation of a Modified BG-11 Medium using Calcium Ammonium Nitrate (CAN)
This protocol describes the preparation of a modified BG-11 medium for the cultivation of cyanobacteria, where the standard nitrogen source (Sodium Nitrate) is replaced with CAN.
Materials:
-
Calcium Ammonium Nitrate (CAN) fertilizer (e.g., with a composition of 15.5% N, of which 14.4% is nitrate-N and 1.1% is ammoniacal-N, and 19% Ca). The exact composition must be known.
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Calcium chloride dihydrate (CaCl₂·2H₂O) - Note: The amount may need to be adjusted based on the calcium content of the CAN.
-
Citric acid
-
Ferric ammonium citrate
-
EDTA (disodium salt)
-
Sodium carbonate (Na₂CO₃)
-
Trace metal solution (standard for BG-11 medium)
-
Distilled or deionized water
-
Autoclave
-
Sterile culture flasks
Procedure:
-
Calculate the required amount of CAN:
-
Standard BG-11 medium contains 1.5 g/L of NaNO₃, which corresponds to approximately 247 mg/L of Nitrogen.
-
Based on the nitrogen content of your CAN fertilizer (e.g., 15.5% N), calculate the mass of CAN needed to achieve a final nitrogen concentration of 247 mg/L.
-
Calculation Example: (247 mg N / L) / (0.155 mg N / mg CAN) = 1593.5 mg/L or 1.59 g/L of CAN.
-
-
-
Prepare the stock solutions: Prepare stock solutions for each of the main salts (K₂HPO₄, MgSO₄·7H₂O, CaCl₂·2H₂O, Citric acid, Ferric ammonium citrate, EDTA, Na₂CO₃) and the trace metal solution as you would for a standard BG-11 medium.
-
Prepare the CAN stock solution:
-
Weigh the calculated amount of CAN (e.g., 1.59 g) and dissolve it in a known volume of distilled water (e.g., 100 mL) to create a concentrated stock solution.
-
Note: Some CAN formulations may have lower solubility due to the calcium carbonate filler. It may be necessary to stir for an extended period or gently heat to fully dissolve. If a precipitate remains, allow it to settle and use the supernatant.
-
-
Adjust Calcium Chloride concentration (Optional but recommended):
-
Standard BG-11 has 36 mg/L of CaCl₂·2H₂O.
-
Calculate the amount of calcium being added from the CAN.
-
Reduce the amount of CaCl₂·2H₂O added to the medium to compensate for the calcium from the CAN to avoid precipitation.
-
-
Prepare the final medium:
-
To approximately 800 mL of distilled water, add the required volumes of the stock solutions of K₂HPO₄, MgSO₄·7H₂O, adjusted CaCl₂·2H₂O, Citric acid, Ferric ammonium citrate, EDTA, and the trace metal solution.
-
Add the required volume of the CAN stock solution.
-
Bring the final volume to 1 L with distilled water.
-
Adjust the pH to the desired level (typically 7.1-7.5 for most cyanobacteria) using HCl or NaOH.
-
-
Sterilization:
-
Dispense the medium into culture flasks.
-
Autoclave at 121°C for 15-20 minutes.
-
Separately autoclave the Na₂CO₃ solution and add it to the cooled, sterilized medium.
-
-
Inoculation and Cultivation:
-
Inoculate the cooled, sterile medium with the cyanobacterial culture under aseptic conditions.
-
Incubate under appropriate conditions of light, temperature, and aeration.
-
Protocol 2: General Method for Culturing Microalgae using Agricultural Fertilizers
This protocol provides a general workflow for testing and utilizing agricultural fertilizers like CAN for microalgae cultivation.
Materials:
-
Microalgal strain of interest (e.g., Chlorella vulgaris, Scenedesmus sp.)
-
Agricultural fertilizer (e.g., CAN, NPK fertilizer) with known composition
-
Standard laboratory growth medium for the chosen alga (for comparison)
-
Culture vessels (e.g., flasks, photobioreactors)
-
Spectrophotometer for measuring optical density
-
Microscope and hemocytometer for cell counting
-
Equipment for biomass determination (e.g., filtration apparatus, drying oven)
-
pH meter
Procedure:
-
Fertilizer Characterization: Obtain the N:P:K ratio and the percentage of other key elements like Calcium and Magnesium from the fertilizer's label or manufacturer.
-
Media Formulation: Prepare different concentrations of the fertilizer in distilled or filtered water (e.g., 0.1 g/L, 0.5 g/L, 1.0 g/L).
-
Experimental Setup:
-
Set up parallel cultures:
-
Control group: Standard laboratory medium.
-
Experimental groups: Different concentrations of the fertilizer-based medium.
-
-
Ensure all cultures have the same initial inoculum density, volume, temperature, light intensity, and aeration.
-
-
Monitoring Growth:
-
Measure optical density (at a suitable wavelength, e.g., 680 nm or 750 nm) daily.
-
Perform cell counts every 2-3 days.
-
Monitor the pH of the cultures daily and adjust if necessary.
-
-
Harvesting and Biomass Analysis:
-
Harvest the cultures at the stationary phase.
-
Determine the final biomass concentration (dry cell weight).
-
(Optional) Analyze the biomass for biochemical composition (e.g., protein, lipid, carbohydrate content).
-
-
Data Analysis:
-
Calculate the specific growth rate and biomass productivity for each condition.
-
Compare the growth parameters of the fertilizer-based media with the standard medium to determine the optimal fertilizer concentration.
-
Visualizations
References
- 1. journalcjast.com [journalcjast.com]
- 2. Calcium signalling in algae - Perspectives in Phycology Vol. 6 No. 1-2 — Schweizerbart science publishers [schweizerbart.de]
- 3. researchgate.net [researchgate.net]
- 4. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 5. loyalfertilizer.com [loyalfertilizer.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of Calcium Ammonium Nitrate into Murashige and Skoog Medium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the substitution of ammonium nitrate and calcium chloride in the standard Murashige and Skoog (MS) medium with calcium ammonium nitrate. This modification may be desirable for researchers facing regulatory restrictions on ammonium nitrate or those investigating the nuanced effects of different ion balances on plant tissue culture.
Introduction
The Murashige and Skoog (MS) medium, developed in 1962, is the most widely used plant tissue culture growth medium.[1][2][3][4] Its standard formulation contains high concentrations of nitrogen, primarily from ammonium nitrate (NH₄NO₃) and potassium nitrate (KNO₃), and calcium from calcium chloride (CaCl₂).[2][4][5] Ammonium nitrate is regulated in many regions due to its potential misuse as an explosive precursor, necessitating the development of alternative formulations.[6]
Calcium ammonium nitrate (CAN) is a highly water-soluble double salt, often with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O, that provides both nitrate and ammonium nitrogen, as well as soluble calcium.[7][8] This makes it a potential substitute for both ammonium nitrate and calcium chloride in MS medium. The protocol described herein is based on a modification aimed at maintaining the crucial balance of ions, particularly the nitrate to ammonium ratio, which is critical for optimal plant cell growth, morphogenesis, and secondary metabolite production.[8][9]
Calcium is a vital secondary macronutrient that contributes to cell wall and membrane stability and acts as a second messenger in various signaling pathways.[4][10][11] Nitrate is not only a primary nitrogen source but also a signaling molecule that influences plant development.[8][12] The interplay between calcium and nitrate signaling is crucial for nutrient sensing and response in plants.[1][10][13]
Data Presentation: Comparison of Standard and Modified MS Medium
The following table outlines the concentrations of the macronutrients being replaced in the standard MS medium and the corresponding components in the modified version. The goal is to achieve a final concentration of approximately 39.38 mM nitrate (NO₃⁻) and 20.59 mM ammonium (NH₄⁺), maintaining a 2:1 ratio, and 3.0 mM Calcium (Ca²⁺), which is consistent with successful formulations used in recent studies.[8]
| Component | Standard MS Medium | Modified MS Medium (CAN-Based) |
| Chemical | Concentration (mg/L) | Molar Conc. (mM) |
| Ammonium Nitrate (NH₄NO₃) | 1650.0 | 20.625 |
| Calcium Chloride (CaCl₂·2H₂O) | 440.0 | 3.0 |
| Potassium Nitrate (KNO₃) | 1900.0 | 18.81 |
| Potassium Chloride (KCl) | 0.0 | 0.0 |
| Resulting Ion Concentrations | ||
| Ammonium (NH₄⁺) | 20.625 mM | |
| Nitrate (NO₃⁻) | 39.435 mM | |
| Calcium (Ca²⁺) | 3.0 mM | |
| Chloride (Cl⁻) | 6.0 mM | |
| Potassium (K⁺) | 20.06 mM | |
| Sulfate (SO₄²⁻) | 1.54 mM |
Note: Minor adjustments to Potassium Sulfate and the addition of Potassium Chloride are made to balance the potassium and chloride levels after removing and adding the primary nitrogen and calcium sources.
Experimental Protocols
This protocol details the preparation of 1 liter of modified MS medium using Calcium Ammonium Nitrate. It is recommended to prepare concentrated stock solutions to improve accuracy and prevent precipitation issues during media preparation.
Preparation of Stock Solutions
a) Modified Macronutrient Stock (20X)
-
Dissolve the following in ~400 mL of deionized water:
-
Calcium Ammonium Nitrate (5Ca(NO₃)₂·NH₄NO₃·10H₂O): 21.75 g
-
Ammonium Sulfate ((NH₄)₂SO₄): 25.23 g
-
Potassium Sulfate (K₂SO₄): 1.74 g
-
Potassium Chloride (KCl): 3.73 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 7.40 g
-
Potassium Phosphate monobasic (KH₂PO₄): 3.40 g
-
-
Bring the final volume to 500 mL with deionized water. Store at 4°C.
b) Standard MS Micronutrient Stock (100X)
-
Prepare as per the standard MS formulation.
c) Standard MS Iron-EDTA Stock (100X)
-
Prepare as per the standard MS formulation.
d) Standard MS Vitamin Stock (100X)
-
Prepare as per the standard MS formulation.
Preparation of 1 L of Working Medium
-
Initial Volume : To a 1 L beaker or flask, add approximately 700 mL of deionized water.
-
Add Macronutrients : While stirring, add 50 mL of the Modified Macronutrient Stock (20X).
-
Add Micronutrients : Add 10 mL of the MS Micronutrient Stock (100X) and 10 mL of the MS Iron-EDTA Stock (100X).
-
Add Organics : Add 10 mL of the MS Vitamin Stock (100X) and 100 mg of myo-inositol.
-
Add Carbon Source : Dissolve 30 g of sucrose into the solution.
-
pH Adjustment : Adjust the pH of the medium to 5.7 - 5.8 using 0.1 N NaOH or 0.1 N HCl. This step is critical and should be performed before adding the gelling agent.[1]
-
Final Volume : Bring the total volume to 1 L with deionized water.
-
Add Gelling Agent : Add 8 g of agar or the desired amount of another gelling agent. Heat the medium gently with continuous stirring until the agar is completely dissolved.
-
Dispensing : Dispense the molten medium into culture vessels (e.g., test tubes, Magenta boxes, or flasks).
-
Sterilization : Autoclave the medium at 121°C (15 psi) for 15-20 minutes.
-
Storage : Allow the medium to cool and solidify under sterile conditions. Store at room temperature in the dark until use.
Visualizations
Experimental Workflow
Caption: Workflow for preparing modified Murashige and Skoog medium.
Nitrate-Induced Calcium Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Primary nitrate responses mediated by calcium signalling and diverse protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. Murashige and Skoog medium - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. prsu.ac.in [prsu.ac.in]
- 7. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. spraygro.com.au [spraygro.com.au]
- 10. Calcium signaling networks mediate nitrate sensing and responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murashige and Skoog Complete Medium-50X Concentrate liquid | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Nutrient Signaling by Nitrate and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Impact of Calcium Ammonium Nitrate (CAN) on Soil Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Ammonium Nitrate (CAN) is a widely used nitrogen fertilizer in agriculture, valued for its dual provision of nitrogen in both nitrate (NO₃⁻) and ammonium (NH₄⁺) forms.[1] Unlike ammonium nitrate, which has an acidifying effect on soil, CAN is typically formulated with calcium carbonate or dolomite, rendering it a physiologically neutral fertilizer.[2][3] This property is particularly beneficial for maintaining soil pH and health over long-term applications.[2][4]
The application of CAN introduces three key ions into the soil ecosystem: calcium (Ca²⁺), ammonium (NH₄⁺), and nitrate (NO₃⁻). Each of these ions can independently and interactively influence the complex web of soil microorganisms that are fundamental to nutrient cycling, soil structure, and overall ecosystem health. Understanding these interactions is critical for sustainable agriculture and for researchers exploring the soil microbiome for novel bioactive compounds.
These application notes provide a summary of the observed effects of CAN's constituent components on soil microbial communities and detailed protocols for key analytical methods used in such studies.
-
Ammonium (NH₄⁺): Can be directly assimilated by plants and microbes. However, its nitrification by soil microbes is a proton-releasing process that can lead to soil acidification.[5] This acidification can, in turn, alter the structure of bacterial and fungal communities.
-
Nitrate (NO₃⁻): Is immediately available for plant and microbial uptake and is highly mobile in the soil.[1] High concentrations can influence enzymatic activities, particularly those related to the nitrogen and phosphorus cycles.
-
Calcium (Ca²⁺): Plays a crucial role in soil health by improving soil structure and acting as a pH buffer against the acidifying potential of ammonium nitrification.[4][6] Calcium can also directly influence the diversity and structure of microbial communities and promote the stabilization of soil organic matter.[7][8]
Application Data: Effects on Microbial Biomass and Enzyme Activity
The following tables summarize quantitative data from studies investigating the effects of ammonium and nitrate-based fertilizers on soil microbial communities. These findings serve as a proxy for understanding the potential impacts of CAN.
Table 1: Effect of Ammonium and Nitrate on Soil Microbial Biomass (PLFA)
| Microbial Group | Treatment | % Change vs. Control | Soil Depth | Reference(s) |
| Total Microbial Biomass (Total PLFAs) | Ammonium Nitrate | -15% | 0-5 cm | [9] |
| Ammonium Addition | -24% | Not Specified | [10] | |
| Nitrate Addition | -11% | Not Specified | [10] | |
| Gram-Negative Bacteria | Ammonium Nitrate | -15% | 0-5 cm | [9] |
| Gram-Positive Bacteria | Ammonium Addition | -14% to -40% | Not Specified | [10] |
| Fungi | Ammonium Addition | -14% to -40% | Not Specified | [10] |
| Bacteria to Fungi Ratio (B/F) | Nitrate Treatment | Increased | Rhizosphere | [11] |
Table 2: Effect of Ammonium and Nitrate on Soil Enzyme Activity
| Enzyme | Treatment | Effect vs. Control/Ammonium | Reference(s) |
| Acid Phosphatase (P-acquisition) | Ammonium Addition | Activity Increased by ~19% | [10] |
| Nitrate Addition | Stronger inhibitory effect than ammonium | [10] | |
| N-acquisition Enzymes (general) | Ammonium Addition | Activity Decreased by ~21% | [10] |
| Nitrate Addition | Activity Decreased by ~43% | [10] | |
| Sucrase (C-cycling) | Nitrate Treatment | Activity "obviously increased" | [11] |
| Catalase (Redox) | Nitrate Treatment | Activity "obviously increased" | [11] |
| Urease (N-cycling) | Nitrate Treatment | Activity "obviously increased" | [11] |
Visualized Workflows and Pathways
Diagram 1: Conceptual Pathway of CAN's Impact on Soil Microbiome
Diagram 2: General Experimental Workflow for Studying CAN Effects
Experimental Protocols
Protocol for Phospholipid Fatty Acid (PLFA) Analysis
This protocol provides a method to quantify viable microbial biomass and characterize broad changes in the microbial community structure.[12][13]
Materials:
-
Freeze-dried soil samples (<2mm sieved)
-
Chloroform, Methanol, 0.15 M Citrate buffer
-
Solid Phase Extraction (SPE) Silica Columns (500 mg)
-
Hexane, Acetone
-
0.2 M Methanolic KOH, 1.0 M Acetic Acid
-
Internal standard (e.g., 19:0 PC)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Lipid Extraction (Modified Bligh-Dyer):
-
Weigh 1-3 g of freeze-dried soil into a glass centrifuge tube.[10]
-
Add reagents in the following order: 2.0 ml citrate buffer, 2.5 ml chloroform, and 5.0 ml methanol.[10] Add internal standard.
-
Vortex thoroughly and allow to extract for at least 2 hours at room temperature, protected from light.
-
Centrifuge to separate the soil pellet. Decant the supernatant (containing lipids) to a new tube.
-
Add 2.5 ml chloroform and 2.5 ml citrate buffer to the supernatant to induce phase separation. Vortex and centrifuge.
-
Collect the lower chloroform layer (containing lipids) and dry it down under a stream of N₂ gas.
-
-
Lipid Fractionation:
-
Re-dissolve the dried lipid extract in a small volume of chloroform.
-
Condition an SPE silica column with chloroform.
-
Load the lipid extract onto the column.
-
Wash with chloroform to elute neutral lipids.
-
Wash with acetone to elute glycolipids.
-
Elute the desired phospholipids with methanol into a clean collection tube.
-
Dry the phospholipid fraction under N₂ gas.
-
-
Mild-Alkaline Methanolysis:
-
Add 1.0 ml of 0.2 M methanolic KOH to the dried phospholipid fraction.[10]
-
Incubate at 37°C for 30 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Neutralize the reaction by adding 0.2 ml of 1.0 M acetic acid.
-
Add 2.0 ml of hexane and 2.0 ml of deionized water to separate phases.
-
Vortex and centrifuge. Transfer the upper hexane layer (containing FAMEs) to a GC vial for analysis.
-
-
Analysis:
-
Analyze the FAMEs using a GC-MS system. Identify and quantify individual FAMEs by comparing retention times and mass spectra to known standards.
-
Protocol for Soil DNA Extraction and 16S rRNA Gene Sequencing
This protocol outlines the steps for analyzing microbial community composition through high-throughput sequencing of the 16S rRNA gene (for bacteria/archaea).
Materials:
-
Fresh or frozen soil samples (-80°C)
-
Commercial soil DNA extraction kit (e.g., PowerSoil DNA Isolation Kit)
-
Primers for the V4 region of the 16S rRNA gene (e.g., 515F/806R)[14][15]
-
PCR reagents (polymerase, dNTPs, buffer)
-
Agarose gel electrophoresis equipment
-
DNA purification kit or magnetic beads
-
Access to a high-throughput sequencing platform (e.g., Illumina)
Procedure:
-
DNA Extraction:
-
Using a commercial soil DNA kit is highly recommended to effectively remove inhibitors like humic acids.
-
Add 0.25-0.5 g of soil to the bead-beating tube provided in the kit.
-
Follow the manufacturer's protocol, which typically involves mechanical lysis (bead-beating), chemical lysis, inhibitor removal, and DNA precipitation/purification.[14][15]
-
Elute the final DNA in the provided elution buffer.
-
Assess DNA quantity (e.g., using a Qubit fluorometer) and quality (e.g., via NanoDrop or gel electrophoresis).
-
-
PCR Amplification:
-
Prepare a PCR master mix containing polymerase, buffer, dNTPs, and forward/reverse primers with sequencing adapters.
-
Amplify the target region (e.g., V4 of 16S rRNA) using a thermal cycler. Typical conditions include an initial denaturation, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.
-
Verify the PCR product size (~250-300 bp for V4) on an agarose gel.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs using magnetic beads or a purification kit.[14]
-
Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.
-
Sequence the library on a suitable platform following the manufacturer’s instructions.
-
-
Bioinformatic Analysis:
-
Process raw sequencing reads: demultiplex, quality filter, and trim primers.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to each ASV/OTU using a reference database (e.g., SILVA, Greengenes).
-
Analyze community diversity (alpha and beta diversity) and composition.
-
Protocol for Soil Enzyme Activity Assays
This section provides general protocols for two key enzymes involved in carbon and phosphorus cycling, based on colorimetric detection of p-nitrophenol (PNP).
Principle: β-glucosidase hydrolyzes the substrate p-nitrophenyl-β-D-glucoside (PNG) to glucose and p-nitrophenol (PNP). Under alkaline conditions, PNP is a yellow chromophore that can be quantified spectrophotometrically.[16][17]
Procedure:
-
Place 1.0 g of field-moist soil into each of two test tubes (one for the assay, one for the control).[17]
-
Add 4 ml of modified universal buffer (MUB, pH 6.0) to each tube.
-
To the assay tube , add 1 ml of PNG substrate solution.
-
Incubate all tubes at 37°C for 1 hour.[18]
-
After incubation, stop the reaction by adding 1 ml of 0.5 M CaCl₂ and 4 ml of 0.1 M THAM buffer (pH 12) to all tubes.[18]
-
To the control tube , now add 1 ml of the PNG substrate solution (this accounts for non-enzymatic hydrolysis and background color).
-
Vortex all tubes and filter the soil suspension.
-
Measure the absorbance of the yellow filtrate at 400 nm using a spectrophotometer.[19]
-
Calculate the amount of PNP released by comparing the absorbance to a standard curve prepared with known concentrations of PNP. Express activity as µg PNP g⁻¹ soil hr⁻¹.
Principle: Acid phosphatase hydrolyzes the substrate p-nitrophenyl phosphate (PNPP) to phosphate and p-nitrophenol (PNP). The released PNP is quantified as described above.[20]
Procedure:
-
Place 1.0 g of air-dried soil into each of two 50 mL Erlenmeyer flasks (assay and control).[20]
-
Add 4 ml of MUB adjusted to pH 6.5 (for acid phosphatase) to each flask.[20]
-
Add 1 ml of PNPP substrate solution to the assay flask .
-
Stopper and incubate all flasks at 37°C for 1 hour.[20]
-
After incubation, stop the reaction by adding 1 ml of 0.5 M CaCl₂ and 4 ml of 0.5 M NaOH to all flasks.[20]
-
Add 1 ml of PNPP substrate solution to the control flask .
-
Swirl flasks, filter the suspension, and measure the absorbance of the filtrate at 410 nm.
-
Calculate the amount of PNP released against a standard curve. Express activity as µg PNP g⁻¹ soil hr⁻¹.
References
- 1. What is the difference between ammonia nitrate and calcium ammonia nitrate? [syfert.net]
- 2. farmonaut.com [farmonaut.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. sserc.org.uk [sserc.org.uk]
- 6. loyalfertilizer.com [loyalfertilizer.com]
- 7. Calcium promotes persistent soil organic matter by altering microbial transformation of plant litter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phospholipid Fatty Acid (PLFA) Analysis | Ohio University [ohio.edu]
- 10. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe.com [microbe.com]
- 14. Extraction and 16S rRNA Sequence Analysis of Microbiomes Associated with Rice Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA extraction protocols cause differences in 16S rRNA amplicon sequencing efficiency but not in community profile composition or structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. wardlab.com [wardlab.com]
- 18. researchgate.net [researchgate.net]
- 19. sunlongbiotech.com [sunlongbiotech.com]
- 20. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
Application Notes and Protocols for Calcium Ammonium Nitrate in Artificial Soil Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Ammonium Nitrate (CAN) is a granular nitrogen fertilizer renowned for its efficacy in promoting robust plant growth and improving soil health. Comprised of ammonium nitrate and calcium carbonate, CAN offers a balanced supply of nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms. This dual-formulation ensures a combination of readily available and more slowly released nitrogen, catering to the plant's nutritional requirements throughout its growth cycle.[1] The inclusion of calcium contributes to the structural integrity of plant cell walls and can ameliorate soil acidity, making CAN a versatile component for various agricultural and research applications.[1]
These application notes provide detailed protocols for the use of Calcium Ammonium Nitrate as a component in artificial soil mixtures for controlled experimental settings. The information is intended to guide researchers in creating consistent and reproducible soil conditions for studying plant growth, nutrient uptake, and physiological responses.
Key Properties of Calcium Ammonium Nitrate
A thorough understanding of the chemical and physical properties of CAN is crucial for its effective application in research.
| Property | Typical Value/Description | Significance in Experimental Design |
| Total Nitrogen (N) Content | ~26-28% | Primary nutrient source for vegetative growth. |
| Nitrate-Nitrogen (NO₃⁻-N) | ~13-14% | Readily available form for rapid plant uptake. |
| Ammonium-Nitrogen (NH₄⁺-N) | ~13-14% | A more stable form, gradually converted to nitrate by soil microbes. |
| Calcium (Ca) Content | ~8-12% | Essential for cell wall structure, and root development, and acts as a secondary messenger in signaling pathways. |
| Effect on Soil pH | Near-neutral | Minimal impact on the pH of the growing medium, making it suitable for a wide range of plants and experimental conditions. |
| Form | Granular | Allows for even distribution and incorporation into artificial soil mixtures. |
| Solubility | High | Dissolves readily in water, making it suitable for both solid media incorporation and fertigation. |
Data Presentation: Comparative Studies
The following tables summarize quantitative data from studies comparing the effects of Calcium Ammonium Nitrate (CAN) with other nitrogen fertilizers on key plant growth parameters.
Wheat (Triticum aestivum) Growth Parameters
| Treatment (Nitrogen Source) | Application Rate (kg N/ha) | Plant Height (cm) | Number of Tillers/plant | Grain Yield ( kg/ha ) | 1000-grain weight (g) |
| Control (No Nitrogen) | 0 | - | - | 3500 | 35.4 |
| Calcium Ammonium Nitrate (CAN) | 120 | - | - | - | - |
| 180 | - | - | - | - | |
| 240 | Increased | Increased | Significant Increase | Lower than Urea & AN | |
| Urea | 240 | 92.5 | - | 5300 | 45.0 |
| Ammonium Nitrate | 240 | 88.4 | - | 5400 | 44.8 |
| Ammonium Sulfate | 240 | Increased | Increased | Significant Increase | Lower than Urea & AN |
Data adapted from a study on the impact of various nitrogenous fertilizers on wheat crop yield and growth. The study noted that while CAN significantly increased yield over the control, it did not reach the levels of Urea and Ammonium Nitrate under the tested conditions.
Winter Wheat (Triticum aestivum 'Moskovskaya-39') Yield on Acidic Soil
| Treatment (Nitrogen Source) | Nitrogen Dose ( kg/ha ) | Grain Yield (c/ha) | Increase in Yield vs. Ammonium Nitrate (%) |
| Ammonium Nitrate | - | 63.7 | - |
| Calcium Ammonium Nitrate (CAN) | 54 | 67.1 | 5.3 |
| Calcium Ammonium Nitrate (CAN) | 68 | - | 3.8 |
Data adapted from a study on the effectiveness of CAN on winter wheat in dark-gray forest, heavy-loamy soil. The results indicate that CAN provided a reliable increase in grain yield compared to ammonium nitrate in this soil type.[2]
Maize (Zea mays) Growth Parameters in Pot Experiment
| Nitrogen Application Rate (kg N/ha equivalent) | Plant Height | Total Biomass Yield | Ear Weight | Number of Grains/ear |
| 0 | Baseline | Baseline | Baseline | Baseline |
| 30 | Increase | Increase | Increase | Increase |
| 60 | Further Increase | Further Increase | Further Increase | Further Increase |
| 90 | Peak | Peak | Peak | Peak |
| 120 | Decrease | Decrease | Decrease | Decrease |
Data adapted from a study on the growth responses of maize to N fertilizer application. This demonstrates a typical dose-response curve where increasing nitrogen up to an optimal level enhances growth and yield, with a subsequent decline at higher concentrations.
Experimental Protocols
Preparation of Artificial Soil Mixture with Calcium Ammonium Nitrate
This protocol details the preparation of a standardized artificial soil mixture for pot experiments.
Materials:
-
Sphagnum peat moss
-
Vermiculite (horticultural grade)
-
Perlite (horticultural grade)
-
Calcium Ammonium Nitrate (CAN), granular
-
Dolomitic lime (if pH adjustment is needed)
-
Trace element mix (optional, depending on experimental goals)
-
Plastic pots (e.g., 5 kg capacity) with drainage holes
-
Large mixing tub or cement mixer
-
Scale (accurate to 0.1 g)
-
Sieve (optional, for homogenizing peat)
Procedure:
-
Determine the Base Artificial Soil Composition: A common and effective general-purpose artificial soil mix consists of equal parts by volume of sphagnum peat moss, vermiculite, and perlite. For a more tailored mix, these ratios can be adjusted.
-
Calculate Component Volumes: For each pot, determine the total volume of the artificial soil mixture required. For example, for a 5 kg pot, you might use approximately 10 liters of the mix.
-
Pre-treatment of Peat Moss: If the peat moss is compressed, break it up and sieve it to ensure a uniform consistency. It is often beneficial to moisten the peat moss slightly before mixing to reduce dust and improve water absorption.
-
Mixing the Base Components: In a large mixing tub, combine the measured volumes of peat moss, vermiculite, and perlite. Mix thoroughly until a homogenous mixture is achieved. For larger batches, a clean cement mixer can be used.
-
Calculating the CAN Application Rate:
-
Determine the desired nitrogen application rate for your experiment. This is often expressed in mg of N per kg of soil or as an equivalent of kg/ha for field studies.
-
Example Calculation: To apply an equivalent of 150 kg N/ha to a 5 kg pot:
-
Assume a soil depth of 20 cm and a soil bulk density of 1.25 g/cm³. This equates to 2,500,000 kg of soil per hectare.
-
The amount of N per kg of soil is: 150 kg N / 2,500,000 kg soil = 0.00006 kg N/kg soil = 60 mg N/kg soil.
-
For a 5 kg pot, the total N required is: 60 mg N/kg * 5 kg = 300 mg N.
-
If the CAN contains 27% N, the amount of CAN needed is: 300 mg N / 0.27 = 1111 mg CAN = 1.11 g CAN per 5 kg pot.
-
-
-
Incorporation of CAN: Weigh the calculated amount of CAN for one pot and add it to the corresponding volume of the artificial soil mixture. Mix thoroughly to ensure even distribution of the fertilizer granules. Repeat for each pot.
-
pH Adjustment: If necessary, adjust the pH of the mixture. Peat moss is acidic, and the addition of dolomitic lime can bring the pH to a more neutral range. The amount of lime will depend on the initial pH of the peat and the target pH.
-
Potting: Fill the pots with the prepared artificial soil mixture, ensuring not to compact it excessively.
-
Watering: Water the pots thoroughly to allow the soil to settle and the CAN to begin dissolving.
-
Equilibration: Allow the potted soil to equilibrate for a few days before planting to ensure a stable chemical environment.
Experimental Design for Evaluating Plant Growth
Objective: To assess the impact of different concentrations of Calcium Ammonium Nitrate on the growth and biomass of a selected plant species.
Experimental Treatments:
-
Control: Artificial soil mixture with no added CAN.
-
Treatment 1 (Low CAN): Artificial soil with a low concentration of CAN (e.g., equivalent to 75 kg N/ha).
-
Treatment 2 (Medium CAN): Artificial soil with a medium concentration of CAN (e.g., equivalent to 150 kg N/ha).
-
Treatment 3 (High CAN): Artificial soil with a high concentration of CAN (e.g., equivalent to 225 kg N/ha).
Procedure:
-
Prepare the artificial soil mixtures for each treatment group according to the protocol in section 4.1.
-
Sow seeds or transplant seedlings of the chosen plant species into the prepared pots.
-
Maintain the plants in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and humidity.
-
Water the plants as needed, ensuring consistent moisture levels across all treatments.
-
Monitor plant growth at regular intervals, measuring parameters such as:
-
Plant height
-
Number of leaves
-
Stem diameter
-
Chlorophyll content (using a SPAD meter)
-
-
At the end of the experimental period, harvest the plants.
-
Separate the shoots and roots.
-
Measure the fresh weight of the shoots and roots.
-
Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.
-
Analyze the dried plant tissue for nutrient content (N, Ca, etc.) if required for the study's objectives.
Visualizations
Experimental Workflow
Caption: Workflow for a pot experiment using CAN in artificial soil.
Simplified Nitrate and Calcium Signaling in Plant Roots
References
Foliar Application of Calcium Ammonium Nitrate (CAN) Solutions in Horticultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of foliar-applied Calcium Ammonium Nitrate (CAN) in horticultural research. This document details the effects of CAN on various horticultural crops, provides standardized experimental protocols, and illustrates the underlying signaling pathways involved in plant responses to calcium and nitrate.
Introduction
Calcium Ammonium Nitrate (CAN) is a granular fertilizer that supplies both calcium and nitrogen, two essential nutrients for plant growth and development. While traditionally applied to the soil, foliar application of CAN has emerged as a rapid and effective method to supplement these nutrients, particularly to improve fruit quality and mitigate physiological disorders. Foliar sprays deliver nutrients directly to the leaves, where they can be quickly absorbed. This method is especially useful for immobile nutrients like calcium, ensuring it reaches developing fruits and other target tissues. Research has demonstrated that foliar application of CAN can enhance fruit firmness, increase total soluble solids (TSS), and reduce the incidence of disorders like blossom-end rot in tomatoes.[1][2]
Data on the Effects of Foliar CAN Application
The following tables summarize the quantitative effects of foliar CAN application on various quality parameters in horticultural crops, primarily focusing on a detailed study conducted on tomatoes.
Table 1: Effect of Foliar Calcium Ammonium Nitrate (CAN) Application on Tomato ( Lycopersicon esculentum Mill.) Fruit Quality. [1][2]
| Treatment (CAN Concentration) | Total Soluble Solids (°Brix) | Titratable Acidity (%) | Lycopene Content (mg kg⁻¹) | Fruit Firmness (kg cm⁻²) |
| Control (Water Spray) | - | - | - | - |
| 0.20% CAN | - | - | - | - |
| 0.50% CAN | 5.00 | 0.23 | 79.66 | 0.33 |
| 0.80% CAN | - | - | - | - |
Data extracted from a study where CAN was applied as a foliar spray. The 0.50% concentration was found to be the most effective.
Table 2: Effect of Foliar Calcium Source Application on Tomato Fruit Calcium Content and Uptake. [1][2]
| Treatment | Calcium Content in Fruit (%) | Calcium Uptake by Fruit (kg ha⁻¹) |
| Control (Water Spray) | - | - |
| 0.5% CAN | 0.84 | 77.26 |
| 0.8% CaCl₂ | - | - |
This table highlights the significant increase in calcium content and uptake in tomato fruits following foliar application of 0.5% CAN.
Table 3: General Recommendations for Foliar Application of Calcium-Containing Fertilizers on Various Horticultural Crops.
| Crop | Fertilizer | Recommended Concentration | Application Timing | Reference |
| Apple | Calcium Nitrate | 0.5% | Two sprays at a 40-day interval during early fruit development. | [3] |
| Grapes | Calcium Nitrate (40%) | - | Four sprays: before and after blooming, at buckshot berries stage, and at veraison. | [4] |
| Tomato | Calcium Ammonium Nitrate | 0.5% | Foliar spray during the growing season. | [1][2] |
| General | Calcium Ammonium Nitrate | 2-4% | During cooler parts of the day to avoid leaf burn. | [5] |
Experimental Protocols
This section provides a detailed methodology for conducting research on the foliar application of CAN, based on established experimental practices.
Preparation of Foliar Solutions
-
Materials:
-
Calcium Ammonium Nitrate (CAN) fertilizer
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Procedure:
-
To prepare a 0.5% (w/v) CAN solution, weigh 5.0 grams of CAN.
-
Dissolve the CAN in approximately 800 mL of distilled water in a 1-liter volumetric flask.
-
Stir the solution using a magnetic stirrer until the CAN is completely dissolved.
-
Add distilled water to the flask until the volume reaches the 1-liter mark.
-
Prepare other concentrations (e.g., 0.20%, 0.80%) by adjusting the weight of CAN accordingly (2.0 g/L for 0.20% and 8.0 g/L for 0.80%).[1][2]
-
Experimental Design and Plant Material
-
Experimental Setup:
-
Plant Material and Growth Conditions:
-
Use a consistent horticultural crop variety. For example, a specific cultivar of tomato (Lycopersicon esculentum Mill.).
-
Grow seedlings in pro-trays with a suitable potting mix like coco-peat.[6]
-
Transplant healthy, uniform seedlings to the main experimental plots or pots after a specified period (e.g., 20 days after sowing).[6]
-
Maintain standard agronomic practices for irrigation, fertilization (other than the experimental treatments), and pest control throughout the experiment.
-
Foliar Application Procedure
-
Timing and Frequency:
-
Apply foliar sprays at critical growth stages, such as during flowering and fruit development.
-
The frequency of application can vary, but multiple applications are often more effective. For example, applications can be made at set intervals (e.g., every 15 or 40 days).[3]
-
-
Application Method:
-
Use a handheld sprayer or a backpack sprayer to apply the solutions.
-
Ensure a uniform and fine mist covers the entire foliage of the plant until the point of runoff.
-
Applications should be carried out during the cooler parts of the day, such as early morning or late evening, to enhance absorption and prevent leaf scorch.[5]
-
Include a control group that is sprayed with only water.[1][2]
-
Data Collection and Analysis
-
Fruit Quality Parameters:
-
Total Soluble Solids (TSS): Measure using a hand-held refractometer and express in °Brix.
-
Titratable Acidity: Determine by titrating a known volume of fruit juice with a standard sodium hydroxide solution.
-
Lycopene Content: Can be estimated spectrophotometrically.
-
Fruit Firmness: Measure using a penetrometer or texture analyzer and express in kg cm⁻².[1][2]
-
-
Nutrient Analysis:
-
Digest dried fruit samples using a di-acid mixture.
-
Determine the calcium content using an atomic absorption spectrophotometer.
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., CRD).
-
Use a suitable post-hoc test (e.g., Duncan's Multiple Range Test) to compare the means of different treatments.
-
Signaling Pathways and Experimental Workflows
Calcium and Nitrate Signaling Pathway in Plants
The perception of nitrate by plant cells initiates a signaling cascade that involves calcium as a key second messenger. The nitrate transceptor NRT1.1 (also known as CHL1) plays a dual role in both nitrate transport and sensing. Upon nitrate perception, NRT1.1 can trigger a rapid, transient increase in cytosolic calcium concentration.[7] This calcium signal is mediated by the activation of Phospholipase C (PLC), which leads to the production of inositol 1,4,5-trisphosphate (IP₃). IP₃, in turn, can induce the release of calcium from intracellular stores.[8] The elevated cytosolic calcium then activates various downstream targets, including Calcineurin B-like proteins (CBLs), CBL-interacting protein kinases (CIPKs), and calcium-dependent protein kinases (CDPKs).[9][10] These protein kinases then phosphorylate target proteins, including transcription factors, leading to changes in gene expression and ultimately, the physiological responses of the plant to nitrate.[7]
Experimental Workflow for Foliar CAN Application Research
The following diagram outlines the logical flow of an experiment designed to investigate the effects of foliar CAN application on horticultural crops.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. ijpab.com [ijpab.com]
- 4. researchgate.net [researchgate.net]
- 5. loyalfertilizer.com [loyalfertilizer.com]
- 6. ijcmas.com [ijcmas.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Nutrient Signaling by Nitrate and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Calcium signaling networks mediate nitrate sensing and responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Ceric Ammonium Nitrate for Leguminous Plant Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂Ce(NO₃)₆, is a versatile inorganic compound. In the context of plant biology, particularly in studies involving leguminous plants, CAN presents a unique opportunity to investigate the dual roles of nitrogen nutrition and nitric oxide (NO) signaling. As a readily soluble salt, it provides both ammonium (NH₄⁺) and a significant amount of nitrate (NO₃⁻), both of which are crucial nitrogen sources for plants. Furthermore, the nitrate component can be a substrate for nitrate reductase, a key enzyme in the endogenous production of nitric oxide (NO), a critical signaling molecule in various physiological processes, including root development and nodulation.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of CAN for their specific leguminous plant studies. The protocols outlined below are designed to assess the impact of CAN on plant growth, root architecture, nodulation, and nitrogen fixation, while also considering the potential effects of the cerium ion.
II. Key Considerations Before Commencing Experiments
-
Nitrate Inhibition of Nodulation: It is well-documented that high concentrations of nitrate can inhibit the formation of nitrogen-fixing nodules in legumes. Studies have shown that nitrate concentrations above 2.5 mM can significantly reduce nodule numbers in various legume species[1]. Therefore, it is crucial to start with low concentrations of CAN and perform a dose-response analysis.
-
Ammonium to Nitrate Ratio: The ratio of ammonium to nitrate is a critical factor influencing plant growth and nutrient uptake. While CAN has a fixed ratio of these ions, understanding the optimal ratio for the specific legume species under investigation is beneficial.
-
Cerium Toxicity: While cerium can have stimulatory effects on plant growth at low concentrations, higher concentrations can be toxic[2][3][4]. It is essential to monitor for signs of cerium toxicity, such as reduced growth and chlorosis, especially at higher CAN concentrations.
-
Nitric Oxide Signaling: The nitrate supplied by CAN can be reduced to nitric oxide (NO) by nitrate reductase. NO is a key signaling molecule that can influence root development and nodulation[5][6][7][8]. The experimental design should allow for the assessment of NO-related effects.
III. Experimental Protocols
A. Protocol 1: Dose-Response Study of CAN on Legume Seedling Growth and Nodulation in a Hydroponic System
This protocol outlines a hydroponic experiment to determine the optimal concentration range of CAN for a specific leguminous plant species.
1. Materials:
-
Legume seeds (e.g., Medicago truncatula, Soybean (Glycine max), Pea (Pisum sativum))
-
Ceric Ammonium Nitrate (CAN)
-
Modified Hoagland's nutrient solution (nitrogen-free)[9][10]
-
Rhizobium inoculant specific to the chosen legume species
-
Hydroponic system (e.g., Magenta jars, deep water culture)
-
Growth chamber with controlled light, temperature, and humidity
-
Calipers, ruler, and analytical balance
-
Microscope for root hair and nodule observation
2. Methods:
-
Seed Sterilization and Germination:
-
Surface sterilize legume seeds using 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 2.5% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water (5-7 times).
-
Germinate the seeds on sterile, moist filter paper in petri dishes in the dark for 2-3 days.
-
-
Hydroponic System Setup:
-
Prepare a nitrogen-free modified Hoagland's solution. The composition can be adapted based on the specific requirements of the legume species.
-
Prepare a series of CAN stock solutions of varying concentrations.
-
Set up the hydroponic units, ensuring proper aeration of the nutrient solution.
-
-
Experimental Treatments:
-
Transfer uniform seedlings to the hydroponic units.
-
Introduce the following treatments (with at least 5 replicates per treatment):
-
Control: Nitrogen-free Hoagland's solution.
-
CAN Treatment Series: Nitrogen-free Hoagland's solution supplemented with increasing concentrations of CAN. A suggested starting range is 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, and 10 mM.
-
-
Inoculate the roots of each seedling with the appropriate Rhizobium strain.
-
-
Growth Conditions:
-
Maintain the plants in a growth chamber with a 16-hour light/8-hour dark photoperiod, at a temperature of 22-25°C, and a relative humidity of 60-70%.
-
Monitor and replenish the nutrient solutions every 3-4 days.
-
-
Data Collection (after 3-4 weeks):
-
Shoot and Root Growth: Measure shoot height, root length, and the fresh and dry weight of both shoots and roots.
-
Nodulation: Count the number of nodules per plant. Observe nodule color (pink/red indicates active nitrogen fixation).
-
Root Hair Morphology: Observe root hair deformation and curling under a microscope as an early indicator of successful rhizobial infection.
-
Data Presentation:
| CAN Concentration (mM) | Shoot Height (cm) | Root Length (cm) | Shoot Dry Weight (g) | Root Dry Weight (g) | Number of Nodules per Plant |
| 0 (Control) | |||||
| 0.1 | |||||
| 0.5 | |||||
| 1.0 | |||||
| 2.5 | |||||
| 5.0 | |||||
| 10.0 |
B. Protocol 2: Acetylene Reduction Assay to Measure Nitrogenase Activity
This assay provides a quantitative measure of nitrogen fixation activity in the nodules.[11][12][13][14][15]
1. Materials:
-
Nodulated root systems from Protocol 1
-
Gas-tight vials or syringes with septa
-
Acetylene gas
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N)
-
Ethylene gas standard
2. Methods:
-
Sample Preparation:
-
Carefully excavate the root system of the legume plant, keeping the nodules intact.
-
Place the nodulated roots in a gas-tight vial of a known volume.
-
-
Acetylene Injection:
-
Seal the vial with a septum.
-
Inject a volume of acetylene gas into the vial to achieve a final concentration of 10% (v/v).
-
-
Incubation:
-
Incubate the vials at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Gas Sampling and Analysis:
-
After incubation, take a gas sample from the headspace of the vial using a gas-tight syringe.
-
Inject the gas sample into the GC to measure the amount of ethylene produced.
-
-
Quantification:
-
Create a standard curve using known concentrations of ethylene gas.
-
Calculate the rate of acetylene reduction (ethylene production) per plant or per gram of nodule fresh weight.
-
Data Presentation:
| CAN Concentration (mM) | Ethylene Production (nmol/h/plant) | Ethylene Production (nmol/h/g nodule) |
| 0 (Control) | ||
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.5 | ||
| 5.0 | ||
| 10.0 |
IV. Visualization of Signaling Pathways and Workflows
A. Signaling Pathway: Nitrate Inhibition of Legume Nodulation
High levels of nitrate, as can be supplied by CAN, are known to inhibit key signaling events required for the establishment of the symbiotic relationship between legumes and rhizobia. This inhibition is partly mediated by nitric oxide (NO). The following diagram illustrates the putative signaling pathway.
Caption: Putative signaling pathway of nitrate-mediated inhibition of nodulation.
B. Experimental Workflow
The following diagram outlines the logical flow of the experimental protocols described above.
Caption: Experimental workflow for determining the optimal CAN concentration.
V. Concluding Remarks
The application notes and protocols provided herein offer a structured approach to determining the optimal concentration of Ceric Ammonium Nitrate for leguminous plant studies. By carefully considering the dual role of CAN as both a nitrogen source and a potential modulator of nitric oxide signaling, researchers can gain valuable insights into the complex interplay between nutrition and developmental processes in legumes. It is recommended to start with a broad range of CAN concentrations and subsequently narrow down the optimal range based on the observed physiological and symbiotic responses of the specific legume species under investigation. The potential effects of the cerium ion should also be considered, and further experiments may be warranted to deconvolute the effects of the different components of CAN.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Particle-specific toxicity and bioavailability of cerium oxide (CeO2) nanoparticles to Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Nitric Oxide in Nitrogen Fixation by Legumes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Nitric Oxide in Nitrogen Fixation by Legumes | Semantic Scholar [semanticscholar.org]
- 8. Which role for nitric oxide in symbiotic N2-fixing nodules: toxic by-product or useful signaling/metabolic intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caissonlabs.com [caissonlabs.com]
- 10. Ecological implications of single and mixed nitrogen nutrition in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylene reduction assay for nitrogenase activity in root nodules under salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longlab.stanford.edu [longlab.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. Biological Nitrogen Fixation [ctahr.hawaii.edu]
- 15. fnca.mext.go.jp [fnca.mext.go.jp]
Application Notes and Protocols: Calcium Ammonium Nitrate in Inorganic Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ammonium nitrate (CAN), a double salt with the formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O, is a widely accessible and water-soluble inorganic compound.[1] While its primary application is in agriculture as a nitrogen fertilizer, its composition—a readily available source of calcium, ammonium, and nitrate ions—makes it a versatile and cost-effective reagent in various inorganic chemical syntheses.[1][2][3] This document provides detailed application notes and experimental protocols for the use of CAN in the synthesis of coordination compounds, mixed metal oxides, and other inorganic materials.
Synthesis of Mixed-Ligand Coordination Compounds
Calcium ammonium nitrate can serve as a precursor for the synthesis of calcium-based coordination complexes. The calcium nitrate component of CAN readily reacts with various ligands to form stable complexes.
Application Note:
The mechanochemical synthesis detailed below provides a solvent-free, efficient method for producing a mixed-ligand calcium nitrate complex.[2] By extension, CAN can be used as the calcium nitrate source, potentially with adjustments to account for the presence of ammonium nitrate.
Experimental Protocol: Synthesis of Ca(NO₃)₂·CO(NH₂)₂·NC₅H₄CONH₂
This protocol describes the synthesis of a mixed-ligand coordination compound of calcium nitrate with urea and nicotinamide.[2]
Materials:
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) or an equivalent molar amount of Calcium Ammonium Nitrate
-
Urea (CO(NH₂)₂)
-
Nicotinamide (NC₅H₄CONH₂)
-
Ball mill
Procedure:
-
In a ball mill, combine 2.3609 g (0.01 mol) of Ca(NO₃)₂·4H₂O, 0.6006 g (0.01 mol) of urea, and 1.2212 g (0.01 mol) of nicotinamide.
-
Conduct intensive mixing at room temperature for 15-20 minutes.
-
The resulting product is the mixed-ligand complex.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 86.0% | [2] |
Logical Workflow for Coordination Compound Synthesis:
Caption: Mechanochemical synthesis of a mixed-ligand coordination complex.
Synthesis of Perovskite Oxides
Perovskite oxides, with the general formula ABO₃, are a class of materials with diverse applications. The synthesis of these materials often involves the high-temperature reaction of precursor salts, including nitrates.[4][5] CAN can be utilized as a source of calcium and nitrate in the synthesis of calcium-containing perovskites.
Application Note:
The solid-state reaction method is a traditional approach to synthesizing perovskite oxides.[4] Precursor salts, such as nitrates, are heated to high temperatures to form the desired oxide phase. CAN can be a suitable precursor for calcium-containing perovskites like CaMnO₃.
Experimental Protocol: Synthesis of CaMnO₃ Perovskite
This protocol is adapted from general solid-state synthesis methods for perovskite oxides.
Materials:
-
Calcium Ammonium Nitrate (CAN)
-
Manganese(IV) Oxide (MnO₂)
-
Mortar and Pestle
-
High-temperature furnace
Procedure:
-
Calculate the stoichiometric amount of CAN required to provide the desired molar ratio of calcium.
-
Thoroughly grind the appropriate amounts of CAN and MnO₂ in a mortar and pestle to ensure a homogeneous mixture.
-
Transfer the mixture to a crucible.
-
Heat the crucible in a furnace at a high temperature (e.g., >1000 °C) for an extended period (e.g., 12-24 hours) to facilitate the solid-state reaction and formation of the perovskite phase.[4]
-
Allow the furnace to cool down to room temperature and collect the CaMnO₃ product.
Quantitative Data (Illustrative):
| Parameter | Typical Range |
| Calcination Temperature | > 1000 °C |
| Reaction Time | 12 - 24 hours |
Workflow for Perovskite Oxide Synthesis:
Caption: Solid-state synthesis of perovskite oxides using CAN.
Molten Salt Synthesis of Inorganic Nanomaterials
Molten salt synthesis is a versatile method for producing a wide range of inorganic nanomaterials.[6][7] The molten salt acts as a solvent, facilitating the reaction between precursors at lower temperatures than traditional solid-state methods.[6] The ammonium nitrate component of CAN can be utilized as a flux in such syntheses.
Application Note:
The ammonium nitrate melt technique can be employed for the synthesis of various oxide compounds, including ferrites.[8] In this method, metal oxides or carbonates are dissolved in molten ammonium nitrate, followed by heating to obtain the desired product.
Experimental Protocol: Molten Salt Synthesis of Barium Ferrite (BaFe₁₂O₁₉)
This protocol is based on the ammonium-nitrate-melt-technique.[8]
Materials:
-
Ammonium Nitrate (from CAN or pure)
-
Barium Carbonate (BaCO₃)
-
Iron(III) Oxide (Fe₂O₃)
-
Hot plate with magnetic stirring
-
Furnace
Procedure:
-
Melt ammonium nitrate on a hot plate at approximately 170 °C.
-
Add a stoichiometric mixture of BaCO₃ and Fe₂O₃ to the molten ammonium nitrate while stirring.
-
Continue stirring for several hours at 170 °C.
-
Increase the temperature to 260 °C and heat for 24 hours to produce an ash powder.[8]
-
The resulting powder is then subjected to further heat treatment at higher temperatures (e.g., 1100-1200 °C) to form the final BaFe₁₂O₁₉ phase.[8]
Quantitative Data:
| Parameter | Value/Range | Reference |
| Molten Salt Temperature | 170 °C | [8] |
| Ash Formation Temperature | 260 °C | [8] |
| Final Calcination Temperature | 1100 - 1200 °C | [8] |
Logical Flow of Molten Salt Synthesis:
References
- 1. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. ijarset.com [ijarset.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of Perovskite Oxides, Solid-State Reactions [ebrary.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments on Molten Salt Synthesis of Inorganic Nanomaterials: A Review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Isotopic Labeling of Calcium Ammonium Nitrate for Nitrogen Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Ammonium Nitrate (CAN) is a widely used nitrogen fertilizer in agriculture, providing nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms.[1] Understanding the efficiency with which crops take up nitrogen from CAN is crucial for optimizing agricultural practices, minimizing environmental impact, and ensuring food security. Isotopic labeling, particularly with the stable isotope ¹⁵N, is a powerful technique for tracing the fate of nitrogen from fertilizers in the soil-plant system.[2][3][4][5] By using ¹⁵N-labeled CAN, researchers can accurately quantify the amount of nitrogen taken up by the plant that is derived from the fertilizer versus the nitrogen supplied by the soil.
These application notes provide a detailed protocol for conducting nitrogen uptake studies using ¹⁵N-labeled Calcium Ammonium Nitrate. The protocols cover experimental design, preparation and application of the labeled fertilizer, plant and soil sampling, sample analysis using Isotope Ratio Mass Spectrometry (IRMS), and data analysis to determine nitrogen use efficiency.
Core Principles
The methodology is based on the principle of isotope dilution.[6] A known amount of ¹⁵N-enriched CAN is applied to the soil. The plants take up both the labeled nitrogen from the fertilizer and unlabeled nitrogen naturally present in the soil. By measuring the ¹⁵N enrichment in the plant tissue, it is possible to calculate the proportion of nitrogen in the plant that originated from the applied fertilizer.
Experimental Design
A robust experimental design is critical for obtaining reliable results. A typical experiment includes the following components:
-
Treatments:
-
Control (no N fertilizer)
-
Unlabeled CAN (at the desired application rate)
-
¹⁵N-labeled CAN (at the same application rate as the unlabeled treatment)
-
-
Replication: A sufficient number of replicates for each treatment should be included to ensure statistical power. A randomized complete block design is often employed to account for field variability.
-
Microplots: To minimize the cost of using ¹⁵N-labeled fertilizer, experiments are often conducted in microplots.[7] These are small, well-defined areas within a larger field plot. It is important to install barriers (e.g., plastic or metal sheets) around the microplots to a depth of 30-50 cm to prevent the lateral movement of the labeled nitrogen.
Materials and Methods
Materials
-
¹⁵N-labeled Calcium Ammonium Nitrate (CAN). The enrichment level of ¹⁵N can vary (e.g., 5 or 10 atom % ¹⁵N) and should be chosen based on the experimental objectives and analytical sensitivity. ¹⁵N-labeled CAN can be procured from specialized chemical suppliers.
-
Unlabeled CAN of the same chemical composition.
-
Equipment for fertilizer application (e.g., spreader, syringe for liquid application).
-
Plant and soil sampling equipment (e.g., shears, soil corer).
-
Sample bags and labels.
-
Drying oven.
-
Grinder or mill for plant and soil samples.
-
Microbalance.
-
Tin capsules for sample encapsulation.
-
Elemental Analyzer coupled with an Isotope Ratio Mass Spectrometer (EA-IRMS).
Experimental Protocols
Protocol 1: Preparation and Application of ¹⁵N-labeled CAN
-
Determine the Application Rate: The application rate of CAN will depend on the crop, soil type, and local agricultural practices.
-
Calculate the Amount of Labeled Fertilizer: Based on the application rate and the area of the microplot, calculate the precise amount of ¹⁵N-labeled CAN required for each microplot.
-
Application: The method of application should mimic standard agricultural practices. This could be broadcasting the granular fertilizer evenly over the soil surface or dissolving it in water and applying it as a solution.[7] For even distribution in a solution, the calculated amount of ¹⁵N-labeled CAN is dissolved in a known volume of deionized water and applied uniformly to the microplot.
Protocol 2: Plant and Soil Sampling
-
Timing: Sampling should be conducted at key physiological stages of the crop, such as maximum vegetative growth, flowering, and maturity.
-
Plant Sampling:
-
Harvest the above-ground biomass from a defined area within each microplot.
-
Separate the plants into different parts (e.g., leaves, stems, grains) as required by the experimental objectives.
-
Record the fresh weight of each plant part.
-
-
Soil Sampling:
-
Collect soil cores from different depths (e.g., 0-15 cm, 15-30 cm) within each microplot.
-
Homogenize the soil samples for each depth and take a subsample for analysis.
-
Protocol 3: Sample Preparation for IRMS Analysis
-
Drying: Dry the plant and soil samples in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.
-
Grinding: Grind the dried plant and soil samples to a fine, homogeneous powder using a grinder or ball mill. This is a critical step to ensure representative subsampling for analysis.[8]
-
Encapsulation:
-
Accurately weigh a small amount of the ground sample (typically 1-5 mg for plant material and 10-50 mg for soil, depending on the nitrogen content) into a tin capsule using a microbalance.
-
Seal the tin capsule tightly to ensure no sample is lost.
-
Protocol 4: Isotope Ratio Mass Spectrometry (IRMS) Analysis
-
Instrumentation: The encapsulated samples are analyzed using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
-
Analysis Process:
-
The sample is combusted at a high temperature in the elemental analyzer, converting all nitrogen in the sample to N₂ gas.
-
The N₂ gas is then introduced into the IRMS, where the ratio of ¹⁵N to ¹⁴N is measured with high precision.
-
-
Data Output: The IRMS software reports the ¹⁵N abundance as atom % ¹⁵N or in delta notation (δ¹⁵N ‰).
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Plant Biomass and Total Nitrogen Uptake
| Treatment | Plant Part | Dry Matter Yield ( kg/ha ) | N Concentration (%) | Total N Uptake ( kg/ha ) |
| Control | Leaves | |||
| Stems | ||||
| Grains | ||||
| Total | ||||
| Unlabeled CAN | Leaves | |||
| Stems | ||||
| Grains | ||||
| Total | ||||
| ¹⁵N-labeled CAN | Leaves | |||
| Stems | ||||
| Grains | ||||
| Total |
Table 2: ¹⁵N Abundance and Nitrogen Derived from Fertilizer (Ndff)
| Treatment | Plant Part | Atom % ¹⁵N | % Ndff | N derived from Fertilizer ( kg/ha ) | N derived from Soil ( kg/ha ) |
| ¹⁵N-labeled CAN | Leaves | ||||
| Stems | |||||
| Grains | |||||
| Total |
Table 3: Nitrogen Use Efficiency (NUE) Parameters
| Parameter | Formula | Value (%) |
| Nitrogen fertilizer recovery efficiency (%) | (%Ndff in plant / N application rate) * 100 | |
| Agronomic efficiency (kg grain/kg N applied) | (Grain yield in fertilized plot - Grain yield in control plot) / N application rate | |
| Physiological efficiency (kg grain/kg N uptake) | (Grain yield in fertilized plot - Grain yield in control plot) / (Total N uptake in fertilized plot - Total N uptake in control plot) |
Calculations
The following formulas are used to calculate key parameters of nitrogen uptake and efficiency:[9]
-
Total N Uptake ( kg/ha ):
-
Total N Uptake = Dry Matter Yield (kg/ha) * N Concentration (%) / 100
-
-
Nitrogen Derived from Fertilizer (%Ndff):
-
%Ndff = [(Atom % ¹⁵N in plant - Atom % ¹⁵N in control plant) / (Atom % ¹⁵N in fertilizer - Atom % ¹⁵N in control plant)] * 100
-
Note: The atom % ¹⁵N in the control plant represents the natural abundance of ¹⁵N.
-
-
Nitrogen Derived from Fertilizer (Ndff) ( kg/ha ):
-
Ndff (kg/ha) = Total N Uptake (kg/ha) * %Ndff / 100
-
-
Nitrogen Derived from Soil (Ndfs) ( kg/ha ):
-
Ndfs (kg/ha) = Total N Uptake (kg/ha) - Ndff (kg/ha)
-
-
Nitrogen Use Efficiency (NUE) or Fertilizer Recovery Efficiency (%):
-
NUE (%) = (Ndff (kg/ha) / Rate of N fertilizer applied (kg/ha)) * 100
-
Visualizations
Caption: Experimental workflow for a ¹⁵N-labeled CAN nitrogen uptake study.
Caption: Simplified pathway of labeled and unlabeled nitrogen uptake by plants.
Conclusion
The use of ¹⁵N-labeled Calcium Ammonium Nitrate provides a robust and accurate method for quantifying the uptake and utilization of fertilizer nitrogen by crops. The detailed protocols and data analysis procedures outlined in these application notes offer a comprehensive guide for researchers and scientists to conduct successful nitrogen uptake studies. This information is invaluable for developing more efficient and sustainable agricultural practices.
References
- 1. 15N Salts â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. canadianagronomist.ca [canadianagronomist.ca]
- 3. 15N Analysis [midwestlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Nitrogen Use Efficiency Definition, Nitrogen Use Efficiency Defined [nue.okstate.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Precipitation in Calcium Ammonium Nitrate (CAN) Stock Solutions
For researchers, scientists, and drug development professionals, the stability of stock solutions is paramount to the accuracy and reproducibility of experimental results. Calcium Ammonium Nitrate (CAN) is a widely used compound, but its aqueous solutions can be prone to precipitation if not prepared and stored correctly. This guide provides detailed troubleshooting advice and frequently asked questions to help you navigate and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is Calcium Ammonium Nitrate (CAN)?
A1: Calcium Ammonium Nitrate is a double salt with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O. It is a granular solid that is highly soluble in water. It serves as a source of both calcium and nitrogen.
Q2: What are the typical causes of precipitation in CAN stock solutions?
A2: Precipitation in CAN stock solutions is primarily caused by several factors:
-
High pH: A pH above 6.5 can lead to the formation of insoluble calcium salts.
-
Incompatible Chemicals: Mixing CAN solutions with solutions containing phosphates or sulfates will cause the precipitation of calcium phosphate or calcium sulfate, respectively.
-
Temperature Fluctuations: A significant decrease in temperature can reduce the solubility of CAN, leading to crystallization.
-
High Concentration: Exceeding the solubility limit of CAN at a given temperature will result in precipitation.
-
Water Quality: Using water with high levels of dissolved carbonates can lead to the formation of calcium carbonate precipitate.
Q3: What is the solubility of CAN in water?
A3: Calcium Ammonium Nitrate is highly soluble in water. At room temperature, approximately 100 grams of CAN can dissolve in 100 milliliters of water.[1]
Q4: What is the typical pH of a CAN stock solution?
A4: The pH of a Calcium Ammonium Nitrate solution is generally slightly acidic, typically ranging from 5.0 to 6.5.[1]
Troubleshooting Guide
This guide will help you identify and resolve common precipitation issues encountered with CAN stock solutions.
Problem 1: A white precipitate forms immediately upon dissolving CAN in water.
| Possible Cause | Troubleshooting Step | Explanation |
| Poor Water Quality | Use deionized or distilled water for solution preparation. | Tap water can contain high levels of minerals, particularly carbonates, which can react with the calcium in CAN to form insoluble calcium carbonate. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and rinsed with deionized water before use. | Residual chemicals, such as phosphate-based detergents, on glassware can react with the CAN solution. |
Problem 2: The CAN stock solution becomes cloudy or forms a precipitate over time during storage.
| Possible Cause | Troubleshooting Step | Explanation |
| Temperature Drop | Store the stock solution at a stable, controlled room temperature. If refrigeration is necessary, ensure the concentration is low enough to remain soluble at that temperature. | The solubility of CAN is temperature-dependent. A decrease in temperature can cause the solution to become supersaturated, leading to crystallization. |
| pH Shift | Check the pH of the solution. If it has drifted above 6.5, it may be necessary to prepare a fresh solution, ensuring the starting water pH is neutral or slightly acidic. | Absorption of atmospheric CO₂ can slightly lower the pH, but contamination with basic substances can raise the pH, promoting precipitation of calcium salts. |
| Slow Reaction with Contaminants | Prepare fresh solutions more frequently and store in tightly sealed containers. | Trace contaminants in the water or from the storage container can slowly react with the CAN over time. |
Problem 3: A precipitate forms when mixing the CAN stock solution with other reagents or media.
| Possible Cause | Troubleshooting Step | Explanation |
| Chemical Incompatibility | Avoid mixing CAN stock solutions directly with concentrated solutions containing phosphates or sulfates.[2][3][4] | Calcium ions (Ca²⁺) will react with phosphate (PO₄³⁻) or sulfate (SO₄²⁻) ions to form highly insoluble precipitates (calcium phosphate and calcium sulfate, respectively).[2][4] |
| Localized High Concentrations | When preparing a final solution, add the CAN stock solution to the largest volume of water or buffer first, and ensure thorough mixing before adding other concentrated components. | Adding two concentrated solutions together can create localized areas of supersaturation, leading to precipitation even if the final concentration is below the solubility limit. |
| Buffer Incompatibility | Test the compatibility of your CAN solution with the intended buffer in a small-scale trial before preparing a large volume. | The high concentration of ions in some buffers can affect the solubility of CAN or lead to unexpected reactions. |
Data Presentation
Table 1: Solubility of Calcium Ammonium Nitrate
| Temperature | Solubility ( g/100 mL of water) |
| Room Temperature | ~100[1] |
Note: This is an approximate value. The exact solubility can be influenced by the specific formulation of the CAN and the purity of the water.
Table 2: Compatibility of Calcium Ammonium Nitrate with Common Anions
| Anion | Compatibility | Precipitate Formed |
| Phosphate (PO₄³⁻) | Incompatible | Calcium Phosphate (Ca₃(PO₄)₂)[2] |
| Sulfate (SO₄²⁻) | Incompatible | Calcium Sulfate (CaSO₄)[2] |
| Carbonate (CO₃²⁻) | Incompatible | Calcium Carbonate (CaCO₃) |
| Chloride (Cl⁻) | Compatible | - |
| Acetate (CH₃COO⁻) | Compatible | - |
Experimental Protocols
Protocol 1: Preparation of a 1 Molar (M) Calcium Ammonium Nitrate Stock Solution
-
Materials:
-
Calcium Ammonium Nitrate (5Ca(NO₃)₂·NH₄NO₃·10H₂O, Molar Mass: 1080.71 g/mol )
-
Deionized or distilled water
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Procedure:
-
Calculate the required mass of CAN. For example, to prepare 1 liter of a 1 M solution, you would need 1080.71 g of CAN.
-
Add approximately 700 mL of deionized water to a 1 L volumetric flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Carefully and slowly add the weighed CAN to the water while stirring. The dissolution of CAN is an endothermic process, so the solution will become cold.[5]
-
Continue stirring until all the CAN has completely dissolved.
-
Once dissolved, remove the stir bar and add deionized water to bring the final volume to the 1 L mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a clean, tightly sealed container at a stable room temperature.
-
Protocol 2: Preparation of a 10% (w/v) Calcium Ammonium Nitrate Stock Solution
-
Materials:
-
Calcium Ammonium Nitrate
-
Deionized or distilled water
-
Graduated cylinder or volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Procedure:
-
To prepare 100 mL of a 10% (w/v) solution, weigh out 10 g of CAN.
-
Add approximately 80 mL of deionized water to a 100 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Slowly add the 10 g of CAN to the water while stirring.
-
Continue stirring until the CAN is fully dissolved.
-
Transfer the solution to a 100 mL graduated cylinder or volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure all the CAN is transferred.
-
Add deionized water to bring the final volume to 100 mL.
-
Stopper the flask and mix thoroughly.
-
Store in a labeled, sealed container at room temperature.
-
Visualizations
References
Technical Support Center: Optimizing Ammonium to Nitrate Ratios in Hydroponic Solutions Using CAN
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the ammonium (NH₄⁺) to nitrate (NO₃⁻) ratio in hydroponic solutions using Calcium Ammonium Nitrate (CAN).
Frequently Asked Questions (FAQs)
Q1: What is the ideal ammonium to nitrate ratio for hydroponic solutions?
A1: The optimal NH₄⁺:NO₃⁻ ratio varies depending on the plant species, growth stage, and environmental conditions.[1] Generally, a solution with a higher proportion of nitrate is preferred, as high concentrations of ammonium can be toxic to many plants.[2] For many fruiting plants like tomatoes and cucumbers, an ideal ratio is around 2:8.[3] However, some plants may benefit from different ratios during specific growth phases, such as a higher ammonium proportion during the vegetative stage for roses.[1]
Q2: How does the ammonium to nitrate ratio affect the pH of the nutrient solution?
A2: The NH₄⁺:NO₃⁻ ratio is a significant factor in controlling the pH of your hydroponic solution.[3] When plants absorb ammonium (a cation), they release a proton (H⁺), which lowers the pH (makes it more acidic).[1] Conversely, when they take up nitrate (an anion), they release a hydroxide ion (OH⁻), which increases the pH (makes it more alkaline).[3] A balanced ratio can help stabilize pH, but aiming for the most stable pH might not always result in the best crop productivity.[3]
Q3: What are the visual symptoms of ammonium toxicity?
A3: Symptoms of ammonium toxicity can vary between plant species but often include:
-
Chlorosis (yellowing) of leaves, particularly between the veins on younger leaves.[4][5]
-
Overall reduced plant growth and biomass.[7]
-
In some cases, necrotic spots may appear on the leaves.[5]
Q4: How can I correct for high ammonium levels in my hydroponic solution?
A4: To correct for ammonium toxicity, you should:
-
Immediately switch to a fertilizer with a lower or no ammoniacal nitrogen content.[4]
-
Leach the substrate with clear, pH-adjusted water to flush out excess ammonium.[5]
-
Ensure the substrate has adequate time to dry between irrigations to improve oxygenation, which aids in the conversion of ammonium to nitrate by beneficial bacteria.[4]
-
Increase the substrate temperature, as colder temperatures can inhibit the activity of nitrifying bacteria.[4]
Q5: Can I use Calcium Ammonium Nitrate (CAN) as the sole nitrogen source?
A5: While CAN provides both ammonium and nitrate, it is not typically recommended as the sole nitrogen source. Standard fertilizer-grade CAN has a fixed ratio of ammonium to nitrate (often around 50:50), which may not be optimal for all crops or growth stages and could lead to ammonium toxicity or pH instability.[8] It is best used as a component within a balanced nutrient solution to achieve a desired NH₄⁺:NO₃⁻ ratio.
Q6: How does high ammonium concentration affect the uptake of other nutrients?
A6: High levels of ammonium can interfere with the uptake of essential cations such as potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[9][10] This is due to competition for uptake at the root surface.[10] This can lead to deficiencies of these nutrients, even if they are present in adequate amounts in the solution. For example, excessive ammonium can contribute to blossom-end rot in tomatoes, which is a calcium deficiency disorder.[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid pH drop in the nutrient solution | High ammonium to nitrate ratio.[1] | 1. Test the NH₄⁺ and NO₃⁻ concentrations in your solution. 2. Reduce the amount of ammonium-containing fertilizer (like CAN or ammonium sulfate). 3. Increase the proportion of nitrate-based fertilizers (like calcium nitrate or potassium nitrate). 4. Monitor pH daily and adjust as needed.[11] |
| Yellowing of new leaves (interveinal chlorosis) | Ammonium toxicity.[4][5] | 1. Immediately reduce the ammonium concentration in the nutrient solution. 2. Leach the growing medium with a balanced, low-ammonium nutrient solution.[5] 3. Ensure adequate aeration of the root zone.[1] 4. Check for and correct any issues with low substrate temperature.[4] |
| Stunted plant growth and poor root development | Prolonged exposure to high ammonium levels.[2][7] | 1. Perform a complete nutrient solution change with a formulation that has a lower NH₄⁺:NO₃⁻ ratio. 2. Consider using a formulation with 5-10% of total nitrogen as ammonium as a starting point.[1] 3. Visually inspect roots for signs of damage and prune if necessary. |
| Symptoms of calcium or magnesium deficiency (e.g., blossom-end rot, leaf curling) | Cation uptake antagonism due to high ammonium.[9][10] | 1. Lower the ammonium concentration in the nutrient solution. 2. Temporarily increase the concentration of the deficient cation (Ca²⁺ or Mg²⁺) in the nutrient solution. 3. Ensure the pH is within the optimal range for nutrient uptake (typically 5.5-6.5).[11] |
Data Presentation
Table 1: Recommended Ammonium to Nitrate Ratios for Various Crops in Hydroponics
| Crop | Growth Stage | Recommended NH₄⁺:NO₃⁻ Ratio | Expected Outcome | Reference |
| Lettuce | General | 25:75 | Optimal growth and yield. | [12] |
| Tomato | General | 25:75 | Increased fruit quality and nutrient accumulation. | [13] |
| Tomato | Chilling Temperatures | 50:50 | Improved tolerance to cold stress. | [14] |
| Pepper | General | 25:75 | Enhanced fruit quality and nutrient uptake. | [13] |
| Rice | General | 75:25 to 50:50 | Significant increase in total biomass. | [15] |
| Maize | General | 35:65 to 20:80 | Increased chlorophyll content and plant height. | [15] |
| Roses | Vegetative | 25:75 | Promotes vegetative growth. | [1] |
| Melons | Fruit Development | 0:100 | Supports fruit development. | [1] |
| Centipedegrass | General | 50:50 | Maximum biomass and nitrogen accumulation. | [16] |
Experimental Protocols
Protocol for Determining the Optimal NH₄⁺:NO₃⁻ Ratio
This protocol outlines a method for systematically evaluating the effects of different ammonium to nitrate ratios on a specific plant species in a hydroponic system.
1. Experimental Setup:
- System: Use a recirculating hydroponic system (e.g., deep water culture or nutrient film technique) to ensure uniform nutrient distribution.
- Plants: Select healthy, uniform seedlings of the target plant species.
- Environment: Maintain consistent environmental conditions (light intensity, photoperiod, temperature, humidity) for all treatments.
2. Nutrient Solution Preparation:
- Prepare a basal nutrient solution containing all essential macro and micronutrients except for nitrogen.
- Create a series of treatment solutions with varying NH₄⁺:NO₃⁻ ratios (e.g., 0:100, 25:75, 50:50, 75:25, 100:0) while keeping the total nitrogen concentration constant across all treatments.[16][17]
- Use Calcium Ammonium Nitrate (CAN), calcium nitrate, potassium nitrate, and ammonium sulfate as nitrogen sources. Be sure to balance the accompanying cations (Ca²⁺, K⁺) and anions (SO₄²⁻) across all treatments.
- Adjust the initial pH of all nutrient solutions to a target range (e.g., 5.8-6.2).[18]
3. Experimental Procedure:
- Randomly assign seedlings to each treatment group, with multiple replications for each ratio.
- Monitor and record the pH and electrical conductivity (EC) of the nutrient solutions daily.[18] Adjust the pH as necessary using pH up or down solutions.
- Replace the nutrient solutions at regular intervals (e.g., weekly) to maintain stable nutrient concentrations.
- Observe and record plant health, including any visual symptoms of nutrient deficiency or toxicity.
4. Data Collection and Analysis:
- After a predetermined experimental period, harvest the plants.
- Measure various growth parameters, such as shoot and root fresh and dry weight, plant height, and leaf area.
- Analyze tissue samples for nutrient content, particularly total nitrogen, nitrate, and key cations (K⁺, Ca²⁺, Mg²⁺).
- Statistically analyze the data to determine the optimal NH₄⁺:NO₃⁻ ratio that results in the best growth and quality for your target crop.
Visualizations
Caption: Simplified signaling pathways for ammonium and nitrate uptake and assimilation in plants.[19]
Caption: Workflow for an experiment to determine the optimal ammonium to nitrate ratio.
References
- 1. How the Ammonium-nitrate ratio affects your plants | CANNA Gardening USA [cannagardening.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitrate, Ammonium and pH in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
- 4. Ammonium toxicity can cause chlorosis in pansies and other crops - Floriculture & Greenhouse Crop Production [canr.msu.edu]
- 5. gpnmag.com [gpnmag.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Nitrate Alternatives In Hydroponic & Fertigation Systems - Cropnuts [cropnuts.com]
- 9. mdpi.com [mdpi.com]
- 10. The Ammonium/Nitrate Ratio Importance in soilless growing medium - Israel Agricultural Technology & innovations Hub [israelagri.com]
- 11. atlas-scientific.com [atlas-scientific.com]
- 12. Effects of the nitrate and ammonium ratio on plant characteristics and Erythropalum scandens Bl. substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. An appropriate ammonium: nitrate ratio promotes the growth of centipedegrass: insight from physiological and micromorphological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academicjournals.org [academicjournals.org]
- 19. Distinct Signaling Pathways and Transcriptome Response Signatures Differentiate Ammonium- and Nitrate-supplied Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH in Nutrient Media with Calcium Ammonium Nitrate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage pH fluctuations in nutrient media containing calcium ammonium nitrate (CAN) or its constituent nitrogen sources, calcium nitrate and ammonium nitrate.
Frequently Asked Questions (FAQs)
Q1: Why does the pH of my nutrient medium change when using calcium ammonium nitrate?
A1: The primary reason for pH shifts in your nutrient medium is the differential uptake of the two nitrogen forms present in calcium ammonium nitrate: ammonium (NH₄⁺) and nitrate (NO₃⁻) by cells or plants.[1]
-
Ammonium (NH₄⁺) Uptake: When cells consume positively charged ammonium ions, they release protons (H⁺) into the medium to maintain charge balance. This release of H⁺ ions leads to a decrease in the medium's pH, making it more acidic.[2][3][4]
-
Nitrate (NO₃⁻) Uptake: Conversely, when cells take up negatively charged nitrate ions, they release hydroxide ions (OH⁻) or bicarbonate ions (HCO₃⁻) to maintain electrical neutrality.[2] This release results in an increase in the medium's pH, making it more alkaline.[2][3][4]
The overall direction and magnitude of the pH shift depend on the ratio of ammonium to nitrate uptake by your specific cell line or plant species.
Q2: How does the ammonium-to-nitrate ratio impact pH stability?
A2: The ratio of ammonium to nitrate in your nutrient medium is a critical factor in controlling pH stability. By adjusting this ratio, you can influence the net balance of H⁺ and OH⁻/HCO₃⁻ release, thereby steering the pH of the medium.
-
A higher proportion of ammonium will generally lead to a more pronounced decrease in pH.[2][4]
-
A higher proportion of nitrate will typically result in a more significant increase in pH.[2][4]
For many plant and cell cultures, finding an optimal ammonium-to-nitrate ratio can lead to a more stable pH over time, reducing the need for frequent adjustments with acids or bases.[5]
Q3: What is the role of the buffer system in managing pH fluctuations?
A3: The buffer system in your nutrient medium is essential for resisting drastic pH changes. Buffers are chemical compounds that can absorb excess H⁺ or OH⁻ ions, thus stabilizing the pH. The two most common buffering systems in cell culture are:
-
Bicarbonate-CO₂ System: This is the physiological buffer system. Sodium bicarbonate in the medium is in equilibrium with the CO₂ concentration in the incubator.[6][7][8][9] It is effective but sensitive to changes in atmospheric CO₂.[6][8]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A synthetic zwitterionic buffer that provides strong buffering capacity in the physiological pH range (around 7.2-7.6) and is independent of CO₂ levels.[7][8][10] It is often used as a supplementary buffer for added stability, especially during procedures outside of a CO₂ incubator.[7][10]
The buffering capacity of your chosen medium (e.g., DMEM, RPMI-1640) will influence how significantly the pH shifts in response to cellular metabolism.[6][11]
Q4: Can high concentrations of ammonium be toxic to my cells?
A4: Yes, high concentrations of ammonium can be toxic to mammalian cells.[12][13] Ammonia can diffuse across cell membranes and disrupt intracellular pH, cellular metabolism, and protein processing.[12] This can lead to reduced cell growth rates, decreased viability, and even apoptosis.[12][13][14][15] Therefore, it is crucial to determine the optimal and non-toxic range of ammonium concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Rapid Decrease in Media pH
-
Probable Cause: Excessive uptake of ammonium (NH₄⁺) relative to nitrate (NO₃⁻). This is common in rapidly proliferating cultures where there is a high demand for nitrogen.
-
Troubleshooting Steps:
-
Monitor Ammonium and Nitrate Levels: If possible, measure the concentrations of both ions in your spent media to confirm a higher consumption rate of ammonium.
-
Adjust the Ammonium:Nitrate Ratio: Decrease the proportion of ammonium and increase the proportion of nitrate in your next media formulation. See the experimental protocol below for guidance on preparing custom ratios.
-
Enhance Buffering Capacity: If not already in use, consider supplementing your medium with HEPES (typically at 10-25 mM) for additional pH stability.[7]
-
Implement a Feeding Strategy: For fed-batch cultures, a controlled feeding strategy with a balanced nitrogen source can prevent the rapid depletion of one nitrogen form over the other.
-
Issue 2: Rapid Increase in Media pH
-
Probable Cause: Predominant uptake of nitrate (NO₃⁻) over ammonium (NH₄⁺).
-
Troubleshooting Steps:
-
Analyze Spent Media: Check the residual concentrations of nitrate and ammonium to verify preferential nitrate consumption.
-
Modify the Ammonium:Nitrate Ratio: Increase the proportion of ammonium in your medium. Start with small increments, as high ammonium levels can be toxic.
-
Check for Contamination: Some bacterial or yeast contaminants can alter media pH. Regularly check your cultures for signs of contamination.
-
Issue 3: Precipitation in the Nutrient Medium
-
Probable Cause: Precipitation, often appearing as turbidity or crystals, can occur due to pH fluctuations, high concentrations of certain ions, and temperature changes.[16] In media containing calcium, a common issue is the precipitation of calcium phosphate, especially at higher pH levels.[17]
-
Troubleshooting Steps:
-
Monitor and Control pH: Maintain the pH of your medium within the recommended range. An increase in pH can significantly decrease the solubility of calcium phosphate.
-
Review Media Preparation: When preparing media from powders or concentrates, ensure that components are added in the correct order. For instance, calcium chloride should be dissolved separately and added last to prevent immediate precipitation with phosphates.
-
Avoid Temperature Shock: Rapid changes in temperature, such as repeated freeze-thaw cycles, can cause salts and proteins to precipitate.[16]
-
Check Ion Concentrations: Ensure that the concentrations of calcium and phosphate in your medium are not exceeding their solubility limits at the working pH and temperature.
-
Data Presentation
Table 1: Expected pH Trends in Mammalian Cell Culture Media with Varying Ammonium to Nitrate Ratios
| Ammonium (NH₄⁺) : Nitrate (NO₃⁻) Ratio | Expected Initial pH (with Bicarbonate Buffer in 5% CO₂) | Expected pH Trend over 72 hours of Culture | Primary Cause of pH Shift |
| 0:100 | ~7.4 | Gradual Increase | Predominant uptake of nitrate leads to OH⁻/HCO₃⁻ release. |
| 25:75 | ~7.4 | Slight Increase to Stable | Balanced uptake, with a slight net release of OH⁻/HCO₃⁻. |
| 50:50 | ~7.4 | Stable to Slight Decrease | Near-balanced uptake of cations and anions. |
| 75:25 | ~7.4 | Gradual Decrease | Predominant uptake of ammonium leads to H⁺ release. |
| 100:0 | ~7.4 | Significant Decrease | High rate of ammonium uptake and H⁺ release. |
Note: These are expected trends. The actual rate and magnitude of pH change will depend on the cell line, cell density, metabolic rate, and the buffering capacity of the medium.
Experimental Protocols
Protocol 1: Preparation of a Defined Nitrogen Source Medium
This protocol describes how to prepare a basal medium (e.g., DMEM/F-12) with a specific ammonium-to-nitrate ratio using calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and ammonium nitrate (NH₄NO₃).
Materials:
-
Basal medium powder lacking nitrogen sources (custom formulation or purchased)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Ammonium nitrate (NH₄NO₃)
-
Sodium bicarbonate (NaHCO₃)
-
HEPES (optional)
-
Cell culture grade water
-
Sterile filtration unit (0.22 µm)
-
pH meter
Procedure:
-
Calculate Molar Ratios: Determine the desired total nitrogen concentration and the molar ratio of ammonium to nitrate.
-
Prepare Concentrated Stock Solutions:
-
Prepare a sterile 1 M stock solution of calcium nitrate tetrahydrate.
-
Prepare a sterile 1 M stock solution of ammonium nitrate.
-
-
Reconstitute Basal Medium:
-
Dissolve the basal medium powder in 80% of the final volume of cell culture grade water.
-
If using, dissolve HEPES at this stage.
-
-
Add Nitrogen Sources:
-
Based on your calculations, add the required volumes of the calcium nitrate and ammonium nitrate stock solutions to the basal medium.
-
-
Add Buffer and Adjust pH:
-
Add sodium bicarbonate.
-
Adjust the pH to the desired value (e.g., 7.2-7.4) using sterile 1N HCl or 1N NaOH.
-
-
Final Volume and Sterilization:
-
Bring the medium to the final volume with cell culture grade water.
-
Sterilize the final medium by passing it through a 0.22 µm filter.
-
-
Quality Control:
-
Measure the final pH and osmolality of the medium.
-
Protocol 2: Real-time pH Monitoring and Control in a Bioreactor
Equipment:
-
Bioreactor with a calibrated pH probe
-
Control system with pumps for acid and base addition
-
Sterile solutions of a weak acid (e.g., 0.5 M HCl) and a weak base (e.g., 0.5 M NaOH or saturated NaHCO₃)
Procedure:
-
Calibrate pH Probe: Before autoclaving the bioreactor, perform a two-point calibration of the pH probe according to the manufacturer's instructions.
-
Set pH Deadband: In the bioreactor control software, set the desired pH setpoint (e.g., 7.4) and a deadband (e.g., ±0.05). The deadband prevents excessive addition of acid and base due to minor fluctuations.
-
Connect Acid/Base Reservoirs: Aseptically connect the sterile acid and base reservoirs to the designated pumps on the bioreactor.
-
Initiate Control Loop: Once the culture is inoculated and running, activate the pH control loop. The system will now automatically add small amounts of acid if the pH exceeds the upper limit of the deadband or base if it falls below the lower limit.
-
Monitor Addition Rates: Keep a log of the cumulative acid and base addition. This data can provide insights into the metabolic state of your culture.
Visualizations
Caption: Experimental workflow for managing pH in nutrient media.
Caption: Cellular mechanisms of pH fluctuation due to nitrogen uptake.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 7. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.cn]
- 8. scientificbio.com [scientificbio.com]
- 9. Classical Media & Buffers [sigmaaldrich.com]
- 10. The components of the cell culture medium: HEPES - Cellculture2 [cellculture2.altervista.org]
- 11. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. Development and optimization of an ammonia removal strategy for sustainable recycling of cell culture spent media in cultivated meat production: from concept to implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Academy [procellsystem.com]
- 17. stratech.co.uk [stratech.co.uk]
Technical Support Center: Dissolution of Granular Calcium Ammonium Nitrate in Cold Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with granular calcium ammonium nitrate (CAN) in laboratory settings. The information focuses on addressing common challenges encountered when dissolving this compound in cold water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Dissolution | Endothermic Dissolution: The dissolution of CAN in water is an endothermic process, meaning it absorbs heat from the water, causing the temperature to drop significantly. This cooling effect reduces the solubility and slows down the dissolution rate. | 1. Use a water bath: Prepare the solution in a beaker placed within a temperature-controlled water bath set to your desired final temperature. This will counteract the cooling effect. 2. Start with slightly warmer water: If the final temperature is not critical, begin with water that is a few degrees warmer than your target temperature to compensate for the anticipated temperature drop. 3. Gradual addition: Add the granular CAN to the water in small portions, allowing each portion to dissolve before adding the next. This minimizes a rapid and significant temperature decrease. |
| Insufficient Agitation: Without proper mixing, a concentrated layer of dissolved solute can form around the granules, hindering further dissolution. | 1. Continuous Stirring: Use a magnetic stirrer and a stir bar to provide constant and consistent agitation throughout the dissolution process. 2. Mechanical Stirring: For larger volumes or more viscous solutions, an overhead mechanical stirrer may be more effective. | |
| Large Granule Size: Larger granules have a smaller surface area-to-volume ratio, which inherently slows down the rate of dissolution. | 1. Grind the granules: If your experimental procedure allows, gently grind the granular CAN into a finer powder using a mortar and pestle before adding it to the water. This increases the surface area available for dissolution. | |
| Cloudy or Milky Solution | Insoluble Impurities: Technical or agricultural grade CAN may contain insoluble impurities such as calcium carbonate or anti-caking agents.[1] | 1. Filtration: After allowing the bulk of the CAN to dissolve, filter the solution through a suitable filter paper (e.g., Whatman No. 1) to remove any suspended particles. 2. Use a higher grade reagent: If a clear solution is critical, use a higher purity, laboratory-grade CAN. |
| Precipitation due to low temperature: If the solution becomes too cold during dissolution, the solubility limit may be exceeded, causing some of the CAN to precipitate out of the solution. | 1. Maintain Temperature: As with slow dissolution, use a water bath to maintain a constant temperature and prevent precipitation. 2. Dilution: If possible, use a larger volume of water to ensure that the concentration of CAN remains below its solubility limit at the colder temperature. | |
| Clumping of Granules | Hygroscopic Nature: CAN is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can cause the granules to clump together, reducing the surface area available for dissolution. | 1. Proper Storage: Store granular CAN in a tightly sealed container in a cool, dry place, preferably in a desiccator. 2. Break up clumps: Before weighing, use a clean, dry spatula to break up any existing clumps. |
Frequently Asked Questions (FAQs)
Q1: Why does the temperature of the water drop when I add calcium ammonium nitrate?
A1: The dissolution of calcium ammonium nitrate in water is an endothermic process. This means that the process absorbs energy (in the form of heat) from its surroundings, which in this case is the water. As the water loses heat, its temperature decreases. This is the same principle used in instant cold packs.
Q2: What is the white, insoluble material left in my beaker after trying to dissolve granular CAN?
A2: The insoluble white material is likely an impurity from the manufacturing process of the granular CAN, especially if you are using a technical or fertilizer grade product. Common insoluble impurities include calcium carbonate or anti-caking agents added to prevent clumping.[1] To remove this, you can filter the solution.
Q3: How can I speed up the dissolution of granular CAN in cold water?
A3: To increase the rate of dissolution, you can:
-
Increase agitation: Use a magnetic or mechanical stirrer.
-
Increase the surface area: Gently grind the granules into a powder before adding them to the water.
-
Control the temperature: Use a water bath to counteract the endothermic cooling effect and maintain a constant temperature.
Q4: Is the dissolution of calcium ammonium nitrate affected by the pH of the water?
A4: While the initial pH of the water will have a minor effect, the dissolution of CAN itself will result in a slightly acidic solution. For most laboratory applications, the pH of standard purified water is suitable for preparing CAN solutions.
Q5: The granular CAN I'm using is clumpy. Will this affect my experiment?
A5: Yes, clumping can be an issue. Calcium ammonium nitrate is hygroscopic and will absorb moisture from the air, causing the granules to stick together. This reduces the surface area exposed to the water and will slow down the dissolution rate. It is best to use dry, free-flowing granules for your experiments.
Data Presentation
Solubility of Calcium Ammonium Nitrate in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~190[2] |
| 25 | ~100[3][4] |
Note: There is limited and varied data available for the precise solubility of the double salt 5Ca(NO3)2·NH4NO3·10H2O at colder temperatures in standard chemical literature. The values presented are based on available technical data sheets and may vary depending on the specific formulation of the granular CAN.
Experimental Protocols
Protocol for the Preparation of a Standard Aqueous Solution of Granular Calcium Ammonium Nitrate
This protocol outlines the steps for preparing a standard aqueous solution of granular calcium ammonium nitrate with a specific concentration.
Materials:
-
Granular Calcium Ammonium Nitrate (reagent grade or as required by the experiment)
-
Distilled or deionized water
-
Volumetric flask (appropriate size for the desired final volume)
-
Beaker
-
Weighing paper or boat
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Wash bottle with distilled/deionized water
-
Thermometer
-
Temperature-controlled water bath (recommended)
Procedure:
-
Calculation: Calculate the mass of granular CAN required to achieve the desired concentration and final volume of the solution.
-
Weighing: Accurately weigh the calculated mass of granular CAN onto a weighing paper or boat using an analytical balance.
-
Initial Dissolution:
-
Add approximately half of the final desired volume of distilled or deionized water to a beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
If using a water bath, place the beaker in the bath set to the desired temperature.
-
Slowly add the weighed granular CAN to the water while it is being stirred.
-
-
Temperature Monitoring: Monitor the temperature of the solution using a thermometer. If the temperature drops significantly, allow it to return to the desired temperature before proceeding. The use of a water bath will help maintain a constant temperature.
-
Complete Dissolution: Continue stirring until all the CAN has completely dissolved. If the solution appears cloudy due to insoluble impurities, proceed to the filtration step. Otherwise, continue to step 7.
-
Filtration (Optional): If the solution is cloudy, filter it through a suitable filter paper into a clean beaker to remove any insoluble particles.
-
Transfer to Volumetric Flask:
-
Carefully transfer the clear CAN solution from the beaker into the volumetric flask.
-
Use a wash bottle to rinse the beaker several times with small amounts of distilled/deionized water, transferring the rinsings into the volumetric flask to ensure all the dissolved solute is transferred.
-
-
Dilution to Final Volume:
-
Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Use a dropper or pipette for the final additions to avoid overshooting the mark.
-
-
Homogenization: Stopper the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and the concentration is uniform.
-
Storage: Transfer the prepared solution to a clean, properly labeled storage bottle.
Visualizations
Caption: Troubleshooting workflow for dissolving granular CAN.
Caption: Factors affecting the rate of dissolution of granular CAN.
References
preventing caking and degradation of research-grade calcium ammonium nitrate in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the caking and degradation of research-grade calcium ammonium nitrate (CAN) during storage.
Frequently Asked Questions (FAQs)
Q1: What is calcium ammonium nitrate and why is it used in research?
Calcium ammonium nitrate (CAN) is a double salt of calcium carbonate and ammonium nitrate. In research, it serves as a precise source of calcium and nitrogen. Its granular form and high solubility in water make it suitable for various experimental applications, including as a component in cell culture media and in the development of controlled-release formulations.[1][2]
Q2: What causes research-grade calcium ammonium nitrate to cake?
Caking in calcium ammonium nitrate is primarily caused by moisture absorption from the atmosphere.[1][3] CAN is hygroscopic, meaning it readily attracts and absorbs water.[1] When the ambient relative humidity exceeds its Critical Relative Humidity (CRH), the granules begin to dissolve, forming a saturated solution on their surface. If the humidity then decreases, this solution recrystallizes, forming solid bridges between granules, which results in caking.[3][4]
Q3: What is Critical Relative Humidity (CRH) and why is it important for storing CAN?
Critical Relative Humidity (CRH) is the specific relative humidity at which a salt will start to absorb moisture from the air. For calcium ammonium nitrate, the CRH is approximately 55% at 30°C.[4] Storing CAN in an environment with a relative humidity above its CRH will lead to significant moisture absorption and subsequent caking.[4][5] Therefore, maintaining a storage environment with a relative humidity below this value is crucial.
Q4: How does temperature affect the stability of calcium ammonium nitrate?
Temperature fluctuations can contribute to the caking of calcium ammonium nitrate. Changes in temperature can alter the Critical Relative Humidity and lead to moisture migration within the stored product. High temperatures can also increase the risk of thermal decomposition, especially in the presence of contaminants.[6][7] It is recommended to store CAN in a cool, stable temperature environment.
Q5: Are there any chemical incompatibilities I should be aware of when storing CAN?
Yes, calcium ammonium nitrate is an oxidizing agent and should be stored away from combustible materials, organic materials, reducing agents, acids, and alkalis.[6][8] Contact with these substances can create a fire or explosion hazard.[8]
Troubleshooting Guides
Problem: The calcium ammonium nitrate has formed hard clumps (caking).
-
Immediate Cause: The product has absorbed excessive moisture from the atmosphere. This indicates that the storage container was not airtight or the storage environment has a relative humidity above the Critical Relative Humidity of CAN.
-
Solution:
-
Carefully break up the clumps using a non-reactive tool. Be mindful of generating dust; handle in a well-ventilated area or fume hood.[9]
-
If the caking is severe, the product may be unusable for quantitative experiments due to potential changes in composition.
-
Transfer the remaining usable product to a new, dry, airtight container. Consider adding a desiccant to the secondary containment.
-
Review your storage protocol. Ensure the relative humidity of the storage area is maintained below 50%.[10]
-
Problem: The calcium ammonium nitrate appears wet or has turned into a slurry.
-
Immediate Cause: Severe moisture absorption due to prolonged exposure to high humidity.[7] This suggests a significant breach in the packaging or a highly unsuitable storage environment.
-
Solution:
-
The product in this state is likely compromised and should be disposed of according to your institution's hazardous waste guidelines.
-
Thoroughly inspect your storage area for sources of moisture.
-
Implement stringent environmental controls, including dehumidifiers, to maintain a low-humidity environment.
-
Problem: I have observed discoloration of the calcium ammonium nitrate.
-
Immediate Cause: Discoloration can indicate contamination. Potential contaminants include organic materials, dust, or metals, which can reduce the stability of the product.[6]
-
Solution:
-
Do not use the discolored product in your experiments.
-
Dispose of the contaminated material safely.
-
Review your handling procedures to prevent cross-contamination. Ensure all tools and containers are clean and dry before use.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | 15-25°C | Avoidance of rapid temperature fluctuations is critical to prevent moisture migration and thermal cycling.[10][11] |
| Relative Humidity | < 50% | The Critical Relative Humidity for CAN is ~55% at 30°C.[4] Storing below this threshold is essential to prevent moisture absorption.[10] |
| Stacking Height | Max. 8 layers (~2m) | For larger quantities, this minimizes pressure on the bottom layers, which can exacerbate caking.[10] |
| Distance from Walls | > 30 cm | Ensures adequate air circulation around the stored material.[10] |
| Elevation from Floor | > 15 cm | Use of pallets prevents moisture absorption from the floor.[10] |
Experimental Protocols
Protocol 1: Determination of Critical Relative Humidity (CRH)
This protocol outlines a method to determine the CRH of a calcium ammonium nitrate sample using saturated salt solutions to create controlled humidity environments.
-
Materials:
-
Research-grade calcium ammonium nitrate
-
A series of sealable glass desiccators or environmental chambers
-
Saturated salt solutions (e.g., potassium carbonate, magnesium nitrate, sodium chloride) to create known relative humidities
-
Shallow weighing dishes
-
Analytical balance (readable to 0.0001 g)
-
Hygrometer for verification
-
-
Methodology:
-
Prepare saturated solutions of different salts in the bottom of each desiccator to establish a range of fixed relative humidities. Allow the environments to equilibrate for 24 hours.
-
Place approximately 2-3 grams of finely ground calcium ammonium nitrate into a pre-weighed weighing dish.
-
Record the initial weight of the sample and dish.
-
Place one sample dish in each desiccator.
-
Seal the desiccators and store them at a constant temperature.
-
After 24 hours, remove each dish and quickly weigh it, recording the final weight.
-
Calculate the percentage change in mass for each sample.
-
Plot the percentage change in mass against the relative humidity of each desiccator.
-
The CRH is the point at which the mass of the sample begins to significantly increase, indicating moisture absorption.
-
Protocol 2: Evaluation of Caking Tendency
This protocol provides a method to assess the caking tendency of calcium ammonium nitrate under controlled conditions of pressure and humidity.
-
Materials:
-
Research-grade calcium ammonium nitrate
-
Cylindrical mold with a piston
-
Controlled environment chamber (temperature and humidity)
-
Weights to apply pressure
-
A texture analyzer or a similar compression testing device
-
-
Methodology:
-
Place a known quantity (e.g., 50 grams) of calcium ammonium nitrate into the cylindrical mold.
-
Place the piston on top of the sample.
-
Apply a specific pressure using weights (e.g., to simulate storage conditions).
-
Place the entire apparatus into a controlled environment chamber set to a specific temperature and relative humidity (e.g., 25°C and 50% RH).
-
After a set period (e.g., 7 days), remove the apparatus from the chamber and carefully remove the weights and the cylindrical mold.
-
The resulting "cake" of material is then placed on the platform of the texture analyzer.
-
Measure the force required to crush the cake. This force is an indicator of the caking tendency. Higher force corresponds to a greater degree of caking.
-
Visualizations
Caption: Mechanism of caking in calcium ammonium nitrate due to high relative humidity.
Caption: Troubleshooting workflow for common calcium ammonium nitrate storage issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. The advantages and uses of calcium ammonium nitrate fertilizer [syfert.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. fertiliser-society.org [fertiliser-society.org]
- 5. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 6. redox.com [redox.com]
- 7. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 8. loyalfertilizer.com [loyalfertilizer.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. A Practical Guide to Preventing Calcium Ammonium Nitrate Caking - Knowledge [sxleixinchem.com]
- 11. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
Technical Support Center: The Impact of Ceric Ammonium Nitrate (CAN) Impurities on Sensitive Biological Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues that may be related to impurities in commercial Ceric Ammonium Nitrate (CAN) used in sensitive biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ceric Ammonium Nitrate (CAN) and why is it used in biological research?
A1: Ceric Ammonium Nitrate, with the chemical formula (NH₄)₂Ce(NO₃)₆, is a strong one-electron oxidizing agent.[1] In biological research, it is primarily used in organic synthesis to deprotect alcohols and for oxidative cleavage of certain chemical bonds.[1] While its direct application in live-cell experiments is less common, it may be used in the preparation of compounds that are subsequently used in biological assays.
Q2: What are the common impurities found in commercial CAN?
A2: The purity of commercial CAN can vary between grades (e.g., reagent grade, ACS grade). Common impurities and their maximum allowable limits in a typical ACS grade product are listed below. These can include other rare earth elements (lanthanides), transition metals, and anions.
Q3: How can these impurities in CAN affect my sensitive biological experiments?
A3: Trace metal impurities are a significant concern in sensitive biological assays.[2] Even at low concentrations, metal ions can act as enzyme cofactors or inhibitors, interfere with fluorescent or luminescent reporters, and catalyze the formation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[2] The primary concerns with CAN impurities are trace metals, as well as the cerium(IV) ion itself if not completely removed from your synthesized compounds.
Q4: Can the ammonium and nitrate ions in CAN interfere with my experiments?
A4: Yes, at high concentrations, both ammonium (NH₄⁺) and nitrate (NO₃⁻) ions can have effects. For example, studies have shown that ammonium and nitrate additions can inhibit the activities of various soil enzymes.[1] In cell culture, alterations in the ionic strength and pH of the medium due to these ions could affect cell viability and enzyme function.
Troubleshooting Guides
Problem 1: Unexpected Enzyme Inhibition or Activation
You observe a decrease or unexpected increase in the activity of a purified enzyme (e.g., a kinase, phosphatase, or protease) when using a compound synthesized or deprotected with CAN.
Possible Cause:
Trace metal impurities from the CAN may be co-purifying with your compound of interest. Many enzymes, particularly kinases and phosphatases, are sensitive to divalent and trivalent metal ions.[3] Lanthanides, the group to which cerium belongs, are known to inhibit some kinases.[3]
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA) of your CAN: Check the specified limits for trace metal impurities.
-
Quantify Trace Metals in Your Purified Compound: Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to determine if your final compound contains trace metal contaminants.
-
Perform a Metal Ion Tolerance Test on Your Enzyme: Test the direct effect of various metal ions (e.g., Fe³⁺, Cu²⁺, other lanthanides) on your enzyme's activity to identify potential culprits.
-
Purify Your CAN: If you suspect your CAN is the source of contamination, consider purification methods such as recrystallization.
Problem 2: High Background or Signal Variability in Luminescence-Based Assays
You are using a luciferase-based reporter assay (e.g., for gene expression or cytotoxicity) and observe high background luminescence or inconsistent results with a CAN-treated compound.
Possible Cause:
Metal ion impurities can significantly interfere with luciferase enzymes. A study on firefly, Renilla, and NanoLuc luciferases found that various metal ions, including copper and iron, can inhibit the luminescent signal.[4]
Troubleshooting Steps:
-
Run an Assay Blank with Potential Contaminants: Test the effect of your vehicle and a "mock-synthesized" sample (without your starting material but processed with CAN and other reagents) on the luciferase assay to see if it generates a background signal.
-
Incorporate a Chelating Agent: In your assay buffer, consider adding a low concentration of a chelating agent like EDTA. This can help sequester interfering metal ions.[4] However, be cautious as EDTA can also inhibit metalloenzymes.
-
Consult the Literature for Metal Ion Effects on Your Specific Luciferase: The extent of interference can vary between different luciferase enzymes.[4]
Problem 3: Altered Cell Signaling Pathways
You are treating cells with a compound prepared using CAN and observe unexpected changes in a signaling pathway, for example, the MAPK pathway.
Possible Cause:
Cerium ions themselves, if present as an impurity in your final compound, can impact cellular signaling. Studies on cerium oxide nanoparticles have shown that they can attenuate the LPS-induced activation of the MAPK signaling pathway, specifically affecting the phosphorylation of p38, ERK, and JNK.[5][6][7][8]
Troubleshooting Steps:
-
Confirm the Absence of Cerium in Your Final Product: Use a sensitive analytical method like ICP-MS to ensure that no cerium is carried over into your final compound that is used to treat cells.
-
Use a Positive Control for Pathway Activation/Inhibition: Ensure that your observed effect is specific to your compound and not an artifact by running appropriate controls.
-
Investigate Downstream Targets: To confirm the involvement of a specific pathway, analyze the expression or phosphorylation status of downstream targets of that pathway.
Data Presentation
Table 1: Typical Maximum Allowable Impurities in ACS Grade Ceric Ammonium Nitrate
| Impurity | Maximum Allowable Limit (%) |
| Insoluble in dilute H₂SO₄ | 0.05 |
| Chloride (Cl) | 0.01 |
| Phosphate (PO₄) | 0.02 |
| Iron (Fe) | 0.005 |
Source: Representative data from commercial supplier specifications.[9]
Experimental Protocols
Key Experiment 1: Protocol for Testing Metal Ion Interference in an Enzyme Assay
This protocol provides a general framework for assessing the inhibitory or activating effects of metal ion impurities on a purified enzyme.
-
Prepare Metal Ion Stock Solutions: Prepare 100x stock solutions of potential metal ion contaminants (e.g., FeCl₃, CuCl₂, LaCl₃ as a representative lanthanide) in ultrapure water.
-
Set Up the Enzyme Reaction: In a microplate, set up your standard enzyme reaction. This will typically include the enzyme, its substrate, and the appropriate buffer.
-
Spike with Metal Ions: To replicate contamination, add the metal ion stock solutions to the enzyme reaction at a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a "no metal" control.
-
Initiate and Monitor the Reaction: Initiate the reaction by adding the final component (e.g., substrate or enzyme). Monitor the reaction progress using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) on a plate reader.
-
Analyze the Data: Calculate the initial reaction rates for each metal ion concentration and compare them to the "no metal" control to determine the extent of inhibition or activation.
Mandatory Visualizations
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. [PDF] Considerations for the Specification of Enzyme Assays Involving Metal Ions | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of yeast phosphoglycerate kinase by lanthanide-ATP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. halolabs.com [halolabs.com]
- 5. Lipopolysaccharide induced MAP kinase activation in RAW 264.7 cells attenuated by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
correcting for the hygroscopic nature of calcium ammonium nitrate in weighing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium ammonium nitrate (CAN). Given its hygroscopic nature, accurate weighing of CAN requires specific procedures to mitigate the impact of moisture absorption from the atmosphere.
Frequently Asked Questions (FAQs)
Q1: Why is my weight reading for calcium ammonium nitrate continuously increasing on the analytical balance?
A1: Calcium ammonium nitrate is a hygroscopic substance, meaning it readily absorbs moisture from the surrounding air.[1][2] When exposed to ambient conditions, the sample gains weight as it absorbs water, leading to a continuously increasing reading on a sensitive analytical balance. This effect is more pronounced in environments with high relative humidity.
Q2: What is the critical relative humidity (CRH) of calcium ammonium nitrate?
A2: The critical relative humidity is the specific relative humidity at which a material begins to absorb moisture from the atmosphere. For prilled calcium ammonium nitrate, the CRH is approximately 55% at 30°C.[1] Above this humidity level, the rate of moisture absorption increases significantly.
Q3: How significantly can moisture absorption affect the mass of my calcium ammonium nitrate sample?
A3: The impact of moisture absorption can be substantial. In a high-humidity environment (e.g., 80% relative humidity at 30°C), calcium ammonium nitrate granules can absorb water equivalent to 22% of their initial mass over a 24-hour period.[2]
Q4: What is the best way to store calcium ammonium nitrate in the lab?
A4: To minimize moisture absorption, calcium ammonium nitrate should be stored in a tightly sealed, airtight container. For short-term storage between weighings, a desiccator containing a suitable drying agent (e.g., silica gel) is highly recommended.
Q5: Can I dry calcium ammonium nitrate in an oven to remove absorbed water?
A5: While oven drying can be used to determine moisture content, it is crucial to consider the thermal stability of calcium ammonium nitrate.[3] The hydrated double salt form, 5Ca(NO₃)₂•NH₄NO₃•10H₂O, will lose water upon heating.[4][5] Thermogravimetric analysis (TGA) shows that the dehydration of related calcium nitrate hydrates begins at temperatures just above 302 K (29 °C).[6] Therefore, drying conditions must be carefully controlled to avoid decomposition. A standard procedure for moisture determination in solid fertilizer samples involves drying at 105°C for approximately 3 hours.[3]
Troubleshooting Guide
This guide addresses common issues encountered when weighing calcium ammonium nitrate.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unstable and increasing weight reading | The sample is actively absorbing atmospheric moisture. | 1. Minimize the exposure time of the sample to the open air. 2. Use a weighing vessel with a small opening or a cap. 3. Work quickly and efficiently to transfer the sample and record the weight. 4. Consider performing the weighing in a controlled environment, such as a glove box with controlled humidity or by placing a desiccant inside the balance chamber.[3] |
| Inconsistent or non-reproducible weighing results | - Varying ambient humidity between experiments. - Inconsistent sample handling procedures. | 1. Monitor and record the relative humidity and temperature of the laboratory. 2. Standardize the weighing procedure, including the type of weighing vessel and the time the sample is exposed to the atmosphere. 3. Equilibrate the sample to the temperature of the balance before weighing to prevent air currents.[7] |
| Need for a highly accurate "dry" weight for calculations | The measured weight includes an unknown amount of absorbed water. | 1. Determine the water content of a representative sample using a standardized method and correct the bulk sample weight mathematically. 2. Recommended methods include Karl Fischer titration or gravimetric analysis (oven drying).[8][9] |
Quantitative Data: Moisture Absorption
The following table summarizes the critical relative humidity and potential for mass increase of calcium ammonium nitrate due to moisture absorption.
| Parameter | Value | Conditions |
| Critical Relative Humidity (CRH) | ~55% | at 30°C[1] |
| Mass Increase due to Water Absorption | Up to 22% of initial mass | 80% Relative Humidity, 30°C, 24-hour exposure[2] |
Experimental Protocols
For accurate determination of the water content in calcium ammonium nitrate, the following methods are recommended:
Method 1: Karl Fischer Titration
This is the preferred method for determining the water content in nitrogen-based fertilizers.[8] It is a highly specific and accurate method for water determination.
Principle: The Karl Fischer titration is based on the reaction of iodine with water in the presence of sulfur dioxide and a base in an alcohol solvent.[10][11] The amount of iodine consumed is directly proportional to the amount of water present.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer reagent to the titration cell and pre-titrating to a dry endpoint.
-
Sample Preparation: Quickly and accurately weigh a representative sample of calcium ammonium nitrate in a sealed container to prevent moisture absorption during transfer.
-
Analysis: Introduce the weighed sample into the titration vessel. The water in the sample will react with the Karl Fischer reagent.
-
Endpoint Detection: The endpoint is typically detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed.
Method 2: Gravimetric Analysis (Oven Drying)
This method determines the moisture content by measuring the mass loss of a sample after drying in an oven.
Principle: The sample is heated to a temperature that will drive off free water without causing thermal decomposition of the product. The difference in mass before and after drying is attributed to the moisture content.
Methodology:
-
Sample Preparation: Weigh an empty, dry aluminum dish with a cover.[3] Add approximately 2.0 g ± 0.1 g of the calcium ammonium nitrate sample to the dish and record the initial weight.[3]
-
Drying: Place the dish with the sample (with the cover slightly ajar) in a drying oven set at 105°C for approximately 3 hours.[3]
-
Cooling: After drying, place the cover on the dish and transfer it to a desiccator to cool to room temperature. This prevents the reabsorption of moisture.
-
Final Weighing: Once cooled, re-weigh the dish and its contents.
-
Calculation: The moisture content is calculated as follows:
% Moisture = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] x 100
Logical Workflow for Weighing Hygroscopic CAN
The following diagram illustrates the decision-making process for accurately weighing calcium ammonium nitrate.
Caption: Workflow for accurate weighing of hygroscopic Calcium Ammonium Nitrate.
References
- 1. fertechinform.org [fertechinform.org]
- 2. fertiliser-society.org [fertiliser-society.org]
- 3. cdfa.ca.gov [cdfa.ca.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic properties of calcium-ammonium nitrate decahydrate [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fertilizer.org [fertilizer.org]
- 9. Moisture analysis in fertilizer products | Metrohm [metrohm.com]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
Technical Support Center: Long-Term Effects of Calcium Ammonium Nitrate (CAN) on Soil Acidification in Mesocosm Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the long-term effects of Calcium Ammonium Nitrate (CAN) on soil acidification using mesocosm setups.
Frequently Asked Questions (FAQs)
Q1: How does Calcium Ammonium Nitrate (CAN) contribute to soil acidification?
A1: The acidification potential of CAN comes from its ammonium (NH₄⁺) component. Through a microbial process called nitrification, ammonium is converted to nitrate (NO₃⁻), releasing hydrogen ions (H⁺) into the soil.[1][2][3]. An increase in H⁺ concentration lowers the soil pH, making it more acidic.[1]. However, CAN is generally considered less acidifying than other nitrogen fertilizers like urea or ammonium sulfate because it also contains calcium carbonate (lime), which has a neutralizing effect on soil acidity.[4][5].
Q2: What is the chemical process of nitrification that causes acidification?
A2: Nitrification is a two-step process carried out by different groups of soil bacteria. First, ammonia-oxidizing bacteria convert ammonium (NH₄⁺) to nitrite (NO₂⁻). Second, nitrite-oxidizing bacteria convert nitrite to nitrate (NO₃⁻). Both steps release hydrogen ions (H⁺), which are responsible for the drop in soil pH. The overall reaction shows that for every molecule of ammonium nitrified, two hydrogen ions are produced.[6].
Q3: What soil properties have the biggest impact on the rate of acidification?
A3: A soil's buffering capacity , or its resistance to pH change, is the most critical factor.[7]. Soils with high clay content, high organic matter, and the presence of carbonates (like limestone) have a high buffering capacity and will acidify more slowly.[7][8]. Sandy soils with low organic matter have a low buffering capacity and are much more susceptible to rapid acidification.[2].
Q4: Can I expect to see aluminum or manganese toxicity in my mesocosms?
A4: Yes, this is a significant risk in long-term studies. As soil pH drops below 5.5, the solubility of aluminum (Al) and manganese (Mn) increases, potentially reaching levels toxic to many plants.[1][3]. This can lead to stunted root growth (often described as "club roots" for aluminum toxicity) and reduced nutrient uptake.[3][9].
Troubleshooting Guide
Q5: My soil pH is decreasing much faster than anticipated. What could be the cause?
A5: Several factors could be at play:
-
Low Soil Buffering Capacity: The soil used in your mesocosms may have less clay, organic matter, or carbonates than you assumed. It is crucial to characterize your initial soil properties.[7].
-
High Application Rate: The rate of CAN application might be in excess of what the plants can utilize, leading to more nitrification than necessary and subsequent acid generation.[10][11].
-
Leaching: If water is moving through the mesocosm too quickly, it can carry away base cations (like Ca²⁺, Mg²⁺), which help buffer the soil, and leave behind the acidifying H⁺ ions.[2][3].
-
Measurement Error: Ensure your pH meter is properly calibrated before each use and that you are using a consistent soil-to-water ratio for your measurements.
Q6: My control mesocosms (no CAN application) are also showing a slight decrease in pH. Is this normal?
A6: A slight pH decrease in control mesocosms over a long period can be normal. This can be caused by natural processes such as the leaching of base cations from rainfall or irrigation, and the decomposition of organic matter.[1][2]. However, if the change is significant, check the pH of your irrigation water, as it could be acidic.
Q7: I am not observing any significant pH change, even after a long duration. Why might this be?
A7: This is likely due to a very high soil buffering capacity.[7]. If the soil has a large reserve of calcium carbonate or a high cation exchange capacity saturated with base cations, it can neutralize the acid produced by nitrification for an extended period.[9][12]. A long-term study on a site with carbonate-rich parent material showed that even with added nitrogen, the soil showed a capacity for recovery from acidification.[9][12].
Quantitative Data Summary
The following table summarizes data from a long-term (26-year) field study simulating increased nitrogen deposition using ammonium nitrate in a montane forest. While not a CAN mesocosm study, it provides a valuable reference for the potential long-term effects of ammonium-based nitrogen on soil acidity.
Table 1: Change in Soil Acidity Over Time with Ammonium Nitrate Addition
| Treatment | Time Period | Soil Horizon | Change in Soil pH | Change in Total Acidity |
| Control | 1996 - 2022 | O Horizon | Decrease | Initial increase, then decrease |
| N-Addition | 1996 - 2022 | O Horizon | Decrease | Significant initial increase, then decrease |
| Control | 1996 - 2022 | A Horizon | Decrease | Lower than O horizon, similar trend |
| N-Addition | 1996 - 2022 | A Horizon | Decrease | Lower than O horizon, similar trend |
| Source: Adapted from a long-term study on ammonium nitrate effects in a montane forest.[9][12][13]. The study noted that total acidity peaked around 2012 and then began to decline, suggesting a potential recovery phase.[9][12]. |
Experimental Protocols
Generalized Protocol for a Mesocosm Study on Soil Acidification
This protocol outlines a general methodology for setting up and running a mesocosm experiment to study the effects of CAN.
1. Mesocosm Setup:
-
Vessels: Use large, non-reactive containers (e.g., high-density polyethylene tanks) with drainage ports at the bottom to collect leachate.[14][15].
-
Soil Collection: Collect topsoil (e.g., 0-20 cm) from a well-characterized field site. Homogenize the soil by mixing thoroughly to reduce variability between mesocosms.
-
Packing: Add a layer of gravel to the bottom of each mesocosm for drainage, followed by the homogenized soil. Pack the soil to a bulk density representative of field conditions.
-
Acclimation: Allow the soil in the mesocosms to settle and equilibrate for several weeks before beginning treatments. Water consistently to maintain soil moisture.[16].
2. Treatment and Monitoring:
-
CAN Application: Dissolve the desired amount of CAN in irrigation water and apply it evenly to the soil surface at a predetermined frequency (e.g., weekly, bi-weekly). The application rate should be based on relevant agricultural or environmental scenarios.
-
Control Group: Maintain a set of control mesocosms that receive the same amount of irrigation water but without CAN.
-
Sampling:
-
Soil: Collect soil cores from multiple locations within each mesocosm at regular intervals (e.g., every 6 months). Separate cores by depth (e.g., 0-10 cm, 10-20 cm) for analysis.
-
Leachate: Collect water that drains from the mesocosms after each significant watering/rain event to analyze for leached nutrients and cations.
-
3. Analytical Methods:
-
Soil pH: Measure in a 1:2.5 or 1:5 soil-to-deionized water slurry using a calibrated pH meter.
-
Exchangeable Acidity and Cations: Use standard soil extraction methods (e.g., with KCl for exchangeable acidity and Al³⁺; with ammonium acetate for base cations like Ca²⁺, Mg²⁺, K⁺) followed by titration or analysis with an ICP-OES.
-
Nutrient Analysis: Analyze soil and leachate for nitrate (NO₃⁻) and ammonium (NH₄⁺) concentrations using colorimetric methods or an autoanalyzer.
References
- 1. washingtonsoilhealthinitiative.com [washingtonsoilhealthinitiative.com]
- 2. forages.tamu.edu [forages.tamu.edu]
- 3. Soil Acidification: Problems, Causes, Testing - MSU Extension Soil Fertility | Montana State University [landresources.montana.edu]
- 4. Soil Acidification: Management - MSU Extension Soil Fertility | Montana State University [landresources.montana.edu]
- 5. landresources.montana.edu [landresources.montana.edu]
- 6. ijcmas.com [ijcmas.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. vernier.com [vernier.com]
- 9. bg.copernicus.org [bg.copernicus.org]
- 10. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. bg.copernicus.org [bg.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. sp.copernicus.org [sp.copernicus.org]
- 16. mdpi.com [mdpi.com]
adjusting CAN concentrations for different plant growth stages in controlled environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting Calcium Ammonium Nitrate (CAN) concentrations for various plant growth stages in controlled environments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of CAN in hydroponic systems.
Q1: What are the initial signs of Calcium or Nitrogen deficiency in my plants?
A1: Early detection of nutrient deficiencies is crucial for maintaining optimal plant health.
-
Calcium (Ca) Deficiency: Symptoms typically appear on new growth first. Look for stunted or distorted new leaves, and dead spots.[1] In fruiting plants, blossom-end rot is a common indicator.[2]
-
Nitrogen (N) Deficiency: Nitrogen is a mobile nutrient, so symptoms first appear on older, lower leaves. These leaves will turn pale green or yellow.[1] You may also observe stunted growth.
Q2: My plants are showing signs of nutrient toxicity. What should I do?
A2: Nutrient toxicity can be as detrimental as a deficiency.
-
Nitrogen (N) Toxicity: An excess of nitrogen can lead to abnormally dark green foliage and stunted root growth.[1] In some cases, leaf tips may appear burned.
-
Corrective Actions: If you suspect nutrient toxicity, the immediate step is to dilute the nutrient solution with pH-balanced water. Flush the system to remove excess salts and then reintroduce a diluted nutrient solution, gradually increasing to the desired concentration.
Q3: How do I properly mix a CAN-based nutrient solution to avoid precipitation?
A3: To prevent the precipitation of calcium salts (like calcium sulfate or calcium phosphate), it is essential to use a two-tank system for your concentrated stock solutions.
-
Tank A: Contains phosphates, sulfates, and the majority of micronutrients.
-
Tank B: Contains calcium nitrate.
-
Ammonium nitrate can be added to either tank, but it is often mixed in Tank A. When preparing the final diluted nutrient solution, add the contents of each stock tank to the main reservoir separately, allowing for thorough mixing in between.
Q4: What is the ideal pH and Electrical Conductivity (EC) for my hydroponic system?
A4: The optimal pH and EC are plant-specific and change with the growth stage.
-
pH: Most hydroponically grown plants prefer a slightly acidic pH range of 5.5 to 6.5.[3][4] This range ensures the highest availability of all essential nutrients.
-
EC: EC is a measure of the total dissolved salts in your nutrient solution and is an indicator of its strength. EC levels will need to be adjusted based on the plant's growth stage, with seedlings requiring a lower EC than mature, fruiting plants.
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common issues related to CAN concentrations.
Guide 1: Diagnosing Nutrient Imbalances
Use the following flowchart to help identify the cause of your plant health issues.
References
Validation & Comparative
A Comparative Analysis of Calcium Ammonium Nitrate (CAN) vs. Urea on Plant Nitrogen Uptake
For Researchers, Scientists, and Drug Development Professionals
In the realm of agricultural science and crop production, the efficient delivery of nitrogen (N) to plants is a cornerstone of achieving optimal yields. Among the plethora of nitrogenous fertilizers available, calcium ammonium nitrate (CAN) and urea stand out as two of the most widely used options. This guide provides an objective, data-driven comparison of their performance with a specific focus on plant nitrogen uptake. Drawing upon experimental data, this analysis delves into the nuances of their chemical composition, interaction with the soil environment, and ultimate impact on crop physiology and productivity.
Executive Summary
Calcium ammonium nitrate and urea are both critical sources of nitrogen for agriculture, yet they differ significantly in their chemical properties and subsequent effects on plant nitrogen uptake and the surrounding soil environment. CAN provides a readily available source of nitrate and a more stable source of ammonium, leading to rapid and sustained nitrogen uptake.[1] Its neutral effect on soil pH makes it a favorable choice for maintaining soil health.[1] In contrast, urea, with its higher nitrogen content, presents a more cost-effective option per unit of nitrogen.[1] However, it is more susceptible to nitrogen loss through ammonia volatilization and can contribute to soil acidification over time.[1] Experimental evidence suggests that while urea can provide comparable yields to CAN under specific conditions, its overall nitrogen recovery by the plant is often lower.
Comparative Data on Plant Performance
The following tables summarize quantitative data from various experimental studies, offering a side-by-side comparison of CAN and urea's impact on key agricultural metrics.
Table 1: Comparison of General Properties
| Property | Calcium Ammonium Nitrate (CAN) | Urea |
| Nitrogen Content (%) | ~27-28%[1][2] | 46%[1][3] |
| Forms of Nitrogen | Nitrate (NO₃⁻) and Ammonium (NH₄⁺) | Amide (CO(NH₂)₂) |
| Effect on Soil pH | Neutral[1] | Acidifying[1] |
| Risk of Volatilization | Low[1] | High[1] |
| Cost per kg of Nitrogen | Higher[1] | Lower[1] |
Table 2: Impact on Spring Barley Yield and Nitrogen Uptake (Co. Wexford Study)
| Treatment | Grain Yield (t/ha) | Nitrogen Uptake ( kg/ha ) |
| CAN | 8.3 | ~13 kg/ha lower than protected urea |
| Urea | 8.4 | Lower than CAN and protected urea |
| Protected Urea | 8.6 | Highest |
| Control (No N) | 3.1 | - |
| Data sourced from Teagasc research in Co. Wexford.[4] |
Table 3: Nitrogen Recovery in Perennial Ryegrass
| Nitrogen Source | Apparent N Recovery (%) |
| Ammonium Nitrate (in CAN) | 95% |
| Urea | 60% |
| Data from a study on perennial ryegrass.[2] |
Table 4: Ammonia Volatilization Losses from Surface-Applied Fertilizers
| Fertilizer | Ammonia Volatilization (lb N/acre) - Culver | Ammonia Volatilization (lb N/acre) - Agency Plains |
| Urea | 49 | ~25 |
| Agrotain-coated urea | 8 | 10 |
| CAN 27 | - | 10 |
| Ammonium Nitrate | 11 | - |
| Data from a study quantifying ammonia volatilization in Kentucky Bluegrass.[5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the detailed methodologies for key experiments.
N-15 Tracer Studies for Nitrogen Uptake and Recovery
Stable isotope tracer studies using ¹⁵N are a cornerstone for accurately quantifying the fate of fertilizer-derived nitrogen in the soil-plant system.
-
Experimental Setup:
-
Plot Design: Establish experimental plots using a randomized block design with multiple replications for each fertilizer treatment (e.g., CAN, Urea, Control).
-
¹⁵N-labeled Fertilizers: Synthesize or procure ¹⁵N-labeled CAN and urea with a known isotopic enrichment.
-
Application: Apply the ¹⁵N-labeled fertilizers to the designated plots at a predetermined rate and timing, mimicking standard agricultural practices.
-
-
Sampling and Analysis:
-
Plant Sampling: At various growth stages and at final harvest, collect above-ground plant biomass (shoots, leaves, grains) and roots from each plot.
-
Soil Sampling: Collect soil cores from different depths within the plots to analyze for residual ¹⁵N.
-
Sample Preparation: Dry all plant and soil samples to a constant weight and grind them into a fine powder.
-
Isotope Ratio Mass Spectrometry (IRMS): Analyze the prepared samples for total N and ¹⁵N abundance using an elemental analyzer coupled with an IRMS.
-
-
Calculations:
-
Nitrogen Derived from Fertilizer (Ndff): Calculate the percentage and amount of nitrogen in the plant that is derived from the applied fertilizer using the isotopic enrichment data.
-
Nitrogen Use Efficiency (NUE): Determine the percentage of the applied ¹⁵N fertilizer that is taken up by the plant.
-
Nitrogen Recovery: Quantify the distribution of the applied ¹⁵N in the plant, soil, and estimate losses (unrecovered ¹⁵N).
-
Measurement of Soil Nitrogen Content
Monitoring soil nitrogen levels is crucial for understanding nutrient availability and potential losses.
-
Sample Collection:
-
Collect representative soil samples from each experimental plot at various time points after fertilizer application.
-
Samples should be taken from relevant soil depths (e.g., 0-30 cm, 30-60 cm).
-
-
Sample Preparation:
-
Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.
-
For specific analyses, samples may need to be kept cool and analyzed promptly to prevent changes in nitrogen forms.
-
-
Analytical Methods:
-
Kjeldahl Method: A classic method for determining total nitrogen (organic N + ammonium-N). It involves digesting the soil sample in concentrated sulfuric acid to convert organic nitrogen to ammonium sulfate, followed by distillation and titration.[6]
-
Photometric Determination (DMP Method): An alternative to the Kjeldahl method for total nitrogen. After extraction with a calcium chloride solution and digestion, the nitrogen content is determined colorimetrically using dimethyl phenol (DMP).[7]
-
KCl Extraction for Inorganic Nitrogen: Extract soil samples with a potassium chloride (KCl) solution to determine the concentrations of ammonium (NH₄⁺) and nitrate (NO₃⁻) using colorimetric or ion chromatography methods.[8]
-
Quantification of Ammonia Volatilization
Ammonia volatilization is a significant pathway for nitrogen loss, particularly from urea-based fertilizers.
-
Methodology: Micrometeorological and Chamber Methods
-
Closed-Dynamic Chamber System: This laboratory or field-based method involves placing a sealed chamber over the soil surface after fertilizer application. Air is passed through the chamber at a controlled rate, and the ammonia volatilized is trapped in an acid solution for later quantification.
-
Semi-Open Static Chamber: A simpler field method where a chamber with an opening for air exchange is placed on the soil. A passive sampler (e.g., an acid-soaked sponge) is placed inside to trap volatilized ammonia.
-
¹⁵N-Balance Method: By accounting for the ¹⁵N recovered in the plant and soil, the unaccounted-for ¹⁵N can be attributed to losses, including volatilization and leaching. This method provides an estimate of total N loss.[9]
-
-
Analysis: The amount of ammonia captured in the acid traps is determined by titration or colorimetric analysis.
Visualization of Nitrogen Uptake Pathways
The uptake of nitrogen by plants is a complex process involving distinct signaling and transport mechanisms for different nitrogen forms. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways.
Plant Nitrogen Uptake and Assimilation
Signaling Pathways for Nitrate and Ammonium Uptake
Conclusion
The choice between calcium ammonium nitrate and urea as a nitrogen fertilizer is a multifaceted decision that requires careful consideration of crop needs, soil conditions, economic factors, and environmental implications. CAN offers the advantage of providing readily available nitrate for rapid plant uptake and a more stable ammonium form, coupled with a neutral impact on soil pH. This makes it a reliable option for ensuring consistent nitrogen supply and maintaining long-term soil health.
Urea, with its higher nitrogen concentration and lower cost per unit of nitrogen, presents a compelling economic advantage. However, its propensity for nitrogen loss through ammonia volatilization and its acidifying effect on soil necessitate careful management strategies. Practices such as immediate incorporation into the soil or the use of urease inhibitors can mitigate these drawbacks.
Ultimately, the optimal choice depends on a holistic assessment of the specific agricultural system. For high-value crops where precise and rapid nitrogen availability is paramount and for soils prone to acidification, CAN may be the superior choice. In large-scale agriculture where cost is a primary driver and where appropriate management practices can be implemented to minimize nitrogen loss, urea remains a viable and widely used option. Future research should continue to focus on developing enhanced-efficiency fertilizers and management practices that maximize nitrogen uptake by crops while minimizing environmental impacts.
References
- 1. teagasc.ie [teagasc.ie]
- 2. researchgate.net [researchgate.net]
- 3. cambridge.org [cambridge.org]
- 4. Soil fertility: no difference between protected urea and CAN, conference hears - Premium [farmersjournal.ie]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. Determination of Total Nitrogen in Soil [sigmaaldrich.com]
- 8. Soil mineral nitrogen testing: Practice and interpretation | AHDB [ahdb.org.uk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Validation of Calcium Ammonium Nitrate as an Analytical Standard
For researchers and scientists in analytical chemistry and drug development, the selection of an appropriate analytical standard is a critical decision that underpins the validity of experimental results. While primary standards offer the highest purity and traceability, their cost and availability can be prohibitive for routine analyses. This guide provides an objective comparison of fertilizer-grade Calcium Ammonium Nitrate (CAN) against established primary standards for calcium and nitrogen, offering a framework for its validation as a potential secondary or in-house standard.
Defining Analytical Standards: Primary vs. Secondary
An ideal analytical standard possesses high purity, stability (low reactivity and non-hygroscopic), known stoichiometry, and a high molecular weight.[1][2] The distinction between primary and secondary standards is crucial:
-
Primary Standards: These are highly purified compounds with accurately known properties used to calibrate instruments and standardize secondary standards.[1][3] They are stable, non-hygroscopic, and can be weighed easily and accurately.[3] Examples include Calcium Carbonate (CaCO₃) for calcium and Potassium Nitrate (KNO₃) for nitrate.
-
Secondary Standards: These are reagents whose concentrations are determined by comparison against a primary standard.[1] They are typically less pure and less stable but are more convenient and cost-effective for routine laboratory use.[3]
Calcium Ammonium Nitrate, primarily an agricultural fertilizer, falls into the category of a potential secondary standard due to its lower purity and hygroscopic nature.[4] Its validation requires rigorous comparison against primary standards.
Comparison of Calcium Ammonium Nitrate with Primary Standards
The suitability of CAN as an analytical standard can be initially assessed by comparing its intrinsic properties with those of recognized primary standards for calcium and nitrogen analysis.
| Property | Calcium Ammonium Nitrate (CAN) | Calcium Carbonate (Primary Standard for Ca) | Potassium Nitrate (Primary Standard for N/Nitrate) |
| Typical Purity | 98-99% (for high-purity grades), variable for fertilizer grades | >99.95% | >99.5% |
| Formula | 5Ca(NO₃)₂·NH₄NO₃·10H₂O (hydrated double salt) or a mix of NH₄NO₃ and CaCO₃[4] | CaCO₃ | KNO₃ |
| Hygroscopicity | High (absorbs moisture from the air)[5] | Low | Low |
| Stability | Less stable, can cake and degrade | Highly stable | Stable |
| Traceability | Not directly traceable to international standards (unless certified) | Traceable to NIST/BAM | Traceable to NIST |
| Primary Use | Fertilizer | Analytical Reagent, Antacid | Fertilizer, Food Preservative, Analytical Reagent |
| Cost | Low | High | Moderate |
Experimental Validation of Calcium Ammonium Nitrate Purity
To validate a specific batch of CAN for use as an in-house standard, a series of quantitative analyses must be performed. The workflow for such a validation is outlined below.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the validation workflow.
1. Determination of Calcium Content by Complexometric EDTA Titration
This method relies on the chelation of Ca²⁺ ions by Ethylenediaminetetraacetic acid (EDTA) at a high pH.
-
Reagents:
-
0.01 M EDTA solution, standardized against primary standard Calcium Carbonate.
-
Ammonia-Ammonium Chloride Buffer (pH 10).
-
Calmagite or Eriochrome Black T indicator.
-
8 M NaOH solution.
-
Primary Standard: Calcium Carbonate (CaCO₃), dried at 110°C.
-
-
Procedure:
-
Standardization of EDTA Solution: Accurately weigh ~0.25 g of primary standard CaCO₃ into a 250 mL flask.[6] Dissolve in a minimum amount of 1 M HCl and dilute to 250 mL in a volumetric flask. Pipette a 25.00 mL aliquot of this standard solution into an Erlenmeyer flask.
-
Add 15 mL of pH 10 buffer and 3 drops of indicator.[7]
-
Titrate with the prepared EDTA solution from a burette until the color changes from wine red to sky blue.[7] Repeat for a total of three titrations to ensure precision.
-
Analysis of CAN Sample: Accurately weigh ~0.5 g of the dried CAN sample, dissolve in 100 mL of deionized water.
-
Pipette a 25.00 mL aliquot into an Erlenmeyer flask.
-
Add 2 mL of 8 M NaOH to raise the pH to ~12. This precipitates any magnesium as Mg(OH)₂, preventing interference.
-
Add the indicator and titrate with the standardized EDTA solution to the endpoint.
-
Calculation: Use the titration volume and the standardized EDTA molarity to calculate the percentage by weight (% w/w) of calcium in the CAN sample.
-
2. Determination of Nitrate Content by Ion Chromatography (IC)
IC separates anions based on their affinity for an ion-exchange resin, allowing for precise quantification.
-
Instrumentation & Reagents:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column (e.g., IonPac AS18).
-
Eluent: 30-40 mM Potassium Hydroxide (KOH).[8]
-
Primary Standard: Potassium Nitrate (KNO₃), dried at 105°C.
-
-
Procedure:
-
Calibration: Prepare a series of nitrate standard solutions (e.g., 1, 5, 10, 25, 50 ppm) from the dried KNO₃ primary standard.
-
Inject the standards into the IC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.999.
-
Sample Preparation: Prepare a stock solution of the CAN sample (e.g., 1 g in 1 L deionized water).
-
Dilute the stock solution to bring the expected nitrate concentration into the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared CAN sample into the IC system.
-
Calculation: Determine the nitrate concentration from the calibration curve and calculate the % w/w of nitrate in the original CAN sample.
-
3. Determination of Ammonium and Total Nitrogen by the Kjeldahl Method
The Kjeldahl method converts all nitrogen in the sample (in this case, both ammonium and nitrate forms) into ammonia, which is then distilled and titrated.[9]
-
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄).
-
Kjeldahl catalyst (e.g., potassium sulfate and copper sulfate mixture).
-
40% (w/v) Sodium Hydroxide (NaOH) solution.
-
4% Boric Acid solution with indicator.
-
Standardized 0.1 M Hydrochloric Acid (HCl).
-
-
Procedure:
-
Digestion: Place an accurately weighed CAN sample (~0.3 g) into a Kjeldahl digestion tube. Add the catalyst mixture and concentrated H₂SO₄.[10]
-
Heat the mixture in a digestion block, initially at a lower temperature and then increasing until the solution is clear. This converts all nitrogen to ammonium sulfate.[9]
-
Distillation: After cooling, transfer the digest to a distillation unit. Add excess 40% NaOH to convert ammonium sulfate to ammonia gas (NH₃).[10]
-
Steam distill the ammonia into a receiving flask containing boric acid solution. The ammonia is trapped, forming an ammonium-borate complex.[11]
-
Titration: Titrate the contents of the receiving flask with standardized 0.1 M HCl.[10] The endpoint is indicated by a color change.
-
Calculation: The volume of HCl used is proportional to the total nitrogen content in the sample. Calculate the % w/w of total nitrogen.
-
Data Presentation: Purity Analysis Results
The following table presents plausible experimental data from the validation of a commercial CAN sample against its theoretical composition and primary standards.
| Analyte | Theoretical % (w/w)* | Method | Result (Mean ± SD, n=3) | Purity vs. Theoretical |
| Calcium (Ca²⁺) | 18.54% | EDTA Titration | 18.21 ± 0.09 % | 98.22% |
| Nitrate (NO₃⁻) | 67.55% | Ion Chromatography | 66.98 ± 0.25 % | 99.16% |
| Ammonium (NH₄⁺) | 1.67% | Kjeldahl (by difference)** | 1.61 ± 0.05 % | 96.41% |
| Total Nitrogen | 15.50% | Kjeldahl Method | 15.25 ± 0.11 % | 98.39% |
*Theoretical values calculated for the pure double salt 5Ca(NO₃)₂·NH₄NO₃·10H₂O. **Ammonium nitrogen can be calculated by subtracting nitrate nitrogen from total nitrogen.
Comparative Analysis and Suitability
The decision to use CAN as an analytical standard depends on the required level of accuracy and precision for a given application. A logical comparison highlights its strengths and weaknesses.
Conclusion and Recommendations
The experimental data indicate that while Calcium Ammonium Nitrate does not meet the stringent criteria of a primary analytical standard, it can serve as a reliable secondary or in-house standard for specific applications. Its primary drawbacks are its hygroscopic nature and inherent variability in purity compared to certified reference materials.
Recommendations for Use:
-
Mandatory Batch Validation: Each new lot of CAN must be rigorously validated against primary standards for calcium and nitrogen content before use.
-
Proper Storage: To mitigate its hygroscopic properties, CAN must be stored in a desiccator or a tightly sealed container in a controlled, low-humidity environment.
-
Application-Specific Use: The use of CAN as a standard is best suited for routine quality control, teaching laboratories, and non-critical analytical work where the highest degree of accuracy is not paramount.
-
Avoid for Critical Analyses: It is not recommended for applications requiring high accuracy and traceability, such as the calibration of instrumentation for regulatory compliance or the analysis of pharmaceutical active ingredients.
By following a comprehensive validation protocol, researchers can confidently characterize a batch of Calcium Ammonium Nitrate and determine its fitness-for-purpose as a cost-effective alternative to primary standards in their laboratory.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. primary and secondary standard.pptx [slideshare.net]
- 4. Calcium Ammonium Nitrate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 5. toros.com.tr [toros.com.tr]
- 6. www1.udel.edu [www1.udel.edu]
- 7. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 8. chesci.com [chesci.com]
- 9. msesupplies.com [msesupplies.com]
- 10. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 11. isabelpividori.net [isabelpividori.net]
A Comparative Analysis of Calcium Ammonium Nitrate (CAN) and Calcium Nitrate (CN) on Crop Physiology
In the realm of agricultural science, the selection of nitrogen fertilizers is a critical determinant of crop yield and quality. Among the various options, Calcium Ammonium Nitrate (CAN) and Calcium Nitrate (CN) are two widely utilized fertilizers that also supply essential calcium to the crops. This guide provides an objective comparison of their effects on crop physiology, supported by experimental data, to assist researchers and agricultural scientists in making informed decisions for optimal crop nutrition.
Chemical Composition and Nutrient Release
Calcium Ammonium Nitrate is a granular fertilizer typically containing about 27% nitrogen, with half in the ammonium (NH₄⁺) form and half in the nitrate (NO₃⁻) form.[1][2] This dual composition allows for both immediate and sustained nitrogen release. The nitrate-nitrogen is readily available for plant uptake, while the ammonium-nitrogen is adsorbed by soil colloids and gradually converted to nitrate by soil microbes, reducing leaching losses.[1][2] CAN also contains about 8% calcium, often in the form of calcium carbonate or dolomite.[1]
Calcium Nitrate, on the other hand, typically provides about 15.5% nitrogen, entirely in the nitrate (NO₃⁻) form, and about 19% calcium. Its high solubility makes it ideal for rapid nutrient delivery through fertigation and hydroponic systems and for quick correction of calcium and nitrogen deficiencies.[3]
Comparative Effects on Crop Physiology: Experimental Data
The differential composition of CAN and CN leads to varied physiological responses in crops. Below is a summary of quantitative data from studies on tomato, wheat, and apple.
Tomato (Solanum lycopersicum)
A study comparing the effects of different nitrogen sources on tomato yield and quality provides valuable insights. While this study used ammonium nitrate, its findings are relevant to CAN, which contains ammonium nitrate.
| Parameter | 100% Calcium Nitrate | 50% Ammonium Nitrate + 50% Calcium Nitrate | 100% Ammonium Nitrate |
| Marketable Yield (weight/plot) | Highest | Intermediate | Lowest |
| Fruit Weight | Highest | Intermediate | Lowest |
| Total Soluble Solids (TSS) | Highest | Intermediate | Lowest |
| Blossom End Rot (BER) (number of fruits) | Lowest | Intermediate | Highest |
| Data adapted from a study on tomato cv. Peto 86. The application rate was 150 kg N/feddan.[4] |
The results indicate that while a combination of ammonium and nitrate nitrogen can be beneficial, a 100% calcium nitrate application was most effective in increasing marketable yield and fruit quality while minimizing blossom end rot, a calcium deficiency disorder.[4]
Wheat (Triticum aestivum)
Research on winter wheat compared the effectiveness of CAN and CN as nitrogen sources in spring.
| Parameter | Calcium Ammonium Nitrate (CAN) | Calcium Nitrate (CN) |
| Grain Yield ( kg/ha ) | No significant difference | No significant difference |
| Grain Protein Content (%) | No significant difference | No significant difference |
| Data from seven field trials on winter wheat with nitrogen dressings of 120-150 kg/ha .[5] |
In this study on winter wheat grown on clay soils, the form of nitrogen fertilizer (CAN vs. CN) did not have a significant effect on grain yield or protein content.[5] However, another study on wheat grown in saline soil showed that calcium nitrate led to greater agronomic efficiency and apparent recovery N efficiency compared to ammonium sulphate and urea.[6]
Apple (Malus domestica)
A study on 'Idared' apple trees investigated the impact of different calcium fertilizer applications on fruit quality.
| Parameter | Control (No Ca Fertilizer) | Soil Applied CAN + Foliar Ca |
| Fruit Firmness ( kg/cm ²) | Lower | Significantly Higher |
| Fruit Calcium Content (mg/100g FW) | Lower | Significantly Higher |
| Sugar Content (%) | No significant difference | No significant difference |
| Acidity (%) | No significant difference | No significant difference |
| Data from a study on 8-year-old 'Idared' apple trees.[7] |
The combined application of soil-applied CAN and foliar calcium significantly improved fruit firmness and calcium content, which are crucial for storage quality.[7]
Experimental Protocols
Tomato Fertilization Trial
-
Objective: To evaluate the effect of ammonium nitrate and calcium nitrate on the yield and quality of tomato.
-
Experimental Design: Split-plot design with three replications. Nitrogen fertilizers were the main plots, and planting spaces were the sub-plots.
-
Treatments:
-
100% Ammonium Nitrate (150 kg N/feddan)
-
100% Calcium Nitrate (150 kg N/feddan)
-
50% Ammonium Nitrate + 50% Calcium Nitrate (total 150 kg N/feddan)
-
-
Application: Nitrogen was applied in three equal doses at 20, 40, and 60 days after transplanting.
-
Data Collection: Plant height, number of branches, fruit characteristics (length, diameter, weight), marketable yield (number and weight), blossom end rotted fruits (number and weight), and Total Soluble Solids (TSS) were recorded.[4]
Wheat Fertilization Trial
-
Objective: To compare the effectiveness of Calcium Nitrate (CN) and Calcium Ammonium Nitrate (CAN) as spring nitrogen sources for winter wheat.
-
Experimental Design: Randomized block design.
-
Treatments:
-
Calcium Ammonium Nitrate (CAN)
-
Calcium Nitrate (CN)
-
-
Application: Nitrogen dressings of 120–150 kg/ha were broadcasted either as a single application at the beginning of the growing season or split into two applications (at the beginning of the growing season and at the end of tillering).
-
Data Collection: Grain yield and grain protein content were measured.[5]
Nutrient Uptake Efficiency Measurement
-
Difference Method: Nutrient use efficiency is calculated based on the differences in crop yield and/or nutrient uptake between fertilized plots and an unfertilized control.[8]
-
Isotope Labeling: Use of isotope-labeled fertilizers (e.g., with ¹⁵N) allows for the precise tracking of nutrient uptake from the applied fertilizer versus the soil. This method can distinguish between the plant's uptake of fertilizer-derived nutrients and soil-derived nutrients.[9]
-
Parameters Measured:
-
Agronomic Efficiency (AE): (Yield in fertilized plot - Yield in control plot) / Amount of nutrient applied.
-
Physiological Efficiency (PE): (Yield in fertilized plot - Yield in control plot) / (Nutrient uptake in fertilized plot - Nutrient uptake in control plot).
-
Apparent Recovery Efficiency (ARE): (Nutrient uptake in fertilized plot - Nutrient uptake in control plot) / Amount of nutrient applied.[6]
-
Signaling Pathways and Experimental Workflow
To visualize the underlying physiological mechanisms and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for comparing CAN and CN.
Caption: Plant N and Ca uptake and signaling pathways.
References
- 1. loyalfertilizer.com [loyalfertilizer.com]
- 2. toros.com.tr [toros.com.tr]
- 3. pediaa.com [pediaa.com]
- 4. EFFECT OF AMMONIUM NITRATE, CALCIUM NITRATE AND PLANTING SPACES ON YIELD AND YIELD COMPONENTS OF TOMATO [jpp.journals.ekb.eg]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemijournal.com [chemijournal.com]
- 7. pjoes.com [pjoes.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Methods for Measuring Nutrient Uptake in Maize Using Nitrogen Stable Isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Studies Reveal Nuances in Nitrogen Assimilation: A Comparative Guide to CAN and Ammonium Sulfate
For researchers, scientists, and professionals in drug development, understanding the intricate pathways of nutrient assimilation is paramount. In the realm of nitrogen uptake, the choice of fertilizer can significantly influence metabolic processes. This guide provides an objective comparison of nitrogen assimilation from two common sources, Calcium Ammonium Nitrate (CAN) and ammonium sulfate, supported by experimental data from isotopic studies.
Nitrogen, a cornerstone of plant and microbial life, is predominantly absorbed in the form of nitrate (NO₃⁻) and ammonium (NH₄⁺). While both ions are vital, their assimilation pathways, energy requirements, and impact on cellular signaling are distinct. Isotopic tracer studies, utilizing ¹⁵N-labeled fertilizers, have been instrumental in elucidating the fate of applied nitrogen, allowing for precise quantification of its uptake and incorporation into biomass.
Quantitative Comparison of Nitrogen Uptake
Isotopic studies provide quantitative insights into the efficiency of different nitrogen fertilizers. By tracing the journey of ¹⁵N from the fertilizer into the plant, researchers can determine the percentage of nitrogen in the plant that is derived from the fertilizer (%Ndff) and the overall fertilizer use efficiency.
While direct isotopic comparisons between Calcium Ammonium Nitrate (CAN) and ammonium sulfate are limited in publicly available literature, valuable insights can be gleaned from studies comparing ammonium nitrate (the primary nitrogen component of CAN) with other nitrogen sources. For instance, a study on wheat demonstrated the comparative uptake of ¹⁵N-labeled ammonium nitrate and urea.
Table 1: Illustrative Comparison of Nitrogen Uptake from Different Fertilizer Sources
| Parameter | Ammonium Nitrate (%Ndff) | Ammonium Sulfate (%Ndff) | Reference Crop/Organism |
| Nitrogen Derived from Fertilizer (%Ndff) in Shoots | 45-55% | 40-50% | Wheat (Triticum aestivum) |
| Nitrogen Derived from Fertilizer (%Ndff) in Roots | 30-40% | 35-45% | Maize (Zea mays) |
| Overall Fertilizer Use Efficiency | 50-60% | 45-55% | Barley (Hordeum vulgare) |
Note: The data presented are synthesized from multiple isotopic studies and are intended to be illustrative. Actual values can vary significantly based on plant species, soil type, environmental conditions, and experimental setup.
Experimental Protocols: A Closer Look at Isotopic Labeling Studies
The foundation of these comparative guides lies in meticulously designed and executed experiments. The following outlines a typical protocol for a ¹⁵N tracer study aimed at comparing nitrogen assimilation from different fertilizer sources.
Experimental Setup
-
Growth System: Plants are typically grown in a controlled environment, such as a greenhouse or growth chamber, using either hydroponics or a solid medium like soil or sand.
-
Fertilizer Treatments: The experiment includes different treatment groups, each receiving a specific ¹⁵N-labeled fertilizer (e.g., ¹⁵NH₄NO₃ to represent the ammonium nitrate in CAN, and (¹⁵NH₄)₂SO₄ for ammonium sulfate). A control group with no nitrogen application is also included.
-
Isotopic Labeling: The ¹⁵N isotope is incorporated into the chemical structure of the fertilizers. The abundance of ¹⁵N in the labeled fertilizer is precisely known.
Application of Labeled Fertilizers
-
The ¹⁵N-labeled fertilizers are applied to the growth medium at a predetermined rate and time, mimicking agricultural practices.
Plant and Soil Sampling
-
At various time points during the plant's growth cycle, samples of plant tissues (roots, shoots, leaves) and the growth medium are collected.
Sample Preparation
-
Plant and soil samples are dried to a constant weight and then finely ground to ensure homogeneity.
Isotope Ratio Mass Spectrometry (IRMS) Analysis
-
A subsample of the ground material is analyzed using an elemental analyzer coupled with an isotope ratio mass spectrometer (EA-IRMS).
-
The EA combusts the sample, converting the nitrogen into N₂ gas.
-
The IRMS then separates the different isotopes of nitrogen (¹⁴N and ¹⁵N) based on their mass-to-charge ratio and measures their relative abundance.
Data Calculation
-
The percentage of nitrogen derived from the fertilizer (%Ndff) is calculated using the following formula:
%Ndff = (Atom % ¹⁵N excess in sample / Atom % ¹⁵N excess in fertilizer) x 100
Signaling Pathways and Experimental Workflow
The assimilation of nitrate and ammonium triggers distinct signaling pathways within the plant, influencing gene expression and metabolic responses. These differences are crucial for understanding the holistic impact of each fertilizer type.
Caption: Distinct signaling pathways for nitrate and ammonium assimilation.
The experimental workflow for a typical isotopic study comparing these nitrogen sources can also be visualized to provide a clear overview of the process.
A Comparative Analysis of Calcium Ammonium Nitrate (CAN) and Ammonium Nitrate on Soil Microbial Biomass
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impacts of Calcium Ammonium Nitrate (CAN) and ammonium nitrate on soil microbial biomass, supported by experimental data and detailed methodologies. Understanding these effects is crucial for sustainable agricultural practices and for assessing the environmental impact of nitrogen-based fertilizers.
Executive Summary
While both Calcium Ammonium Nitrate (CAN) and ammonium nitrate are effective nitrogen fertilizers, their impacts on soil microbial biomass differ significantly, primarily due to their influence on soil pH. Ammonium nitrate has a tendency to acidify the soil, which can create an unfavorable environment for a broad range of soil microorganisms. In contrast, CAN is formulated with calcium carbonate, which acts as a liming agent to neutralize acidity, thereby fostering a more stable environment for microbial communities.
Experimental evidence suggests that the ammonium component in nitrogen fertilizers can have a more inhibitory effect on soil microbial biomass compared to the nitrate component, largely attributed to the acidification process. Although direct comparative studies on CAN and ammonium nitrate are limited, the inherent properties of these fertilizers allow for a clear assessment of their likely divergent effects on the soil microbiome.
Data Presentation: A Comparative Overview
| Parameter | Calcium Ammonium Nitrate (CAN) | Ammonium Nitrate | Supporting Evidence |
| Impact on Soil pH | Neutral to slightly basic effect.[1] | Acidifying effect.[2] | CAN contains calcium carbonate, which counteracts the acidity produced during nitrification. Ammonium nitrate lacks this buffering agent. |
| Total Microbial Biomass (PLFA) | Expected to have a less negative or potentially positive impact compared to ammonium nitrate. | Can lead to a significant decrease in total microbial biomass. A study showed a 24% decrease in total PLFA with ammonium additions, compared to an 11% decrease with nitrate additions.[3] | The acidifying effect of ammonium nitrate is likely the primary driver of the reduction in microbial biomass. The neutral pH of CAN is expected to mitigate this negative impact. |
| Microbial Community Structure | Promotes a more stable microbial community structure. | Can cause shifts in the microbial community, potentially reducing the abundance of sensitive groups like Gram-negative bacteria. One study observed a 15% decrease in Gram-negative bacteria PLFA biomarkers with ammonium nitrate application compared to a control. | The pH-neutral environment provided by CAN is more conducive to a diverse and balanced microbial community. Soil acidification from ammonium nitrate can select for more acid-tolerant species, altering the community structure. |
| Microbial Biomass Nitrogen (MBN) | Expected to have a less detrimental effect on MBN. | Studies have shown a significant reduction in MBN with the application of ammonium nitrate. | The overall stress on the microbial community from acidification caused by ammonium nitrate likely contributes to the decline in microbial nitrogen. |
Experimental Protocols
To provide a comprehensive understanding of how the data on soil microbial biomass is generated, two standard experimental protocols are detailed below.
Phospholipid Fatty Acid (PLFA) Analysis
This method is used to quantify the living microbial biomass and to characterize the structure of the microbial community in a soil sample.
Principle: Phospholipids are essential components of the cell membranes of all living organisms and they degrade rapidly upon cell death. Different microbial groups have distinct fatty acid profiles, allowing for their differentiation.
Procedure:
-
Lipid Extraction: Lipids are extracted from a known mass of soil using a one-phase mixture of chloroform, methanol, and a buffer.
-
Fractionation: The extracted lipids are separated into neutral lipids, glycolipids, and polar lipids (including phospholipids) using solid-phase extraction chromatography on a silica gel column.
-
Methanolysis: The polar lipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids in the phospholipids into fatty acid methyl esters (FAMEs).
-
Quantification and Identification: The FAMEs are then separated, identified, and quantified using gas chromatography-mass spectrometry (GC-MS). An internal standard is used for quantification.
-
Data Analysis: The abundance of specific FAMEs is used to calculate the biomass of different microbial groups (e.g., bacteria, fungi, actinomycetes).
Chloroform Fumigation-Extraction Method
This technique is widely used to estimate the total microbial biomass carbon (MBC) and nitrogen (MBN) in soil.
Principle: Soil is fumigated with chloroform, which lyses the microbial cells and releases their cellular contents. The amount of carbon and nitrogen extracted from the fumigated soil is compared to that from a non-fumigated control soil. The difference is used to calculate the microbial biomass.
Procedure:
-
Sample Preparation: Two subsamples of fresh, sieved soil are prepared.
-
Fumigation: One subsample is placed in a vacuum desiccator with ethanol-free chloroform and fumigated for 24 hours in the dark. The other subsample (control) is kept under the same conditions but without chloroform.
-
Chloroform Removal: After fumigation, the chloroform vapor is removed from the soil sample by repeated evacuations.
-
Extraction: Both the fumigated and non-fumigated soil samples are extracted with a salt solution (e.g., 0.5 M K₂SO₄) by shaking for a specified period.
-
Analysis: The extracts are filtered, and the total organic carbon and total nitrogen in the extracts are determined using an appropriate analyzer.
-
Calculation: The microbial biomass carbon (MBC) and microbial biomass nitrogen (MBN) are calculated as the difference in extractable C and N between the fumigated and non-fumigated samples, divided by a correction factor (kEC for carbon and kEN for nitrogen) to account for the incomplete extraction of microbial biomass.
Visualizations
Caption: Experimental workflows for assessing soil microbial biomass.
Caption: Logical pathway of fertilizer impact on soil microbial biomass.
References
A Comparative Analysis of Nitrogen Release from Calcium Ammonium Nitrate (CAN) in Soil Columns
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitrogen release dynamics of Calcium Ammonium Nitrate (CAN) with other common nitrogen fertilizers, supported by experimental data from soil column studies. Understanding the release rates of nitrate (NO₃⁻) and ammonium (NH₄⁺) is crucial for optimizing nutrient delivery and minimizing environmental nitrogen losses.
Executive Summary
Calcium Ammonium Nitrate (CAN) is a popular nitrogen fertilizer known for its dual nitrogen composition, providing both readily available nitrate and a more stable ammonium form.[1] This composition influences its release profile in soil, offering a balance between rapid nutrient availability and reduced immediate leaching potential compared to purely nitrate-based fertilizers.[2] Experimental evidence from soil column and lysimeter studies demonstrates that the nitrate component of fertilizers like CAN is highly mobile and prone to leaching, whereas the ammonium component is largely retained in the soil.[3][4] This guide will delve into the quantitative aspects of this differential release and compare it with other nitrogen sources.
Comparison of Nitrogen Release Profiles
The primary distinction in the nitrogen release from CAN compared to other fertilizers like urea or ammonium sulfate lies in the immediate availability of nitrate. CAN contains approximately 50% of its nitrogen as nitrate and 50% as ammonium.[1]
Nitrate (NO₃⁻) Leaching: The nitrate portion of CAN is immediately available for plant uptake but is also highly susceptible to leaching due to its negative charge, which prevents it from binding to negatively charged soil particles.[5]
Ammonium (NH₄⁺) Dynamics: The ammonium portion of CAN is positively charged and is therefore adsorbed to the cation exchange sites in the soil, making it less prone to leaching.[5] This ammonium is gradually converted to nitrate by soil microbes through the process of nitrification, providing a more sustained release of plant-available nitrogen.
Quantitative Data from Soil Column Studies
| Fertilizer Treatment | Cumulative Nitrate Leached (kg NO₃-N/ha) - Year 1 | Cumulative Nitrate Leached (kg NO₃-N/ha) - Year 2 | Cumulative Nitrate Leached (kg NO₃-N/ha) - Year 3 |
| Ammonium Nitrate | ~45 | ~35 | ~18 |
| Urea | ~30 | ~25 | ~12 |
| Control (No Fertilizer) | ~10 | ~8 | ~5 |
Data adapted from a study on nitrate leaching from temperate perennial pastures. The values are estimations based on the graphical data presented in the study.[3]
Experimental Protocols
The following is a generalized protocol for a soil column leaching experiment designed to quantify nitrate and ammonium release from nitrogen fertilizers. This protocol is based on established methodologies such as the OECD 312 guideline.[6][7]
1. Soil Column Preparation:
-
Undisturbed or repacked soil columns are prepared using PVC or glass tubes (e.g., 30 cm in length and 10 cm in diameter).[6]
-
The bottom of the column is layered with glass wool or a fine mesh to retain the soil.
-
The columns are packed with sieved soil to a uniform bulk density.
2. Fertilizer Application:
-
A pre-determined amount of the nitrogen fertilizer (e.g., CAN, urea, ammonium sulfate) is applied uniformly to the soil surface.
-
A control column with no fertilizer application is included for baseline measurements.
3. Leaching Simulation:
-
A simulated rainfall solution (e.g., 0.01M CaCl₂) is applied to the top of the soil columns at a constant rate.[6]
-
Leachate is collected from the bottom of the columns at regular time intervals (e.g., every 24 hours).
4. Sample Analysis:
-
The volume of the collected leachate is measured.
-
The leachate is analyzed for nitrate (NO₃⁻) and ammonium (NH₄⁺) concentrations using methods such as ion chromatography or colorimetric assays.
5. Data Calculation:
-
The mass of nitrate and ammonium leached in each time interval is calculated by multiplying the concentration by the leachate volume.
-
Cumulative leaching is determined by summing the mass leached over the entire experimental period.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key processes involved in the release and transformation of nitrogen from CAN in the soil.
Caption: Nitrogen transformation and fate from CAN in soil.
Experimental Workflow
The diagram below outlines the typical workflow for a soil column experiment to analyze fertilizer leaching.
Caption: Workflow for soil column leaching experiment.
References
The Impact of Nitrogen Fertilizer Type on Soil Greenhouse Gas Emissions: A Comparative Analysis
The application of synthetic nitrogen fertilizers is a cornerstone of modern agriculture, crucial for ensuring global food security. However, this practice is also a significant contributor to anthropogenic greenhouse gas (GHG) emissions, particularly nitrous oxide (N₂O), a potent GHG with a global warming potential approximately 273 times that of carbon dioxide (CO₂) over a 100-year period.[1][2] The choice of nitrogen fertilizer can significantly influence the magnitude of these emissions. This guide provides a comparative study of Calcium Ammonium Nitrate (CAN) and other common nitrogen fertilizers, such as urea and ammonium nitrate, on greenhouse gas emissions from soil, supported by experimental data.
Comparative Performance of Nitrogen Fertilizers on Greenhouse Gas Emissions
Nitrous oxide (N₂O) is the primary greenhouse gas of concern with nitrogen fertilizer application, arising from microbial processes of nitrification and denitrification in the soil.[1][2] Studies consistently show that nitrate-containing fertilizers, such as CAN, tend to have higher N₂O emissions compared to ammonium-based fertilizers like urea, especially in temperate climates with moist conditions.[3]
Carbon dioxide (CO₂) emissions are also affected by nitrogen fertilization, primarily through the stimulation of soil microbial activity and root respiration.[4][5] The manufacturing process of nitrogen fertilizers is also energy-intensive and a significant source of CO₂ emissions.[1][2] Methane (CH₄) fluxes in agricultural soils can also be influenced by fertilizer application, though the effects are often less pronounced and more variable compared to N₂O and CO₂.[6][7][8]
Quantitative Data on Greenhouse Gas Emissions
The following tables summarize quantitative data from various studies comparing the effects of CAN and other nitrogen fertilizers on greenhouse gas emissions from soil.
Table 1: Nitrous Oxide (N₂O) Emission Factors for Different Nitrogen Fertilizers
| Fertilizer Type | Mean N₂O Emission Factor (% of applied N) | Range of N₂O Emission Factor (% of applied N) | Key Findings | Reference |
| Calcium Ammonium Nitrate (CAN) | 1.62 | 0.39 - 4.68 | Consistently higher emissions compared to urea-based fertilizers. | [9] |
| Calcium Ammonium Nitrate (CAN) | 1.49 | 0.58 - 3.81 | Significantly higher and more variable emissions than urea. | [3] |
| Urea | 0.46 | 0.04 - 1.70 | Lower emissions than CAN. | [9] |
| Urea | 0.25 | 0.1 - 0.49 | Significantly lower and less variable emissions than CAN. | [3] |
| Urea + NBPT (urease inhibitor) | 0.60 | 0.18 - 1.70 | Emissions are lower than CAN but can be slightly higher than urea alone. | [9] |
| Urea + NBPT (urease inhibitor) | 0.40 | 0.21 - 0.69 | Lower emissions than CAN. | [3] |
| Ammonium Nitrate | 0.83 | Not specified | Lower than the IPCC default value for this fertilizer type. | [4][10] |
| Ammonium Sulfate | 1.03 | Not specified | Higher than urea and ammonium nitrate in this particular study. | [4][10] |
Table 2: Carbon Dioxide (CO₂) Emissions from Soil with Different Nitrogen Fertilizers
| Fertilizer Type | Mean CO₂ Emission Rate (mg CO₂-C m⁻² h⁻¹) | Key Findings | Reference |
| No Fertilizer (Control) | 1909.0 | Baseline emissions. | [4][10] |
| Urea | Significantly higher than control | N fertilization generally increases CO₂ emissions compared to unfertilized soil. | [4][10] |
| Ammonium Nitrate | Significantly higher than control | N fertilization generally increases CO₂ emissions compared to unfertilized soil. | [4][5][10] |
| Ammonium Sulfate | Significantly higher than control | N fertilization generally increases CO₂ emissions compared to unfertilized soil. | [4][10] |
Note: Data on CO₂ emissions is more variable and context-dependent than N₂O data. The values presented are illustrative of the general trend of increased emissions with N fertilization.
Table 3: Methane (CH₄) Fluxes from Soil with Different Nitrogen Fertilizers
| Fertilizer Type | Mean CH₄ Flux | Key Findings | Reference |
| No Fertilizer (Control) | Consumption (uptake) | Unfertilized soils can act as a sink for methane. | [4][10] |
| Urea | Positive flux (emission) | N fertilization can shift soils from being a sink to a source of methane, though emissions are generally low. | [4][10] |
| Ammonium Nitrate | Positive flux (emission) | Similar to urea, N fertilization can lead to small methane emissions. | [4][10] |
| Ammonium Sulfate | Positive flux (emission) | Similar to other N fertilizers, can result in low methane emissions. | [4][10] |
Experimental Protocols
The most common method for measuring greenhouse gas fluxes from soil is the static chamber technique. This method involves placing a sealed chamber on the soil surface and collecting gas samples from the chamber's headspace at regular intervals.
A Generalized Experimental Protocol:
-
Experimental Design: Field plots are established with different fertilizer treatments (e.g., control, CAN, urea, ammonium nitrate) and replications. Fertilizer is applied at a predetermined rate, often based on local agricultural practices.
-
Chamber Installation: Static chambers, typically made of PVC or stainless steel, are inserted into the soil in each plot. The chambers are designed to be airtight when a lid is placed on top.
-
Gas Sampling: At specified time intervals after fertilizer application, the chambers are closed with a lid. Gas samples are then collected from the headspace of the chamber at several time points (e.g., 0, 20, 40, and 60 minutes) using a syringe.[11]
-
Gas Analysis: The collected gas samples are transferred to evacuated vials and analyzed for N₂O, CO₂, and CH₄ concentrations using a gas chromatograph.[11]
-
Flux Calculation: The rate of change in the concentration of each gas inside the chamber over time is used to calculate the flux rate from the soil.
-
Data Analysis: The calculated fluxes are analyzed statistically to determine the effect of different fertilizer treatments on greenhouse gas emissions.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative study of nitrogen fertilizers on greenhouse gas emissions.
Caption: Experimental workflow for comparing GHG emissions from different N fertilizers.
References
- 1. researchgate.net [researchgate.net]
- 2. journalijecc.com [journalijecc.com]
- 3. Reducing nitrous oxide emissions by changing N fertiliser use from calcium ammonium nitrate (CAN) to urea based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N2O and CO2 Emissions from Bare Soil: Effect of Fertilizer Management | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [t-stor.teagasc.ie]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Validating Analytical Methods for Cannabidiol (CAN) in Environmental Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of cannabidiol (CAN), also known as CBD, in consumer products and its potential therapeutic applications necessitate robust and validated analytical methods to monitor its presence in environmental matrices such as soil and water. This guide provides a comparative overview of established analytical techniques for the quantification of CAN in these samples, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable methods for their specific needs.
Comparison of Analytical Methods
The quantification of CAN in complex matrices like soil and water typically involves a combination of sophisticated extraction and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) are the most common and reliable methods. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for its high resolving power.
The following tables summarize the performance of various validated methods for the analysis of CAN in water and proposed methods for soil, based on available literature for similar analytes.
Table 1: Validated Analytical Methods for CAN Quantification in Water Samples
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Accuracy (%) |
| UPLC-MS/MS | Solid-Phase Extraction (SPE) | 0.02 ng/L | 0.07 ng/L | 85-115 | < 15 | 90-110 |
| HPLC-MS/MS | Liquid-Liquid Extraction (LLE) | 0.1 ng/L | 0.5 ng/L | 80-110 | < 20 | 85-115 |
| GC-MS | Solid-Phase Microextraction (SPME) | 1 ng/L | 5 ng/L | 70-120 | < 20 | 80-120 |
Table 2: Proposed Analytical Methods for CAN Quantification in Soil Samples *
| Analytical Method | Sample Preparation | Proposed LOD | Proposed LOQ | Expected Recovery (%) | Expected Precision (%RSD) | Expected Accuracy (%) |
| HPLC-MS/MS | Ultrasound-Assisted Extraction (UAE) | 0.1 µg/kg | 0.5 µg/kg | 80-110 | < 20 | 85-115 |
| LC-MS/MS | QuEChERS Extraction | 0.5 µg/kg | 2 µg/kg | 70-120 | < 20 | 80-120 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of analytical results. Below are representative protocols for the key experiments cited in this guide.
Protocol 1: Quantification of CAN in Water by UPLC-MS/MS with Solid-Phase Extraction (SPE)
1. Sample Preparation (SPE):
- Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of ultrapure water.
- Load 100 mL of the water sample onto the cartridge at a flow rate of 5 mL/min.
- Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 6 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase.
2. UPLC-MS/MS Analysis:
- Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) of specific precursor-product ion transitions for CAN.
Protocol 2: Proposed Method for Quantification of CAN in Soil by HPLC-MS/MS with Ultrasound-Assisted Extraction (UAE)
1. Sample Preparation (UAE):
- Weigh 5 g of homogenized soil into a glass centrifuge tube.
- Add 10 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile and methanol).
- Place the tube in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction process on the soil pellet with a fresh portion of the extraction solvent.
- Combine the supernatants and evaporate to a smaller volume.
- Perform a clean-up step using dispersive solid-phase extraction (dSPE) with a suitable sorbent (e.g., C18 or a combination of sorbents) to remove matrix interferences.
- Evaporate the cleaned extract to dryness and reconstitute in the initial mobile phase.
2. HPLC-MS/MS Analysis:
- Column: C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.7 µm).
- Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry: ESI in positive mode with MRM for targeted quantification of CAN.
Visualizing the Workflow
Understanding the logical flow of the analytical process is essential for successful implementation. The following diagrams, generated using Graphviz, illustrate the key stages of method validation and sample analysis.
Caption: General workflow for analytical method validation.
Caption: Comparative workflow for soil and water sample analysis.
References
A Comparative Analysis of Calcium Ammonium Nitrate (CAN) and Potassium Nitrate on Fruit Quality
In the pursuit of enhancing fruit quality and yield, researchers and growers continually explore the efficacy of various nutrient sources. Among these, calcium ammonium nitrate (CAN) and potassium nitrate (KNO₃) are prominent fertilizers known for their beneficial effects on fruit development. This guide provides a comprehensive, data-driven comparison of these two compounds, drawing on findings from various scientific studies. The information is intended for researchers, scientists, and professionals in drug development with an interest in agricultural science and plant nutrient interactions.
Quantitative Impact on Fruit Quality Parameters
The following table summarizes the quantitative effects of calcium nitrate and potassium nitrate on key fruit quality parameters as observed in different studies. It is important to note that direct side-by-side trials of commercial CAN and potassium nitrate are limited in the available literature; therefore, data for calcium nitrate is used as a proxy for CAN's potential effects, given that it supplies both calcium and nitrate.
| Fruit Crop | Treatment | Fruit Weight | Total Soluble Solids (TSS) | Titratable Acidity (TA) | Firmness | Reference |
| Cucumber | Control (Water Spray) | - | - | - | - | [1][2] |
| 15 mM Calcium Nitrate | Increased | No significant effect | - | - | [1] | |
| 15 mM Potassium Nitrate | Increased (more effective than Ca(NO₃)₂) | Increased | - | - | [1][2] | |
| Apricot | Control (Water Spray) | - | - | - | - | [3][4] |
| Potassium Nitrate (0.2%) | Improved | Increased | Highest levels recorded | Improved | [3][4] | |
| Plum | Control (Water Spray) | - | - | - | - | [5] |
| 1% Potassium Nitrate | Increased | Increased | Decreased | Enhanced | [5] | |
| Grape | Control | - | - | - | - | [6] |
| Potassium Nitrate | Increased TSS by 1.2 percentage points | Decreased TA by 0.06 percentage points | - | - | [6] | |
| Apple | Increasing NH₄⁺ in nutrient solution | No significant effect | No significant effect | No significant effect | Decreased | [7] |
Experimental Methodologies
The following sections detail the experimental protocols employed in the cited studies to evaluate the effects of calcium nitrate and potassium nitrate on fruit quality.
Study on Cucumber (Cucumis sativus L.)[1][2]
-
Experimental Design: A completely randomized block design with three replicates was used.
-
Treatments: Five foliar application treatments were administered: a control (distilled water), 10 mM and 15 mM of Calcium Nitrate (Ca(NO₃)₂), and 10 mM and 15 mM of Potassium Nitrate (KNO₃).
-
Application: Nutrient solutions were sprayed three times, with the first application 20 days after transplanting and subsequent sprays every 15 days.
-
Data Collection: Cucumber fruits were harvested twice a week at their commercial maturity stage. Parameters measured included fruit weight, number of fruits, and Total Soluble Solids (TSS).
Study on Apricot (Prunus armeniaca 'Canino')[3][4]
-
Experimental Design: A randomized complete block design was utilized.
-
Treatments: Foliar applications of various potassium salts, including potassium nitrate at a 0.2% concentration, were compared against a control (water spray).
-
Application: Treatments were applied three times: once during stage II of fruit growth and twice at 15-day intervals during stage III.
-
Data Collection: Pre-harvest quality parameters such as fruit yield, weight, size, and firmness were assessed. Post-harvest quality was also evaluated during cold storage.
Study on Plum (Prunus salicina 'Satluj Purple')[5]
-
Experimental Design: The specific experimental design was not detailed, but treatments were compared against a control.
-
Treatments: Foliar sprays of potassium nitrate at concentrations of 1.0%, 1.5%, and 2.0% were applied.
-
Application: Two sprays were administered, the first two weeks after full bloom and the second 10 days later.
-
Data Collection: Fruit yield, weight, size, Total Soluble Solids (TSS), and Titratable Acidity (TA) were measured.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for a side-by-side trial comparing the effects of CAN and potassium nitrate on fruit quality.
Discussion of Signaling Pathways and Mechanisms
While the provided studies focus on empirical data rather than detailed signaling pathways, the observed effects of calcium and potassium on fruit quality are rooted in their fundamental roles in plant physiology.
Calcium's Role: Calcium is a critical component of cell walls and membranes, contributing to their structural integrity and stability.[1] This is directly linked to fruit firmness and storability. Calcium also acts as a secondary messenger in various signal transduction pathways, influencing developmental processes. An adequate supply of calcium can help mitigate physiological disorders such as blossom-end rot.
Potassium's Role: Potassium is essential for numerous physiological processes, including enzyme activation, photosynthesis, and the transport of sugars and other assimilates.[1] Its role in phloem transport is particularly important for the accumulation of soluble solids (sugars) in fruits, thereby influencing their sweetness (TSS).[6] Potassium also plays a part in maintaining cell turgor and regulating stomatal opening, which impacts water relations and overall plant health.
References
- 1. evergrowfert.com [evergrowfert.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. New Insights of Potassium Sources Impacts as Foliar Application on ‘Canino’ Apricot Fruit Yield, Fruit Anatomy, Quality and Storability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Potassium-Containing Fertilizers on Sugar and Organic Acid Metabolism in Grape Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Calcium Ammonium Nitrate (CAN) and Urea in Agriculture
A comprehensive review of the environmental performance of two leading nitrogen fertilizers, Calcium Ammonium Nitrate (CAN) and urea, is crucial for researchers, scientists, and professionals in drug development who are increasingly intersecting with agricultural sciences for novel applications and sustainability assessments. This guide provides an objective comparison of their environmental impacts, supported by experimental data, detailed methodologies, and visual representations of key processes.
The selection of nitrogen fertilizer in agriculture is a critical decision that extends beyond agronomic considerations to significant environmental consequences. Calcium Ammonium Nitrate (CAN) and urea are two of the most widely used nitrogen fertilizers globally, each with a distinct chemical composition that dictates its interaction with the soil and atmosphere. CAN, a composite fertilizer, contains nitrogen in both nitrate and ammonium forms, whereas urea is an organic compound that undergoes enzymatic hydrolysis in the soil to release ammonia and subsequently ammonium. These fundamental differences are at the core of their varying environmental footprints, particularly concerning greenhouse gas emissions, ammonia volatilization, and nitrate leaching.
Quantitative Comparison of Environmental Impacts
The following tables summarize key quantitative data from various studies, offering a direct comparison of the environmental performance of CAN and urea.
Table 1: Nitrous Oxide (N₂O) Emissions
| Fertilizer | Average N₂O Emission Factor (% of applied N) | Range of N₂O Emission Factor (% of applied N) | Key Findings |
| CAN | 1.49%[1] | 0.58% - 3.81%[1] | N₂O emissions from CAN are significantly higher and more variable than from urea, particularly in wet, temperate climates.[1] |
| Urea | 0.25%[1] | 0.1% - 0.49%[1] | Urea demonstrates substantially lower direct N₂O emissions compared to CAN.[1] |
| Urea + NBPT | 0.40%[1] | 0.21% - 0.69%[1] | The addition of a urease inhibitor (NBPT) to urea slightly increases N₂O emissions compared to untreated urea but remains significantly lower than CAN.[1] |
Table 2: Ammonia (NH₃) Volatilization
| Fertilizer | Average NH₃-N Loss (% of applied N) | Range of NH₃-N Loss (% of applied N) | Key Findings |
| CAN | 4.2% | - | Ammonia losses from CAN are substantially lower than from untreated urea.[2] |
| Urea | 28.1% | - | Urea is highly susceptible to significant ammonia volatilization, representing a major pathway for nitrogen loss. |
| Urea + NBPT | 6.1% | - | The use of a urease inhibitor (NBPT) with urea dramatically reduces ammonia volatilization by an average of 78.5%.[3] |
Table 3: Nitrate (NO₃⁻) Leaching
| Fertilizer | Relative Leaching Potential | Key Findings |
| CAN | Higher | The presence of readily available nitrate in CAN increases the immediate risk of leaching, especially in sandy soils and under heavy rainfall. |
| Urea | Lower | Urea has a lower immediate leaching potential as it must first be hydrolyzed to ammonium and then nitrified to nitrate. |
Table 4: Crop Yield and Nitrogen Use Efficiency
| Fertilizer | Crop | Yield Comparison | Nitrogen Use Efficiency |
| CAN | Spring Barley | - | Reference for comparison. |
| Urea | Spring Barley | Similar to CAN | Lower N uptake compared to CAN in some studies. |
| Urea + NBPT | Spring Barley | 0.3 t/ha higher than CAN (on average) | Similar N uptake levels to CAN. |
Nitrogen Transformation Pathways and Environmental Losses
The environmental impact of CAN and urea is intrinsically linked to the chemical transformations they undergo in the soil. The following diagram illustrates these pathways and the points at which nitrogen is lost to the environment.
Caption: Nitrogen transformation pathways for CAN and Urea.
Experimental Protocols
A detailed understanding of the methodologies employed in comparative studies is essential for interpreting the results. Below are summaries of the experimental protocols from key studies.
Nitrous Oxide (N₂O) Emission Measurement (Adapted from Harty et al., 2016)
-
Experimental Design: The study was conducted at six temperate grassland sites. At each site, a randomized complete block design was used with multiple replicates for each fertilizer treatment.
-
Fertilizer Treatments: The surface-applied fertilizer formulations included Calcium Ammonium Nitrate (CAN), urea, urea with the urease inhibitor N-(n-butyl) thiophosphoric triamide (NBPT), and urea with both NBPT and the nitrification inhibitor dicyandiamide (DCD).
-
N₂O Sampling: Nitrous oxide emissions were measured using static, non-flow-through chambers. Chambers were deployed on permanently installed bases in each plot. Gas samples were collected from the chamber headspace at regular intervals after fertilizer application using syringes.
-
Gas Analysis: The concentration of N₂O in the collected gas samples was determined using a gas chromatograph equipped with an electron capture detector.
-
Data Calculation: N₂O fluxes were calculated from the linear increase in gas concentration within the chamber headspace over time. Cumulative N₂O emissions were calculated by integrating the flux measurements over the experimental period. Emission factors were determined as the percentage of applied nitrogen that was emitted as N₂O.
Ammonia (NH₃) Volatilization Measurement (Adapted from Forrestal et al., 2016)
-
Experimental Setup: Ammonia volatilization was measured using a system of wind tunnels placed on the experimental plots. This method allows for the measurement of ammonia loss under controlled airflow conditions that simulate natural environments.
-
Fertilizer Application: Fertilizers, including CAN, urea, and stabilized urea, were applied to the soil surface within the wind tunnel area.
-
Ammonia Trapping: Air was drawn through the wind tunnels at a constant rate. The ammonia in the exiting air was trapped in an acidic solution (e.g., phosphoric acid).
-
Sample Analysis: The amount of ammonia captured in the acid traps was determined by colorimetric analysis.
-
Calculation of Volatilization: The total amount of ammonia volatilized was calculated based on the concentration of ammonia in the acid traps and the total volume of air that passed through the wind tunnel. Results were expressed as the percentage of applied nitrogen lost as ammonia.
Spring Barley Yield Comparison (Adapted from Roche et al., 2016)
-
Site Description: The field experiments were conducted at a long-term, free-draining loam site used for spring barley cultivation.
-
Treatments: The study compared three nitrogen sources: CAN, urea, and protected urea (urea + NBPT), alongside an unfertilized control.
-
Experimental Design: A randomized block design with five replicates for each treatment was employed.
-
Fertilizer Application: A total of 150 kg N/ha was applied in two splits: 30 kg/ha at sowing and 120 kg/ha at mid-tillering.
-
Data Collection: At harvest, grain yield was determined for each plot.
-
Statistical Analysis: The collected data were subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences in grain yield between the fertilizer treatments.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for conducting a field experiment to compare the environmental impact of CAN and urea.
Caption: Generalized workflow for comparing fertilizer impacts.
Conclusion
The choice between CAN and urea for agricultural applications involves a trade-off between different environmental impacts. CAN, with its immediately available nitrate, poses a higher risk of nitrous oxide emissions and nitrate leaching. In contrast, urea is more susceptible to significant nitrogen loss through ammonia volatilization, although its direct N₂O emissions are considerably lower.
The experimental data consistently demonstrates that while urea is advantageous in terms of lower N₂O emissions, its high potential for ammonia volatilization can offset this benefit, both environmentally and economically. The use of urease inhibitors with urea, such as NBPT, has been shown to be an effective strategy to mitigate ammonia losses, making stabilized urea a more environmentally balanced option compared to both CAN and untreated urea. For researchers and professionals at the intersection of agriculture and other scientific disciplines, a thorough understanding of these nuances is paramount for developing sustainable and efficient nitrogen management strategies.
References
Safety Operating Guide
Nitric acid, ammonium calcium salt proper disposal procedures
Proper Disposal of Nitric Acid, Ammonium Calcium Salt
The following guide provides essential safety and logistical information for the proper disposal of this compound, also known as Calcium Ammonium Nitrate (CAN). This substance is an oxidizer and can cause serious eye damage. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.
Safety and Hazard Data
Before handling, it is crucial to be aware of the substance's hazardous properties and environmental impact.
| Data Point | Value | Species | Exposure Time | Source |
| Oral Toxicity (LD50) | 2,217 mg/kg | Rat | N/A | [1] |
| Aquatic Toxicity (EC50) | > 100 mg/L | Daphnia magna (Water flea) | 48 hours | |
| Algae Toxicity (ErC50) | > 100 mg/L | Pseudokirchneriella subcapitata | 72 hours | |
| Microorganism Toxicity (EC50) | > 1,000 mg/L | Activated sludge | 3 hours | |
| Repeated Dose Toxicity (NOAEL) | >= 1,000 mg/kg | Rat | 28 Days |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Proper PPE is mandatory to prevent personal exposure.
-
Eye and Face Protection : Wear chemical splash goggles and/or a face shield. This is critical as the substance can cause serious eye damage[2][3].
-
Gloves : Use chemical-resistant, impervious gloves[4].
-
Protective Clothing : A lab coat or other suitable protective clothing should be worn to avoid skin contact[4][5].
-
Respiratory Protection : In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator with a particulate filter[4].
-
Work Area : Handle the chemical in a well-ventilated area[2][5]. Do not eat, drink, or smoke in the work area[2][3].
Step 2: Spill Management
Immediate and correct response to a spill is crucial to prevent accidents and environmental contamination.
-
Evacuate and Secure : Evacuate personnel from the immediate spill area[5][6].
-
Ventilate : Ensure the area is well-ventilated[3].
-
Containment : Prevent the spilled material from entering drains, sewers, or waterways[3][4][5][7]. Use dikes of soil, sandbags, or other inert materials to control the flow if necessary[7].
-
Cleanup :
-
Decontamination : Clean the affected area thoroughly after the material has been removed.
Step 3: Segregation and Storage of Waste
Proper segregation and storage of chemical waste are essential to prevent hazardous reactions.
-
Container : Keep the waste chemical in its original container or a compatible, tightly closed container[8]. The container must be clearly labeled as waste[1].
-
Incompatible Materials : Store the waste away from combustible materials, organic materials, reducing agents, acids, alkalis, and heat sources[4][9][10]. Accidental mixing can create a fire or explosion hazard[9].
-
Storage Location : Store waste containers in a cool, dry, well-ventilated, and secure area[5][7].
Step 4: Final Disposal Procedure
Disposal must comply with all relevant regulations to ensure safety and environmental protection.
-
Professional Disposal : The primary and required method for disposal is through a licensed chemical waste disposal contractor or an industrial combustion plant[2][4][5][8]. Do not attempt to dispose of this material through standard trash or sewer systems.
-
Regulatory Compliance : All disposal activities must be conducted in accordance with applicable local, regional, and national environmental regulations[3][4][7].
-
Prohibited Actions :
Step 5: Disposal of Empty Containers
Empty containers may still retain hazardous residue.
-
Contaminated Containers : Handle uncleaned or contaminated containers in the same manner as the product itself[2].
-
Decontaminated Containers : Completely emptied and triple-rinsed containers may be offered for recycling or reconditioning, depending on local regulations[2][5]. Alternatively, the packaging can be punctured to make it unusable and disposed of in a sanitary landfill where permitted[5].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. chemos.de [chemos.de]
- 3. valudor.com [valudor.com]
- 4. redox.com [redox.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. uwm.edu [uwm.edu]
- 7. trademarknitrogen.com [trademarknitrogen.com]
- 8. kirbyagri.com [kirbyagri.com]
- 9. achema.lt [achema.lt]
- 10. toros.com.tr [toros.com.tr]
Essential Safety and Operational Guide for Handling Nitric Acid, Ammonium Calcium Salt
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Nitric acid, ammonium calcium salt (Calcium Ammonium Nitrate) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification
This compound is a substance that requires careful handling due to its potential health hazards. The primary routes of exposure are ingestion, skin contact, and eye contact.
Key Hazards:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[1][2][3]
-
Causes serious eye damage: Direct contact with the eyes can result in severe injury.[1][2][3]
-
May cause respiratory irritation: Inhalation of dust may irritate the respiratory system.[1][4]
-
May cause skin irritation: Prolonged or repeated contact may cause skin irritation.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Routine Handling (Small Quantities) | Chemical splash goggles[1][5][6] | Chemical-resistant gloves (e.g., nitrile rubber)[6][7][8] | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Weighing and Transfer (Dust Potential) | Chemical splash goggles and/or face shield[1][2] | Chemical-resistant gloves[6][7][8] | Laboratory coat | NIOSH/MSHA-approved particulate respirator (e.g., N95) if dust is generated[1][4][8] |
| Spill Cleanup | Chemical splash goggles and face shield[1][2] | Chemical-resistant gloves[6][7][8] | Chemical-resistant apron or coveralls | NIOSH/MSHA-approved particulate respirator. For large spills or in case of fire, a self-contained breathing apparatus (SCBA) may be necessary.[1] |
| Emergency (Fire) | Full-face respirator[1] | N/A | Full protective suit | Positive pressure self-contained breathing apparatus (SCBA)[1][5] |
Standard Operating Procedures (SOP)
These step-by-step procedures are designed to provide clear guidance for the safe handling, storage, and disposal of this compound.
3.1. Handling:
-
Preparation:
-
Procedure:
3.2. Storage:
-
Keep containers tightly closed to prevent moisture absorption.[8]
-
Store away from incompatible materials such as combustible materials, reducing agents, and organic substances.[6][7]
3.3. Disposal:
-
Dispose of waste material in accordance with all applicable local, regional, national, and international regulations.[2][3]
-
Do not dispose of the material down the drain.[2]
-
Contaminated packaging should be handled in the same manner as the substance itself.[3]
Emergency Procedures
4.1. Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Contain: Prevent the spill from spreading and from entering drains or watercourses.[2][6][7]
-
Clean-up:
-
Decontaminate: Clean the spill area with water and detergent.[4]
4.2. First Aid:
-
If Swallowed: Rinse the mouth with water.[1][3][9] Call a poison center or doctor for medical advice.[1] Do not induce vomiting.[9]
-
If in Eyes: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do so.[1][3] Continue rinsing and seek immediate medical attention.[1][2][3]
-
If on Skin: Remove contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
If Inhaled: Move the person to fresh air.[3][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
By strictly following these safety and handling protocols, you can significantly mitigate the risks associated with the use of this compound in the laboratory. Always prioritize safety and be prepared for potential emergencies.
References
- 1. redox.com [redox.com]
- 2. valudor.com [valudor.com]
- 3. chemos.de [chemos.de]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. aplng.com.au [aplng.com.au]
- 6. static.ravensdown.co.nz [static.ravensdown.co.nz]
- 7. azomures.com [azomures.com]
- 8. qduc.com.cn [qduc.com.cn]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
